molecular formula C8H7BrO2 B1273154 2-Bromo-3-methylbenzoic acid CAS No. 53663-39-1

2-Bromo-3-methylbenzoic acid

Cat. No.: B1273154
CAS No.: 53663-39-1
M. Wt: 215.04 g/mol
InChI Key: LSRTWJCYIWGKCQ-UHFFFAOYSA-N
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Description

2-Bromo-4-nitrotoluene is formed as an intermediate during the synthesis of 2-bromo-3-methylbenzoic acid. This compound can be obtained from 2-bromo-4-nitrotoluene via Von-Richter reaction.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-3-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2/c1-5-3-2-4-6(7(5)9)8(10)11/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSRTWJCYIWGKCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370813
Record name 2-Bromo-3-methylbenzoic acid
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Molecular Weight

215.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53663-39-1
Record name 2-Bromo-3-methylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53663-39-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-3-methylbenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: A Versatile Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 2-Bromo-3-methylbenzoic Acid: Properties, Synthesis, and Applications

This compound (CAS No. 53663-39-1), also known as 2-Bromo-m-toluic acid, is a substituted aromatic carboxylic acid that has emerged as a pivotal intermediate in the fields of pharmaceutical development, agrochemical synthesis, and materials science.[1][2] Its unique structural arrangement, featuring a carboxylic acid group, a bromine atom, and a methyl group on a benzene ring, provides a versatile platform for a wide array of chemical transformations. The strategic placement of the bromine atom at the 2-position and the methyl group at the 3-position imparts specific reactivity, making it an invaluable precursor for constructing complex molecular architectures.[2]

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the core properties, validated synthesis protocols, key chemical reactions, and primary applications of this compound. It emphasizes the rationale behind experimental procedures and offers insights grounded in established chemical principles.

PART 1: Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. This compound typically appears as a white, light yellow, or tan crystalline powder.[1][3] Its stability under standard laboratory conditions and moderate solubility in organic solvents contribute to its utility in various reaction setups.[1]

Core Physicochemical Data

The essential properties of this compound are summarized below for quick reference.

PropertyValueSource(s)
CAS Number 53663-39-1[1][4][5]
Molecular Formula C₈H₇BrO₂[1][4]
Molecular Weight 215.04 g/mol [1][5]
Melting Point 134-138 °C[1][3][5][6]
Appearance Light yellow to tan crystalline powder[1]
Purity ≥97-98%[1][5]
IUPAC Name This compound[4]
Synonyms 2-Bromo-m-toluic acid[1]
InChI Key LSRTWJCYIWGKCQ-UHFFFAOYSA-N[5]
Spectroscopic Profile

Analytical characterization is crucial for confirming the identity and purity of this compound.

  • ¹H-NMR (CDCl₃): Key proton signals are observed at δ (ppm): 2.49 (3H, s, -CH₃), 7.29 (1H, t, J=7.6Hz, Ar-H), 7.42 (1H, d, J=7.2Hz, Ar-H), 7.70 (1H, t, J=3.9Hz, Ar-H).[3]

  • Infrared (IR) Spectroscopy: Expected characteristic absorption bands include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and C-Br stretches in the fingerprint region.

  • Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for bromine, with two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

PART 2: Synthesis Protocols and Mechanistic Insights

The synthesis of this compound can be approached through several routes. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations. Two field-proven methods are detailed below.

Method 1: Synthesis from p-Nitrotoluene via the von Richter Reaction

This classic, multi-step synthesis is well-documented in the literature and provides a reliable pathway to the target compound.[9] The process involves the initial bromination of p-nitrotoluene followed by a von Richter reaction, where a nitro group is displaced by a cyanide ion, which is subsequently hydrolyzed and rearranged to form the carboxylic acid.

G cluster_0 Step 1: Electrophilic Bromination cluster_1 Step 2: Von Richter Reaction & Hydrolysis cluster_2 Purification PNT p-Nitrotoluene Reagents1 Br₂, Fe powder 75-80°C PNT->Reagents1 BNT 2-Bromo-4-nitrotoluene Reagents1->BNT Reagents2 1. KCN, 2-ethoxyethanol, H₂O 2. HCl (acidification) BNT->Reagents2 Product This compound Reagents2->Product Warning Caution! HCN gas evolved Reagents2->Warning Purify Recrystallization (Petroleum Ether) Product->Purify

Caption: Synthesis workflow for this compound from p-nitrotoluene.

Detailed Step-by-Step Protocol (Adapted from Organic Syntheses[9]):

  • Step A: Preparation of 2-Bromo-4-nitrotoluene

    • Setup: Equip a 200-mL three-necked, round-bottomed flask with a mechanical stirrer, a reflux condenser with a trap for HBr, and a separatory funnel.

    • Charging Flask: Add 68.5 g (0.5 mole) of p-nitrotoluene and 1.0 g of iron powder to the flask.

      • Expertise & Experience: Iron powder acts as a Lewis acid catalyst, polarizing the Br-Br bond and facilitating electrophilic aromatic substitution.

    • Reaction: Heat the mixture to 75–80 °C using a water bath. Begin vigorous stirring and add 30.5 mL (0.59 mole) of bromine dropwise over 30 minutes.

    • Heating: Maintain the temperature at 75–80 °C with continued stirring for an additional 1.5 hours after the bromine addition is complete.

    • Workup: Pour the warm reaction mixture into 750 mL of ice-cold 10% sodium hydroxide solution with vigorous stirring to neutralize acidic byproducts. The crude solid product will precipitate.

    • Purification: The crude solid is purified through a series of washes with glacial acetic acid and dilute aqueous solutions to remove unreacted starting material and isomers. The resulting moist 2-bromo-4-nitrotoluene can be used directly in the next step. Expected yield is 86–90%.[9]

  • Step B: Synthesis of this compound

    • Safety: This procedure must be performed in a well-ventilated fume hood as poisonous hydrogen cyanide (HCN) gas is evolved.

    • Setup: In a 5-L round-bottomed flask equipped with a reflux condenser, place 90 g of potassium cyanide, 900 mL of 2-ethoxyethanol, 850 mL of water, and the moist 2-bromo-4-nitrotoluene from Step A.

      • Trustworthiness: The use of a mixed solvent system (2-ethoxyethanol/water) is critical for dissolving both the organic substrate and the inorganic cyanide salt, enabling the reaction to proceed efficiently.

    • Reaction: Heat the mixture to reflux for 16 hours.

    • Acidification: After cooling slightly, add 1.5 L of water to the dark-red solution and carefully acidify with concentrated hydrochloric acid. (Caution: HCN evolution) .

    • Isolation & Purification: The crude product precipitates as a tarry solid. Collect it by filtration, dry it, and pulverize it. Boil the dried solid under reflux with 500 mL of petroleum ether (b.p. 90–100°). Filter the hot mixture to remove insoluble impurities. Allow the filtrate to cool, whereupon the pure this compound crystallizes.

    • Final Product: Collect the white crystalline product by filtration. The expected yield is 7-13% based on the initial amount of p-nitrotoluene, with a melting point of 134–137 °C.[9]

Method 2: Synthesis from 2-Amino-3-methylbenzoic Acid via Sandmeyer Reaction

An alternative and often higher-yielding route involves a Sandmeyer reaction starting from 2-amino-3-methylbenzoic acid (3-methylanthranilic acid). This method is particularly useful for smaller-scale laboratory preparations.

Detailed Step-by-Step Protocol (Adapted from Patent Literature[3]):

  • Diazotization:

    • In a suitable vessel, mix 1.0 g of 2-amino-3-methylbenzoic acid with 8 mL of acetic acid, 4 mL of 50% hydrobromic acid, and 16 mL of water.

    • Cool the mixture in an ice bath.

    • Slowly add a chilled solution of 0.46 g of sodium nitrite in 3 mL of water, keeping the temperature below 5 °C.

    • Stir in the ice bath for 10 minutes to form the diazonium salt intermediate. Monitor the disappearance of the starting material by TLC.

      • Expertise & Experience: The low temperature is critical to prevent the premature decomposition of the unstable diazonium salt. Acetic acid helps to maintain a suitable pH and solubility.

  • Sandmeyer Reaction:

    • To the cold diazonium salt solution, add 1.42 g of copper(I) bromide and 5 mL of water.

    • Heat the mixture to 50 °C for 3 hours. The copper(I) bromide catalyzes the replacement of the diazonium group with bromine.

  • Isolation:

    • Upon reaction completion, add water to the mixture to precipitate the product.

    • Collect the solid precipitate by filtration to yield the final product, this compound.

PART 3: Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of its functional groups. The bromine atom is an excellent leaving group for cross-coupling reactions, while the carboxylic acid can undergo standard transformations like esterification and amidation.

Key Reactions
  • Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond is highly amenable to forming new carbon-carbon and carbon-heteroatom bonds using palladium catalysis (e.g., Suzuki, Heck, Buchwald-Hartwig reactions). This makes it a cornerstone for building more complex molecular scaffolds.[2]

  • Copper-Catalyzed Amination: The compound can be used to synthesize N-aryl anthranilic acid derivatives. For example, it reacts with aniline in a copper-catalyzed amination to form N-phenyl-3-methylanthranilic acid.[3] This class of compounds is prevalent in non-steroidal anti-inflammatory drugs (NSAIDs).

G Reactant1 This compound plus + Reactant1->plus Catalyst Copper Catalyst Reactant2 Aniline plus->Reactant2 Product N-phenyl-3-methylanthranilic acid Catalyst->Product

Caption: Copper-catalyzed amination using this compound.

Applications in Drug Development and Industry
  • Pharmaceutical Intermediate: It is a key building block for synthesizing various active pharmaceutical ingredients (APIs), particularly anti-inflammatory and analgesic drugs.[1][2]

  • Agrochemicals: The molecule serves as a precursor for creating novel pesticides, herbicides, and other crop protection agents.[1][2]

  • Material Science: It finds use in the production of specialty polymers and resins, where its incorporation can enhance thermal stability and other material properties.[1][2]

PART 4: Safety, Handling, and Storage

As with any chemical reagent, proper handling of this compound is essential for laboratory safety.

  • Hazard Identification: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[5] Work in a well-ventilated area or a chemical fume hood.[11][12]

  • Handling: Avoid breathing dust.[13] Wash hands thoroughly after handling.[11]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[11] Recommended storage temperature is between 0-8°C.[1]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[11]

References

An In-depth Technical Guide to 2-Bromo-3-methylbenzoic Acid: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-3-methylbenzoic acid (CAS No. 53663-39-1), a pivotal intermediate in modern organic synthesis. The document is structured to provide researchers, chemists, and drug development professionals with an in-depth understanding of its core physicochemical properties, robust synthesis protocols, detailed spectroscopic characterization, and key reactive properties that underpin its utility. By synthesizing field-proven insights with established chemical principles, this guide aims to serve as an authoritative resource for leveraging this versatile building block in pharmaceutical, agrochemical, and material science applications.

Core Physicochemical Properties and Structure

This compound, also known as 2-Bromo-m-toluic acid, is a disubstituted benzoic acid derivative.[1] Its unique structural arrangement, featuring a bromine atom and a methyl group ortho and meta, respectively, to the carboxylic acid, imparts a specific reactivity profile that is highly valuable for targeted molecular construction. The compound typically appears as an off-white to light yellow or tan crystalline powder.[1][2]

The fundamental properties of this compound are summarized below.

PropertyValueReference(s)
CAS Number 53663-39-1[1][3]
Molecular Formula C₈H₇BrO₂[1][4]
Molecular Weight 215.04 g/mol [4]
Melting Point 135-138 °C[1][2]
Appearance Off-white to light yellow crystalline powder[1][2]
SMILES Cc1cccc(C(O)=O)c1Br[3]
InChIKey LSRTWJCYIWGKCQ-UHFFFAOYSA-N[3][4]

Chemical Structure: Chemical structure of this compound

Synthesis and Purification Methodologies

The synthesis of this compound can be approached from different precursors, each with distinct mechanistic pathways and experimental considerations. The choice of method often depends on the availability of starting materials, scalability, and safety constraints. Two authoritative, field-proven methods are detailed here.

Method A: Multi-step Synthesis from p-Nitrotoluene via Von-Richter Reaction

This classic, albeit lengthy, procedure leverages readily available starting materials and demonstrates several fundamental aromatic transformations.[5] The causality of this pathway is rooted in directing group effects and a named reaction of significant mechanistic interest. The overall workflow is outlined below.

cluster_0 Synthesis Workflow: Von-Richter Pathway p-Nitrotoluene p-Nitrotoluene Intermediate 2-Bromo-4-nitrotoluene p-Nitrotoluene->Intermediate  Br₂, Fe (Electrophilic Bromination) Final_Product This compound Intermediate->Final_Product  1. KCN 2. Acidification (Von-Richter Reaction)

Caption: Synthesis workflow from p-Nitrotoluene.

Protocol: Part 1 - Synthesis of 2-Bromo-4-nitrotoluene [5]

  • Setup: Equip a three-necked, round-bottomed flask with a mechanical stirrer, reflux condenser (with a trap for HBr), and a separatory funnel.

  • Charge Reactor: Add 68.5 g (0.5 mol) of p-nitrotoluene and 1.0 g of iron powder to the flask.

    • Scientific Rationale: Iron powder acts as a Lewis acid catalyst, polarizing the bromine molecule (Br₂) to generate the electrophile required for aromatic substitution.

  • Initiate Reaction: Heat the mixture to 75-80°C using a water bath and begin vigorous stirring.

  • Bromine Addition: Add 30.5 mL (0.59 mol) of bromine dropwise over 30 minutes. The ortho-para directing methyl group and the meta-directing nitro group synergistically favor substitution at the position ortho to the methyl group.

  • Reaction Completion: Maintain the temperature at 75-80°C with continued stirring for an additional 1.5 hours after bromine addition is complete.

  • Workup: Pour the reaction mixture into 750 mL of ice-cold 10% sodium hydroxide solution with vigorous stirring. This step neutralizes acidic byproducts. The crude solid is then purified through a series of washes with glacial acetic acid and dilute aqueous solutions to remove unreacted starting materials and isomers.

  • Isolation: Collect the solid 2-bromo-4-nitrotoluene by filtration and wash thoroughly with water. The moist product can be used directly in the next step. Expected yield is 86-90%.[5]

Protocol: Part 2 - Synthesis of this compound [5]

  • Caution: This procedure generates poisonous hydrogen cyanide gas and must be performed in a certified chemical fume hood with excellent draft.

  • Setup: In a 5-L round-bottomed flask equipped with a reflux condenser, place 90 g of potassium cyanide, 900 mL of 2-ethoxyethanol, 850 mL of water, and the moist 2-bromo-4-nitrotoluene from the previous step.

  • Reaction: Boil the mixture under reflux for 16 hours.

    • Mechanistic Insight (Von-Richter Reaction): This reaction involves the nucleophilic attack of cyanide on the aromatic ring, leading to the displacement of the nitro group and subsequent hydrolysis to form the carboxylic acid. The final position of the carboxyl group is ortho to the position of the displaced nitro group.

  • Acidification: To the hot solution, add 1.5 L of water and acidify with concentrated hydrochloric acid. (Caution: HCN evolution) .

  • Purification: The resulting tarry solid is collected and purified by recrystallization from petroleum ether (b.p. 90–100°) to yield the final product as a white solid. The expected yield is 7-8% based on the initial p-nitrotoluene.[5]

Method B: Sandmeyer-type Reaction from 2-Amino-3-methylbenzoic Acid

This route offers a more direct conversion and is often preferred if the amino-substituted precursor is available. It relies on the robust and predictable Sandmeyer reaction chemistry.[2]

Protocol: [2]

  • Diazotization: Mix 1.00 g of 2-amino-3-methylbenzoic acid with 8 mL of acetic acid, 4 mL of 50% hydrobromic acid, and 16 mL of water. Chill the mixture in an ice bath.

  • Nitrite Addition: Slowly add a solution of 0.46 g of sodium nitrite in 3 mL of water, keeping the mixture chilled. Stir in the ice bath for 10 minutes.

    • Scientific Rationale: The reaction of sodium nitrite with strong acid generates nitrous acid in situ. This reacts with the primary aromatic amine to form a diazonium salt (Ar-N₂⁺), which is an excellent leaving group.

  • Reaction Monitoring: Confirm the complete consumption of the starting amine using thin-layer chromatography.

  • Sandmeyer Reaction: To the diazonium salt solution, add 1.42 g of copper(I) bromide and 5 mL of water. Heat the mixture at 50°C for 3 hours.

    • Mechanistic Insight: The copper(I) catalyst facilitates the single-electron transfer (SET) mechanism, enabling the substitution of the diazonium group with a bromide ion.

  • Isolation: Upon completion, add water to the mixture and collect the precipitated product by filtration to yield this compound.[2]

Spectroscopic Analysis and Structural Elucidation

Structural confirmation is a self-validating pillar of synthesis. The combination of NMR, IR, and Mass Spectrometry provides an unambiguous characterization of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides precise information about the electronic environment of the hydrogen atoms.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~11.0-13.0broad singlet1H-COOHThe acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet, which is solvent-dependent.
7.70triplet (t)1HAr-H (C4-H)This proton is coupled to the adjacent C5-H, and a smaller coupling to C6-H may result in a triplet-like appearance.
7.42doublet (d)1HAr-H (C6-H)This proton is ortho to the bromine atom and shows coupling primarily to the adjacent C5-H.
7.29triplet (t)1HAr-H (C5-H)This proton is coupled to two adjacent aromatic protons (C4-H and C6-H), resulting in a triplet.
2.49singlet (s)3H-CH₃The methyl protons are not coupled to any other protons and thus appear as a singlet.
(Data reported in CDCl₃)[2]
¹³C NMR Spectroscopy

The ¹³C NMR spectrum confirms the carbon skeleton. Eight distinct signals are expected, corresponding to the eight unique carbon atoms in the molecule.

  • ~170 ppm: Carboxylic acid carbon (-COOH).

  • ~120-140 ppm: Six distinct signals for the aromatic carbons. The carbon attached to the bromine (C2) will be shifted upfield due to the heavy atom effect, while the carbon attached to the carboxylic acid (C1) and the methyl group (C3) will be deshielded.

  • ~20 ppm: Methyl carbon (-CH₃).

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups present in the molecule.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2500-3300 (broad)O-H stretchCarboxylic Acid
~1700C=O stretchCarboxylic Acid
~1600, ~1475C=C stretchAromatic Ring
~1210-1320C-O stretchCarboxylic Acid
550-750C-Br stretchAryl Bromide
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

  • Molecular Ion (M⁺): A key diagnostic feature is the molecular ion peak. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the spectrum will exhibit two peaks of nearly equal intensity at m/z = 214 and m/z = 216.

  • Key Fragmentation: Common fragmentation pathways for benzoic acids include the loss of the hydroxyl group (-OH, m/z 197/199) and the loss of the entire carboxyl group (-COOH, m/z 169/171).

cluster_1 MS Fragmentation Pathway Parent [C₈H₇BrO₂]⁺˙ m/z 214/216 Frag1 [M-OH]⁺ m/z 197/199 Parent->Frag1 -OH Frag2 [M-COOH]⁺ m/z 169/171 Parent->Frag2 -COOH Frag3 [Frag2-Br]⁺ m/z 90 Frag2->Frag3 -Br

Caption: Predicted ESI-MS fragmentation pathway.

Chemical Reactivity and Synthetic Applications

This compound is a versatile synthetic intermediate primarily due to the reactivity of its bromine and carboxylic acid functionalities.[1] This dual reactivity allows for orthogonal chemical modifications.

cluster_Br Reactions at Bromine cluster_COOH Reactions at Carboxylic Acid main This compound suzuki Suzuki Coupling (Ar-Ar' formation) main->suzuki  Pd catalyst, Boronic acid buchwald Buchwald-Hartwig (Ar-NR₂ formation) main->buchwald  Pd catalyst, Amine, Base sonogashira Sonogashira Coupling (Ar-Alkyne formation) main->sonogashira  Pd/Cu catalyst, Alkyne ester Esterification (Ar-COOR) main->ester  Alcohol, Acid amide Amide Coupling (Ar-CONR₂) main->amide  Amine, Coupling agent reduction Reduction (Ar-CH₂OH) main->reduction  LiAlH₄ or BH₃

Caption: Key reaction pathways for this compound.

  • Pharmaceutical Development: This compound is a crucial building block in the synthesis of various pharmaceuticals, especially anti-inflammatory and analgesic drugs.[1] For example, it can be used to synthesize N-phenyl-3-methylanthranilic acid via a copper-catalyzed amination reaction with aniline.[2]

  • Cross-Coupling Reactions: The aryl bromide is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the facile formation of C-C and C-heteroatom bonds, enabling the construction of complex molecular scaffolds.

  • Material Science: The structural motif of this compound can be incorporated into specialty polymers and resins to enhance properties like thermal stability and durability.[1]

  • Agrochemicals: It serves as an intermediate in the development of novel pesticides and herbicides.[1]

Safety and Handling

As a laboratory chemical, this compound requires careful handling to minimize risk.

  • Hazard Classification: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated area or a chemical fume hood. Wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

2-Bromo-3-methylbenzoic acid CAS number 53663-39-1

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Bromo-3-methylbenzoic Acid (CAS No. 53663-39-1)

Abstract

This compound, with CAS number 53663-39-1, is a substituted aromatic carboxylic acid of significant interest in modern organic synthesis. Its unique trifunctional molecular architecture—featuring a carboxylic acid group, a bromine atom, and a methyl group on a benzene ring—renders it a highly versatile building block. The strategic placement of the bromine atom ortho to the carboxylic acid and meta to the methyl group allows for a wide range of selective chemical transformations. This guide provides a comprehensive overview of its physicochemical properties, established synthesis protocols, characteristic reactivity in pivotal cross-coupling reactions, and its applications in pharmaceutical and material sciences. Detailed experimental procedures and analytical characterization data are included to support researchers in its practical application.

Physicochemical and Spectroscopic Profile

This compound is typically supplied as an off-white or light-yellow to tan crystalline powder.[1][2] Its stability under standard laboratory conditions and moderate solubility in common organic solvents contribute to its utility in a variety of reaction setups.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 53663-39-1[2][3][4]
Molecular Formula C₈H₇BrO₂[2][4]
Molecular Weight 215.04 g/mol [3][4]
IUPAC Name This compound[5][6]
Synonyms 2-Bromo-m-toluic acid, 3-Methyl-2-bromobenzoic acid[2][4][5]
Appearance Off-white to light yellow/tan crystalline powder[1][2]
Melting Point 135-138 °C[1][2][3]
Purity ≥97-98% (by GC)[2][3]
Storage Conditions Store at 0-8°C, keep container well-closed[2]
Spectroscopic Data

Definitive structural confirmation is critical. The following data serves as a reference for the analytical characterization of this compound.

Table 2: Key Analytical Characterization Data

TechniqueDataInterpretation
¹H NMR δ (ppm): 2.49 (3H, s), 7.29 (1H, t, J=7.6Hz), 7.42 (1H, d, J=7.2Hz), 7.70 (1H, d, J=7.6Hz), ~11-13 (1H, br s)Methyl protons (s at 2.49 ppm). Three distinct aromatic protons. A broad singlet for the carboxylic acid proton.[1]
¹³C NMR Expected peaks ~170 (C=O), ~140 (C-CH₃), ~134 (C-H), ~132 (C-H), ~128 (C-H), ~126 (C-COOH), ~124 (C-Br), ~20 (CH₃)Characteristic shifts for the carboxylic acid, aromatic carbons (including quaternary), and the methyl group.[7][8]
IR Spectroscopy ~2500-3300 cm⁻¹ (broad, O-H stretch), ~1700 cm⁻¹ (strong, C=O stretch), ~1600 cm⁻¹ (C=C aromatic stretch), ~700-800 cm⁻¹ (C-Br stretch)Confirms the presence of the carboxylic acid dimer hydrogen bonding, carbonyl group, aromatic ring, and carbon-bromine bond.[7][9]
Mass Spectrometry M⁺ and M+2 peaks in ~1:1 ratioThe isotopic signature of bromine (⁷⁹Br and ⁸¹Br) results in two molecular ion peaks of nearly equal intensity, separated by 2 m/z units.

Synthesis and Purification Methodologies

The synthesis of this compound can be approached through several validated routes. The choice of method often depends on the availability of starting materials and the desired scale.

Synthesis via Von-Richter Reaction from p-Nitrotoluene

This established multi-step synthesis is documented in Organic Syntheses, highlighting its reliability.[10] It proceeds via the bromination of p-nitrotoluene, followed by a Von-Richter reaction where a cyanide ion displaces the nitro group and subsequent hydrolysis yields the desired carboxylic acid.

G A p-Nitrotoluene B 2-Bromo-4-nitrotoluene A->B Br₂, Fe (Bromination) C 2-Bromo-3-methylbenzonitrile (Intermediate) B->C KCN, H₂O, 2-ethoxyethanol (Von-Richter Reaction) D This compound C->D Acidic Hydrolysis

Caption: Synthesis pathway from p-Nitrotoluene.

Step-by-Step Protocol: [10]

Part A: Preparation of 2-Bromo-4-nitrotoluene

  • In a three-necked flask equipped with a reflux condenser, mechanical stirrer, and separatory funnel, combine 68.5 g (0.5 mole) of p-nitrotoluene and 1.0 g of iron powder.

  • Heat the mixture to 75–80 °C using a water bath and begin vigorous stirring.

  • Add 30.5 ml (0.59 mole) of bromine dropwise over 30 minutes, maintaining the temperature.

  • After addition is complete, continue stirring at 75–80 °C for an additional 1.5 hours.

  • Pour the hot reaction mixture into 750 ml of ice-cold 10% sodium hydroxide solution with stirring.

  • Decant the supernatant. Wash the solid residue by melting with 250 ml of glacial acetic acid, cooling, and decanting. Repeat with 500 ml of 10% acetic acid and then 500 ml of 1% sodium hydroxide solution.

  • Collect the solid 2-bromo-4-nitrotoluene on a Büchner funnel and wash thoroughly with water. The moist product can be used directly in the next step.

Part B: Synthesis of this compound

  • Caution: This procedure evolves poisonous hydrogen cyanide and must be performed in a well-ventilated fume hood.

  • In a 5-liter round-bottomed flask, place 90 g of potassium cyanide, 900 ml of 2-ethoxyethanol, 850 ml of water, and the moist 2-bromo-4-nitrotoluene from the previous step.

  • Attach a reflux condenser and boil the mixture for 16 hours.

  • To the hot, dark-red solution, add 1.5 L of water and acidify with concentrated hydrochloric acid (Caution! HCN evolution).

  • The resulting tarry solid is collected by filtration, washed with 50 ml of water, and dried.

  • Pulverize the dried solid and boil under reflux for 3 hours with 500 ml of petroleum ether (b.p. 90–100°).

  • Filter the hot mixture to remove insoluble materials.

  • Allow the filtrate to cool to room temperature. The product, this compound, will crystallize.

  • Collect the white, crystalline product by filtration. The typical yield is 7-8% based on the starting p-nitrotoluene, with a melting point of 134–136 °C.

Synthesis via Sandmeyer Reaction from 2-Amino-3-methylbenzoic Acid

An alternative and often more direct route involves the diazotization of 2-amino-3-methylbenzoic acid followed by a Sandmeyer-type reaction with a bromide source.[1]

Step-by-Step Protocol: [1]

  • Mix 1.00 g of 2-amino-3-methylbenzoic acid with 8 mL of acetic acid, 4 mL of 50% hydrobromic acid, and 16 mL of water.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of 0.46 g of sodium nitrite in 3 mL of ice-cold water, keeping the temperature below 5 °C.

  • Stir the mixture in the ice bath for 10 minutes, monitoring the disappearance of the starting material by TLC.

  • To this diazonium salt solution, add 1.42 g of copper(I) bromide and 5 mL of water.

  • Heat the reaction mixture at 50 °C for 3 hours.

  • Upon completion, add water to the mixture and collect the resulting precipitate by filtration to yield this compound.

Chemical Reactivity and Synthetic Applications

The utility of this compound in drug discovery and material science stems from its capacity to undergo a variety of high-yield transformations, particularly palladium-catalyzed cross-coupling reactions.[2]

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for constructing aryl amine bonds.[11][12] this compound is an excellent substrate for this reaction, allowing for the synthesis of N-aryl anthranilic acid derivatives, which are common scaffolds in anti-inflammatory drugs.[1][2]

The reaction involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the product and regenerate the catalyst.[13]

G Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)(Br)L₂ Pd0->OA_Complex Oxidative Addition (Ar-Br) Amine_Complex [Ar-Pd(II)(NHR'R'')L]⁺Br⁻ OA_Complex->Amine_Complex + HNR'R'' - L, - Br⁻ Amido_Complex Ar-Pd(II)(NR'R'')L Amine_Complex->Amido_Complex + Base - Base-H⁺ Amido_Complex->Pd0 Product Ar-NR'R'' Amido_Complex->Product Reductive Elimination Catalyst_Regen Regeneration

Caption: Catalytic cycle for Buchwald-Hartwig Amination.

Representative Protocol: Synthesis of N-phenyl-3-methylanthranilic acid [1]

  • To a reaction vessel, add this compound, 1.1 equivalents of aniline, a palladium catalyst (e.g., 2 mol% Pd(OAc)₂ with a suitable phosphine ligand like XPhos), and 2.0 equivalents of a base (e.g., K₂CO₃ or Cs₂CO₃).

  • Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Purge the vessel with an inert gas (Argon or Nitrogen) and heat the reaction to 80-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and wash with aqueous acid to remove excess aniline and base.

  • The organic layer is then dried, concentrated, and the product is purified by crystallization or column chromatography.

Sonogashira Coupling: C-C Bond Formation

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[14][15] This reaction is invaluable for creating complex molecular skeletons found in natural products, pharmaceuticals, and organic materials.[16][17] The reaction is co-catalyzed by palladium and copper(I) salts.[14]

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)(Br)L₂ Pd0->OA_Complex Oxidative Addition (Ar-Br) Transmetalation Ar-Pd(II)(C≡CR)L₂ OA_Complex->Transmetalation Transmetalation Transmetalation->Pd0 Reductive Elimination Product Ar-C≡CR Transmetalation->Product Alkyne H-C≡CR Cu_Acetylide Cu-C≡CR Alkyne->Cu_Acetylide + Cu(I), Base Cu_Acetylide->OA_Complex To Pd Cycle

Caption: Catalytic cycles for Sonogashira Coupling.

Representative Protocol:

  • Combine this compound, 1.2 equivalents of a terminal alkyne (e.g., phenylacetylene), a palladium catalyst (e.g., 2 mol% Pd(PPh₃)₂Cl₂), and a copper co-catalyst (e.g., 5 mol% CuI) in a flask.

  • Add an anhydrous solvent (e.g., THF or DMF) and a base (e.g., 3 equivalents of triethylamine or diisopropylamine).

  • Degas the mixture and place it under an inert atmosphere.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.

  • Work-up involves filtering off the amine hydrobromide salt, concentrating the filtrate, and purifying the residue by column chromatography.

Other Applications
  • Pharmaceutical Development: This compound serves as a key intermediate in synthesizing various pharmaceuticals, including anti-inflammatory and analgesic drugs.[2] Its structure is a precursor for molecules designed to inhibit specific biological targets.

  • Material Science: It is used in the production of specialty polymers and resins, where its incorporation can enhance thermal stability and durability.[2]

  • Agrochemicals: It is a building block for creating new pesticides, herbicides, and plant growth regulators.[2]

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling.

Table 3: GHS Hazard Information

Hazard ClassCodeStatementSource(s)
Skin Corrosion/IrritationH315Causes skin irritation[5][6]
Serious Eye Damage/IrritationH319Causes serious eye irritation[5][6]
Specific Target Organ ToxicityH335May cause respiratory irritation[5][6]

Handling and PPE:

  • Use in a well-ventilated area or under a chemical fume hood.[18]

  • Wear appropriate personal protective equipment (PPE), including safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[3]

  • Avoid breathing dust. If dust formation is likely, use a NIOSH-approved respirator.[19]

  • Wash hands thoroughly after handling.[20]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[18] Recommended storage temperature is between 0-8 °C.[2]

  • Keep away from strong oxidizing agents and strong bases.[18]

References

An In-Depth Technical Guide to 2-Bromo-3-methylbenzoic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: The Utility of a Substituted Aromatic Carboxylic Acid

In the landscape of modern organic synthesis and medicinal chemistry, the strategic placement of functional groups on aromatic scaffolds is a cornerstone of molecular design. 2-Bromo-3-methylbenzoic acid (CAS No. 53663-39-1) emerges as a valuable and versatile building block. Its unique trifecta of a carboxylic acid handle, a sterically influential methyl group, and a reactive bromine atom makes it a coveted intermediate for constructing complex molecular architectures. This guide provides an in-depth examination of its core physicochemical properties, spectroscopic signature, synthesis, and chemical reactivity, offering field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties

This compound presents as a white to light yellow or tan crystalline powder.[1][2] Its structural arrangement—with bromine and methyl groups ortho and meta to the carboxylic acid, respectively—governs its reactivity, solubility, and spectroscopic characteristics. The electron-withdrawing nature of the bromine and carboxyl groups, combined with the electron-donating methyl group, creates a nuanced electronic profile on the aromatic ring.

Table 1.1: Core Physicochemical Data for this compound
PropertyValueSource(s)
CAS Number 53663-39-1[2][3]
Molecular Formula C₈H₇BrO₂[2][3]
Molecular Weight 215.04 g/mol [3][4]
Appearance White to light yellow/tan crystalline powder[1][2][5]
Melting Point 135-138 °C[4][5]
Solubility Demonstrates good solubility in polar aprotic solvents like tetrahydrofuran (THF) and N,N-dimethylformamide (DMF), as well as alcohols like methanol.[6]
pKa While a precise experimental value is not readily available in public databases, it is listed within the IUPAC Dissociation Constant Dataset.[3] Its acidity is expected to be comparable to other substituted bromobenzoic acids.

Spectroscopic Profile: Elucidating the Structure

Spectroscopic analysis provides an unambiguous fingerprint for this compound, confirming its structural integrity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is highly informative. A ¹H-NMR spectrum recorded in CDCl₃ shows a characteristic singlet for the methyl protons at approximately 2.49 ppm.[5] The aromatic region displays three distinct signals: a triplet at ~7.29 ppm (J=7.6Hz), a doublet at ~7.42 ppm (J=7.2Hz), and another triplet-like signal at ~7.70 ppm, corresponding to the three protons on the benzene ring.[5] The carboxylic acid proton typically appears as a broad singlet far downfield, often above 10 ppm, though this signal can be exchangeable and may not always be observed.

  • ¹³C NMR: The carbon NMR spectrum provides complementary data.[7][8] One can expect to find eight distinct signals: one for the methyl carbon (~20-25 ppm), one for the carboxylic carbon (~170 ppm), and six for the aromatic carbons, including two quaternary carbons (one bonded to bromine and one to the carboxyl group) and three methine carbons, typically in the 120-140 ppm range.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the characteristic absorptions of the carboxylic acid group. Based on data from structurally similar compounds like 2-bromobenzoic acid, the following key peaks are expected[9][10][11]:

  • O-H Stretch: A very broad absorption band from ~2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid dimer.

  • C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹.

  • C-O Stretch: A medium intensity band in the region of 1320-1210 cm⁻¹.

  • Aromatic C=C Stretches: Multiple peaks in the 1600-1450 cm⁻¹ region.

  • C-Br Stretch: A weaker absorption in the fingerprint region, typically below 700 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound will reveal key fragmentation patterns.

  • Molecular Ion (M⁺): A prominent molecular ion peak will be observed as a doublet of nearly equal intensity at m/z 214 and 216, which is the hallmark of a molecule containing a single bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).[12]

  • Key Fragments: Common fragmentation pathways for benzoic acids include the loss of a hydroxyl radical (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45).[13][14]

Synthesis and Chemical Reactivity

This compound is not a naturally occurring compound and must be prepared synthetically. Its utility stems from the reactivity of its functional groups, which allows it to serve as a scaffold for building more complex molecules.

Established Synthetic Routes

Two primary synthetic pathways are well-documented for this compound.

Route 1: From p-Nitrotoluene via the von Richter Reaction A classic, multi-step synthesis is detailed in Organic Syntheses, which provides a robust and scalable method.[15] The process begins with the bromination of p-nitrotoluene to form 2-bromo-4-nitrotoluene. This intermediate then undergoes a von Richter reaction, where treatment with potassium cyanide results in the displacement of the nitro group and subsequent hydrolysis to yield the target this compound.[15]

The causality behind this pathway is noteworthy. The initial bromination is directed ortho to the activating methyl group and meta to the deactivating nitro group. The subsequent cyanide-induced rearrangement and hydrolysis is a classic named reaction that, while sometimes low-yielding, provides a direct route to the desired substitution pattern.[15]

synthesis_workflow A p-Nitrotoluene B 2-Bromo-4-nitrotoluene A->B Br₂, Fe 75-80°C C This compound B->C 1. KCN, 2-Ethoxyethanol, H₂O 2. H⁺ (aq) (von Richter Reaction)

Caption: Synthesis of this compound via the von Richter reaction.

Route 2: From 2-Amino-3-methylbenzoic Acid An alternative approach involves a Sandmeyer-type reaction starting from 2-amino-3-methylbenzoic acid (3-methylanthranilic acid).[5] The amino group is first converted to a diazonium salt using sodium nitrite and a strong acid (like HBr). This diazonium intermediate is then treated with a copper(I) bromide catalyst to install the bromine atom, yielding the final product.[5] This method is often preferred for its cleaner reaction profile and potentially higher yields compared to the von Richter pathway.

Key Chemical Transformations

The true value of this compound lies in its capacity to undergo further chemical transformations, particularly those involving the C-Br bond.

A. Copper-Catalyzed Amination (Ullmann Condensation) The compound is an excellent substrate for copper-catalyzed N-arylation reactions. It can be coupled with various aliphatic or aromatic amines to form N-substituted 3-methylanthranilic acids.[1][16] These products are valuable precursors for pharmaceuticals, such as non-steroidal anti-inflammatory drugs (NSAIDs). The reaction is typically catalyzed by a mixture of copper powder and copper(I) oxide in a high-boiling solvent like 2-ethoxyethanol.[1][17] A key advantage of this method is its chemoselectivity; the reaction proceeds without the need to protect the carboxylic acid group.[16][18]

B. Palladium-Catalyzed Cross-Coupling (e.g., Suzuki Reaction) The C-Br bond provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[19][20] By reacting this compound with an organoboron species (a boronic acid or ester) in the presence of a palladium catalyst and a base, a new carbon-carbon bond can be formed.[21][22] This reaction is exceptionally powerful for synthesizing biaryl compounds, which are common structural motifs in pharmaceuticals, agrochemicals, and advanced materials.

Experimental Protocols

Scientific integrity requires reproducible and self-validating methodologies. The following protocols are based on established and verified procedures.

Protocol: Synthesis via the von Richter Reaction

This protocol is adapted from the procedure published in Organic Syntheses, Vol. 38, p. 11.[15]

CAUTION: This procedure involves bromine, which is highly corrosive and toxic, and generates hydrogen cyanide, a potent poison. It must be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Step 1: Synthesis of 2-Bromo-4-nitrotoluene

  • To a 200-mL three-necked, round-bottomed flask equipped with a mechanical stirrer, reflux condenser (with a trap for HBr), and a separatory funnel, add 68.5 g (0.5 mole) of p-nitrotoluene and 1.0 g of iron powder.

  • Heat the mixture to 75–80 °C using a water bath.

  • With vigorous stirring, add 30.5 mL (0.59 mole) of bromine dropwise from the separatory funnel over 30 minutes.

  • After the addition is complete, maintain the temperature and stirring for an additional 1.5 hours.

  • Pour the hot reaction mixture into 750 mL of ice-cold 10% sodium hydroxide solution with vigorous stirring.

  • Allow the solid to settle, decant the supernatant, and purify the crude solid by a series of melt-washes with glacial acetic acid, 10% acetic acid, and 1% sodium hydroxide solution as detailed in the original literature.[15]

  • Collect the solid 2-bromo-4-nitrotoluene by filtration and wash thoroughly with water. The moist product can be used directly in the next step.

Step 2: Synthesis of this compound

  • In a 5-L round-bottomed flask within the fume hood, place 90 g of potassium cyanide, 900 mL of 2-ethoxyethanol, 850 mL of water, and the moist 2-bromo-4-nitrotoluene from the previous step.

  • Attach a reflux condenser and boil the mixture for 16 hours using an electric heating mantle.

  • To the hot, dark-red solution, add 1.5 L of water.

  • CAUTION: Hydrogen cyanide is evolved. Carefully acidify the mixture with concentrated hydrochloric acid.

  • Cool the mixture and collect the precipitated tarry solid by filtration.

  • Purify the crude product by pulverizing the dried solid and refluxing it with 500 mL of petroleum ether (b.p. 90–100 °C) for 3 hours.

  • Filter the hot mixture to remove insoluble tars.

  • Allow the filtrate to cool to room temperature. The product, this compound, will crystallize and can be collected by filtration as a white solid.

Protocol: NMR Sample Preparation and Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of dry this compound and transfer it to a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆).

  • Cap the NMR tube and gently agitate or sonicate until the sample is fully dissolved.

  • Data Acquisition: Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

  • Acquire the ¹H NMR spectrum using standard parameters (e.g., 30° pulse angle, 1-2 second relaxation delay, 16-32 scans).

  • Acquire the ¹³C NMR spectrum. This will require a significantly larger number of scans (e.g., 1024 or more) and typically involves proton decoupling.

  • Data Processing: Process the raw data (FID) using Fourier transformation, followed by phase and baseline correction. Integrate the ¹H signals and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Safe Handling and Storage

As a laboratory chemical, this compound must be handled with appropriate precautions.

  • Hazards: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][4]

  • Handling: Use in a well-ventilated area or fume hood. Avoid breathing dust. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Wash hands thoroughly after handling.[3]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2] Some suppliers recommend storage at refrigerated temperatures (0-8 °C).[2] Keep away from strong oxidizing agents.

Conclusion

This compound is a synthetically valuable building block whose utility is derived from the interplay of its three functional groups. A thorough understanding of its physical properties, spectroscopic signatures, and reactivity is essential for its effective use in research and development. The established protocols for its synthesis and the potential for its conversion into more complex structures through modern catalytic methods underscore its importance for professionals in organic synthesis, materials science, and drug discovery.

References

2-Bromo-3-methylbenzoic acid molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Bromo-3-methylbenzoic Acid: Core Properties, Synthesis, and Applications

Abstract

This compound (CAS No: 53663-39-1) is a highly versatile substituted aromatic carboxylic acid that serves as a critical intermediate in the fields of organic synthesis, pharmaceutical development, and materials science. Its unique structural arrangement, featuring a bromine atom and a methyl group ortho and meta to the carboxylic acid respectively, provides a reactive scaffold for a wide array of chemical transformations. This guide offers a comprehensive technical overview of its core physicochemical properties, including its definitive molecular weight, detailed spectroscopic data for characterization, established synthesis protocols with mechanistic insights, and its significant applications in modern research and development. The content is tailored for researchers, medicinal chemists, and process development scientists who require a deep, practical understanding of this valuable chemical building block.

Core Physicochemical and Structural Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its fundamental properties. These data points are critical for reaction stoichiometry, analytical characterization, and safety assessments.

The molecular weight of this compound is a key identifier, calculated from its molecular formula, C₈H₇BrO₂. This formula indicates a composition of eight carbon atoms, seven hydrogen atoms, one bromine atom, and two oxygen atoms.

Table 1: Key Physicochemical Properties of this compound
PropertyValueSource(s)
Molecular Weight 215.05 g/mol ; 215.04 g/mol [1][2][3][4]
Molecular Formula C₈H₇BrO₂[1][2][3]
CAS Number 53663-39-1[1][2][5]
Appearance White to light yellow/tan crystalline powder[1][2][5]
Melting Point 135-138 °C[1][5][6]
Purity (Typical) ≥97-98% (GC)[1][2][4]
Common Synonyms 2-Bromo-m-toluic acid[1][3][5]

The precise arrangement of the functional groups on the benzene ring dictates the compound's reactivity. The electron-withdrawing nature of both the bromine atom and the carboxylic acid group, combined with the electron-donating methyl group, creates a unique electronic environment that influences its role in various reactions.

Caption: Chemical Structure of this compound.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of this compound is paramount before its use in synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for structural elucidation. The proton (¹H) NMR spectrum provides definitive information about the electronic environment of the hydrogen atoms.

Expert Insight: The ¹H NMR spectrum is a crucial self-validating check. The presence of three distinct aromatic proton signals, along with a singlet for the methyl group, immediately confirms the substitution pattern. Any deviation would indicate an isomeric impurity or residual starting material.

Table 2: Representative ¹H NMR Spectroscopic Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentSource
~7.70d1HAromatic (Ha)[5]
~7.42d1HAromatic (Hb)[5]
~7.29t1HAromatic (Hc)[5]
~2.49s3HMethyl (-CH₃)[5]
(Solvent: CDCl₃)

Causality in Analysis:

  • ¹H NMR: Confirms the specific isomer and relative positions of the substituents. The coupling patterns (doublets and triplets) of the aromatic protons are dictated by their neighboring protons, providing a fingerprint of the 1,2,3-substitution pattern.

  • ¹³C NMR: Provides the number of unique carbon environments, complementing the ¹H NMR data for unambiguous structural confirmation.[7]

  • Mass Spectrometry (MS): Confirms the molecular weight. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) results in two molecular ion peaks (M and M+2) of nearly equal intensity, which is a definitive indicator of a monobrominated compound.

  • Infrared (IR) Spectroscopy: Identifies the presence of key functional groups. A broad absorption around 2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid, while a sharp peak around 1700 cm⁻¹ indicates the C=O carbonyl stretch.

Synthesis Methodology: The Von-Richter Reaction Pathway

While several synthetic routes exist, a well-documented and reliable method proceeds from p-nitrotoluene via a bromination followed by a Von-Richter reaction.[8] This pathway is instructive as it involves fundamental aromatic substitution and rearrangement reactions.

Figure 2: Two-Step Synthesis Workflow start p-Nitrotoluene step1 Step 1: Bromination (Br₂, Fe catalyst) start->step1 intermediate 2-Bromo-4-nitrotoluene step1->intermediate step2 Step 2: Von-Richter Reaction (KCN, H₂O, heat) intermediate->step2 product This compound step2->product

Caption: Key stages in the synthesis from p-nitrotoluene.

Experimental Protocol: Synthesis via Bromination and Von-Richter Reaction

This protocol is adapted from the authoritative procedure published in Organic Syntheses.[8]

Part A: 2-Bromo-4-nitrotoluene

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, combine p-nitrotoluene (0.5 mole) and iron powder (1.0 g). Heat the mixture to 75-80°C.

    • Causality: Iron powder acts as a Lewis acid catalyst, polarizing the bromine molecule (Br₂) to generate the electrophile required for electrophilic aromatic substitution.

  • Bromination: With vigorous stirring, add bromine (0.59 mole) dropwise over 30 minutes, maintaining the temperature at 75-80°C. Continue stirring for an additional 1.5 hours after addition is complete.

  • Workup and Purification: Pour the hot reaction mixture into an ice-cold 10% sodium hydroxide solution. The solid product is then isolated and purified by recrystallization from acetic acid to yield 2-bromo-4-nitrotoluene.

Part B: this compound (Von-Richter Reaction)

Caution: This procedure evolves poisonous hydrogen cyanide gas and must be performed in a certified chemical fume hood.

  • Reaction Setup: In a large round-bottomed flask, combine the moist 2-bromo-4-nitrotoluene from Part A with potassium cyanide (90 g), 2-ethoxyethanol (900 ml), and water (850 ml).

  • Reaction: Heat the mixture to reflux and maintain for 16 hours.

    • Mechanistic Insight: This is the core of the Von-Richter reaction. The cyanide ion (CN⁻) acts as a nucleophile, attacking the aromatic ring and displacing the nitro group. A subsequent intramolecular rearrangement and hydrolysis of the nitrile group leads to the formation of the carboxylic acid at the position formerly occupied by the nitro group, with the bromine atom remaining in place.

  • Acidification and Isolation: After cooling, add 1.5 L of water to the dark red solution and carefully acidify with concentrated hydrochloric acid. This will protonate the carboxylate and precipitate the product.

    • Self-Validation: The formation of a precipitate upon acidification is a key indicator of successful product formation.

  • Purification: Collect the solid product by filtration. Further purification is achieved by boiling the crude solid in petroleum ether and filtering the hot mixture. The desired this compound crystallizes from the filtrate upon cooling.

Key Applications in Research and Drug Development

The utility of this compound stems from the orthogonal reactivity of its functional groups. The bromine atom is a handle for cross-coupling reactions, while the carboxylic acid can be converted to esters, amides, or other derivatives.

Figure 3: Application Pathways cluster_pharma Pharmaceutical Synthesis cluster_agro Agrochemical Synthesis cluster_material Materials Science start This compound pharma_reaction Suzuki / Buchwald-Hartwig Coupling (at Br) start->pharma_reaction agro_reaction Amide Formation (at COOH) start->agro_reaction material_reaction Esterification (at COOH) start->material_reaction pharma_node Anti-inflammatory Agents Analgesics pharma_reaction->pharma_node agro_node Herbicides Pesticides agro_reaction->agro_node material_node Specialty Polymers Functional Resins material_reaction->material_node

Caption: Versatility as an intermediate in diverse fields.

  • Pharmaceutical Synthesis: This compound is a key building block for creating more complex active pharmaceutical ingredients (APIs).[1] The bromine atom is particularly useful for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig amination), which are cornerstone methods for constructing the carbon-carbon and carbon-nitrogen bonds prevalent in modern drug molecules. For example, it may be used to synthesize N-phenyl-3-methylanthranilic acid, a scaffold found in some anti-inflammatory drugs.[5]

  • Agrochemical Development: The structural motifs derived from this acid are used to develop novel herbicides, pesticides, and plant growth regulators.[1] The ability to systematically modify the molecule allows for the fine-tuning of biological activity and environmental profiles.

  • Materials Science: It serves as a monomer or modifier in the synthesis of specialty polymers and resins.[1] Incorporating this brominated aromatic structure can enhance properties such as thermal stability, flame retardancy, and durability.[1]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as an irritant.

Table 3: GHS Hazard Information
Hazard StatementDescriptionGHS PictogramSource
H315Causes skin irritationWarning[9]
H319Causes serious eye irritationWarning[9]
H335May cause respiratory irritationWarning[9]

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, nitrile gloves, and a lab coat.[6][10]

  • Ventilation: Use only in a well-ventilated area or a certified chemical fume hood to avoid inhalation of dust.[10][11]

  • Handling: Avoid creating dust. Wash hands thoroughly after handling.[10][11]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12] Some suppliers recommend refrigerated storage (0-8°C) to ensure long-term stability.[1]

Conclusion

This compound, with a molecular weight of approximately 215.05 g/mol , is far more than a simple chemical. It is a strategic and enabling tool for chemical innovation. Its well-defined properties, reliable synthetic routes, and versatile reactivity make it an indispensable intermediate for professionals in drug discovery, agrochemical research, and materials science. A thorough understanding of its synthesis, characterization, and safe handling, as detailed in this guide, is the foundation for leveraging its full potential in developing next-generation molecules.

References

Technical Guide to the Physicochemical Characterization of 2-Bromo-3-methylbenzoic Acid: A Focus on Melting Point Determination

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth examination of 2-Bromo-3-methylbenzoic acid, with a primary focus on the precise determination of its melting point. This physical constant is not merely a number; it is a critical indicator of material identity and purity, fundamental to ensuring reproducibility in research and quality control in drug development. This document moves beyond simple data reporting to explain the causality behind the methodology, ensuring that the described protocols are robust and self-validating.

Core Properties of this compound

This compound, also known as 2-Bromo-m-toluic acid, is a valuable substituted benzoic acid derivative.[1] Its structure lends itself to a variety of organic transformations, making it a key intermediate in the synthesis of more complex molecules, including N-phenyl-3-methylanthranilic acid via copper-catalyzed amination.[2] Given its role as a building block, verifying the purity of the starting material is paramount, and melting point analysis is the first and most accessible line of defense against impurities.

The compound typically appears as an off-white, light yellow, or tan crystalline powder.[1][2] Its molecular and physical characteristics are summarized below.

Summary of Physicochemical Data

For clarity and comparative purposes, the key identifiers and the range of reported melting points from various reputable suppliers and databases are consolidated in the table below. The slight variation in reported ranges underscores the importance of standardized, in-house verification.

PropertyValueSource(s)
IUPAC Name This compoundPubChem[3]
Synonyms 2-Bromo-m-toluic acidChem-Impex[1]
CAS Number 53663-39-1Sigma-Aldrich, ChemicalBook[2][4]
Molecular Formula C₈H₇BrO₂Chem-Impex, J&K Scientific[1][5]
Molecular Weight 215.04 g/mol Sigma-Aldrich, J&K Scientific[4][5]
Appearance Light yellow to tan crystalline powderChem-Impex[1]
Melting Point 135-138 °CSigma-Aldrich, Chem-Impex[1][4][5]
Melting Point 134-136 °CWorldOfChemicals, Organic Syntheses[6][7]

The Scientific Principle: Melting Point as an Index of Purity

The melting point of a pure crystalline solid is a sharp, reproducible physical constant where the solid and liquid phases are in equilibrium.[8] However, the presence of even small amounts of soluble impurities disrupts the crystal lattice, typically resulting in two observable phenomena: a depression of the melting point and a broadening of the melting range (>2 °C).[9] This occurs because the impurity introduces defects, which lower the energy required to break the lattice structure. Understanding this principle is crucial for interpreting experimental results correctly. An observed melting range that is low or broad is a definitive indicator of an impure sample.

Definitive Protocol for Melting Point Determination

This protocol is designed as a self-validating system for determining the melting point of this compound with high accuracy and precision.

Safety and Handling

Before beginning any experimental work, it is critical to consult the Safety Data Sheet (SDS). This compound is associated with the following GHS hazard statements:

  • H315: Causes skin irritation[3]

  • H319: Causes serious eye irritation[3]

  • H335: May cause respiratory irritation[3]

Mandatory Precautions:

  • All handling of the solid compound should be performed in a certified chemical fume hood.

  • Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and safety glasses, is required.

  • Avoid inhalation of dust and contact with skin and eyes.

Essential Apparatus and Materials
  • Digital Melting Point Apparatus (e.g., Mel-Temp® or similar)

  • Melting point capillary tubes (one end sealed)

  • Thermometer (calibrated) or integrated digital thermometer

  • This compound sample

  • Mortar and pestle or spatula for sample crushing

  • Melting point standard for calibration (e.g., Benzoic acid, m.p. 121-123 °C)[10]

  • Watch glass

Sample Preparation: The Foundation of Accuracy

The quality of the sample preparation directly impacts the final result. The goal is to obtain a finely powdered, completely dry, and densely packed sample.

  • Purification (As Required): If the sample is suspected to be impure (e.g., from a crude synthesis reaction), it must be purified. A proven method is recrystallization from petroleum ether (b.p. 90–100°C), which yields the compound as a white solid.[7] Ensure the recrystallized product is thoroughly dried under vacuum to remove all residual solvent, as solvent can act as an impurity.

  • Sample Pulverization: Place a small amount of the dry, crystalline this compound on a clean watch glass. Use a spatula or mortar and pestle to gently crush the solid into a fine, uniform powder. This is critical for efficient and even heat transfer within the capillary.

  • Capillary Loading: Invert a capillary tube and press the open end into the powder multiple times. Tap the sealed end of the tube gently on the benchtop to compact the powder.[9] The final packed sample height should be 2-3 mm. A densely packed sample prevents air pockets and ensures a sharp, observable melt.

Experimental Workflow: A Two-Stage Measurement

A two-stage approach prevents overshooting the melting point and provides the most accurate data.

Stage 1: Rapid Range Finding

  • Place the loaded capillary into the melting point apparatus.

  • Set a fast ramp rate (e.g., 5-10 °C per minute).[9]

  • Observe the sample and record the approximate temperature range at which melting occurs. This provides a target for the more precise measurement. Do not use this value as the final result.

Stage 2: Precise Determination

  • Allow the apparatus to cool to at least 20 °C below the estimated melting point found in Stage 1.[9]

  • Insert a freshly prepared capillary tube with the sample. Never re-melt a sample, as thermal decomposition can occur.

  • Set a slow, precise ramp rate of 1-2 °C per minute. This slow rate ensures the sample and thermometer are in thermal equilibrium, which is the cornerstone of an accurate measurement.

  • Record two temperatures:

    • T₁: The temperature at which the first drop of liquid appears in the sample.

    • T₂: The temperature at which the last solid crystal completely liquefies.

  • The official melting point is reported as the range T₁ – T₂ .

Protocol Validation: The Mixed Melting Point Technique

To authoritatively confirm the identity of the substance, the mixed melting point technique is employed. This is a classic, powerful method for distinguishing between two different compounds that may have coincidentally similar melting points.[8]

  • Obtain an authentic, certified sample of this compound.

  • On a watch glass, thoroughly mix a small amount of your experimental sample with an equal portion of the authentic sample.

  • Determine the melting point of this mixture using the precise determination protocol (Stage 2).

  • Interpreting the Result:

    • No Depression: If the mixture melts at the same sharp range as your original sample, the identity is confirmed.

    • Depression and Broadening: If the mixture melts at a lower temperature and over a broader range, your sample is not this compound; the authentic sample has acted as an impurity.

Workflow Visualization

The following diagram illustrates the logical workflow for the robust characterization and identity confirmation of this compound, emphasizing the decision-making process based on experimental outcomes.

G cluster_prep Sample Preparation cluster_analysis Melting Point Analysis cluster_validation Identity & Purity Validation A Receive/Synthesize Sample B Assess Purity (Visual/TLC) A->B C Purify if Needed (e.g., Recrystallization) B->C Impure D Dry, Pulverize & Pack Capillary B->D Pure C->D E Stage 1: Fast Ramp (Estimate Range) D->E F Stage 2: Slow Ramp (1-2°C/min) (Record T1-T2) E->F G Result: Melting Range F->G H Compare Range to Literature (134-138 °C) G->H I Perform Mixed Melting Point with Authentic Standard H->I Range Matches L Sample is Impure or Misidentified H->L Range is Low/Broad J Final Assessment I->J K Purity & Identity Confirmed J->K No Depression J->L Depression/ Broadening

Caption: Workflow for accurate melting point determination and identity validation.

Conclusion

The melting point of this compound is consistently reported in the range of 134-138 °C .[1][4][6][7] An experimentally determined melting range that is sharp and falls within this window is a strong indicator of a pure sample. This guide provides the necessary theoretical background and a detailed, self-validating experimental protocol to empower researchers to determine this critical physical property with confidence. Adherence to proper sample preparation, a methodical two-stage measurement, and the use of a mixed melting point technique for identity confirmation constitute a robust system for ensuring the quality and reliability of this important chemical intermediate.

References

Compound Identification and Significance

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Bromo-3-methylbenzoic Acid for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract: this compound (CAS No: 53663-39-1) is a strategically important substituted aromatic carboxylic acid that serves as a versatile intermediate in the fields of organic synthesis, medicinal chemistry, and materials science. Its unique substitution pattern, featuring a carboxylic acid, a bromine atom, and a methyl group on the benzene ring, provides multiple reactive sites for sophisticated molecular construction. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, detailed synthetic protocols with mechanistic insights, purification techniques, and key applications, particularly in the context of drug development. By grounding technical procedures in chemical principles, this document serves as an essential resource for scientists leveraging this key building block for the synthesis of complex target molecules.

This compound is systematically named according to IUPAC nomenclature based on a benzoic acid parent structure.[1] The bromine and methyl substituents are located at positions 2 and 3, respectively, relative to the carboxylic acid group. It is also commonly referred to by its semi-systematic name, 2-Bromo-m-toluic acid.[1][2]

The compound's significance lies in its utility as a synthetic intermediate.[2] The presence of three distinct functional handles—the carboxylic acid, the aryl bromide, and the methyl group—allows for a wide range of selective chemical transformations. The aryl bromide is particularly valuable for modern synthetic chemistry, serving as a key coupling partner in palladium-catalyzed reactions to form new carbon-carbon and carbon-heteroatom bonds, a cornerstone of pharmaceutical synthesis.

Physicochemical and Spectroscopic Profile

Physicochemical Properties

The fundamental properties of this compound are summarized below. It typically presents as an off-white to light tan crystalline powder, a form indicative of its purity and stability under standard laboratory conditions.[2][3]

PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 53663-39-1[1][4]
Molecular Formula C₈H₇BrO₂[4][5][6]
Molecular Weight 215.04 g/mol [1][5]
Appearance Off-white / Light yellow to tan crystalline powder[2][3]
Melting Point 134-138 °C[2][6][7][8]
Purity Typically ≥97-98%[2][6]
Spectroscopic Characterization

Structural elucidation and purity assessment rely on standard spectroscopic techniques.

Caption: IUPAC numbering for this compound.

¹H Nuclear Magnetic Resonance (NMR): The proton NMR spectrum provides distinct signals for the aromatic protons and the methyl group. A reported spectrum in CDCl₃ shows:

  • δ 7.70 (1H, t): Aromatic proton coupled to its two neighbors.

  • δ 7.42 (1H, d): Aromatic proton coupled to one neighbor.

  • δ 7.29 (1H, t): Aromatic proton coupled to its two neighbors.[3]

  • δ 2.49 (3H, s): A sharp singlet corresponding to the three equivalent protons of the methyl group.[3] The acidic proton of the carboxylic acid would appear as a broad singlet, typically downfield (>10 ppm), and its position can vary with concentration and solvent.

¹³C Nuclear Magnetic Resonance (NMR): The ¹³C NMR spectrum will show eight distinct signals corresponding to each carbon atom in the unique electronic environment of the molecule.

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a very broad absorption band for the O-H stretch of the carboxylic acid dimer, typically centered around 3000 cm⁻¹. A sharp, strong C=O (carbonyl) stretching vibration appears around 1700 cm⁻¹. Additional peaks in the fingerprint region (below 1500 cm⁻¹) correspond to C-C aromatic stretches and C-H bends.

Mass Spectrometry (MS): Electron ionization mass spectrometry will show a characteristic molecular ion peak. Due to the near-equal natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), the molecular ion will appear as a pair of peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, which is a definitive signature for a monobrominated compound.[9] Common fragmentation patterns involve the loss of •OH (M-17) and •COOH (M-45).

Synthesis and Mechanistic Insights

The synthesis of this compound can be approached from different starting materials, with the choice often dictated by commercial availability and scalability.

Primary Synthetic Route: From p-Nitrotoluene

A well-documented, multi-step synthesis starts from p-nitrotoluene, proceeding through a key Von-Richter reaction intermediate.[3][10] This pathway is robust and provides a clear, albeit lengthy, route to the final product.

G A Step 1: Electrophilic Bromination D 2-Bromo-4-nitrotoluene A->D Yield: 86-90% B p-Nitrotoluene + Br₂ B->A C Fe powder (catalyst) C->A E Step 2: Von-Richter Reaction D->E H Step 3: Hydrolysis & Rearrangement E->H F KCN, 2-Ethoxyethanol/H₂O F->E G Reflux G->E J This compound H->J Overall Yield: 7-8% I Acidification (HCl) I->H

Caption: Workflow for the synthesis of this compound.

Step 1: Bromination of p-Nitrotoluene The synthesis begins with the electrophilic aromatic substitution of p-nitrotoluene.[10]

  • Protocol: p-Nitrotoluene is heated with bromine in the presence of a catalytic amount of iron powder.[10]

  • Causality: The nitro group (-NO₂) is a meta-director and strongly deactivating. The methyl group (-CH₃) is an ortho-, para-director and weakly activating. Bromination occurs ortho to the activating methyl group and meta to the deactivating nitro group, yielding 2-bromo-4-nitrotoluene. Iron powder acts as a Lewis acid catalyst precursor, reacting with bromine to form FeBr₃, which polarizes the Br-Br bond, generating a potent electrophile ("Br⁺").

Step 2: The Von-Richter Reaction This step is a classic named reaction involving the reaction of an aromatic nitro compound with cyanide.[3][8]

  • Protocol: The intermediate, 2-bromo-4-nitrotoluene, is refluxed with potassium cyanide in an aqueous 2-ethoxyethanol solution.[10]

  • Causality: The cyanide ion acts as a nucleophile, attacking the aromatic ring and ultimately displacing the nitro group. A complex rearrangement occurs where the carboxylate group is introduced ortho to the position of the departing nitro group. This is a powerful transformation that simultaneously reduces the nitro group's position and installs the carboxylic acid. The reaction is followed by acidification with a strong acid like HCl to protonate the carboxylate and hydrolyze any remaining cyanide.[10] Caution: This reaction must be performed in a well-ventilated fume hood as it evolves poisonous hydrogen cyanide gas upon acidification.[10]

Alternative Route: Sandmeyer Reaction

An alternative approach utilizes a Sandmeyer-type reaction starting from 2-amino-3-methylbenzoic acid.[3]

  • Protocol: The starting amine is treated with an acid (e.g., HBr) and sodium nitrite at low temperatures (0-5 °C) to form an intermediate diazonium salt. This salt is then decomposed in the presence of a copper(I) bromide catalyst to install the bromine atom, displacing the diazonium group.[3]

  • Causality: This method is highly efficient for introducing halogens onto an aromatic ring at a specific position defined by a precursor amino group. The low temperature is critical to prevent the premature decomposition of the unstable diazonium salt.

Purification and Quality Control

Achieving high purity is critical for subsequent synthetic steps, especially in drug development where impurity profiles are tightly controlled.

G cluster_0 Purification cluster_1 Quality Control A Crude Product B Recrystallization (e.g., Petroleum Ether) A->B C Acid-Base Extraction (Optional) A->C D Purified Solid B->D C->D E TLC Analysis (Spot Test) D->E F Melting Point (Range Check) D->F G Spectroscopy (NMR, IR) D->G H Final Product (>98%) E->H F->H G->H

Caption: General workflow for purification and quality control.

Protocol: Purification by Recrystallization

Recrystallization is the primary method for purifying the crude solid product obtained from synthesis.[10]

  • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Petroleum ether (b.p. 90–100°) is a documented solvent for this purpose.[10]

  • Dissolution: The crude solid is placed in a flask, and a minimum amount of hot solvent is added to achieve complete dissolution. Adding too much solvent will reduce the final yield.

  • Hot Filtration: If insoluble impurities are present, the hot solution is filtered quickly through a fluted filter paper to remove them. This step prevents the product from crystallizing prematurely on the filter.

  • Crystallization: The clear filtrate is allowed to cool slowly to room temperature, followed by further cooling in an ice bath. Slow cooling promotes the formation of large, pure crystals, whereas rapid cooling can trap impurities.

  • Isolation: The resulting crystals are collected by vacuum filtration on a Büchner funnel, washed with a small amount of cold solvent to remove any residual soluble impurities, and then dried thoroughly.

Quality Control

A self-validating protocol requires confirmation of purity at the end of the workflow.

  • Thin-Layer Chromatography (TLC): A quick and effective method to check for the presence of impurities. The purified product should appear as a single spot.

  • Melting Point Determination: A pure crystalline solid will melt over a narrow range (1-2 °C). The observed melting point of 134-138 °C serves as a reliable indicator of purity.[7] A broad or depressed melting range suggests the presence of impurities.

  • Spectroscopic Analysis: Final confirmation of structure and purity should be obtained by acquiring NMR and/or IR spectra and comparing them against a reference standard or literature data.[3]

Chemical Reactivity and Applications in Drug Development

The synthetic versatility of this compound is rooted in the differential reactivity of its functional groups.

G mol 2-Bromo-3-methylbenzoic Acid COOH Carboxylic Acid (Amidation, Esterification) mol->COOH Br Aryl Bromide (Cross-Coupling) mol->Br Ring Aromatic Ring (Electrophilic Substitution) mol->Ring

References

An In-depth Technical Guide to 2-Bromo-3-methylbenzoic Acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to a comprehensive technical guide on 2-Bromo-3-methylbenzoic acid, a versatile building block in modern organic synthesis. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this compound's properties, synthesis, and applications. We will delve into the nuances of its preparation, explore its reactivity, and showcase its utility in the synthesis of high-value molecules, all while grounding our discussion in established scientific principles and practical, field-proven insights.

Nomenclature and Identification: Establishing a Common Language

In any scientific discourse, precise communication is paramount. This compound is known by several synonyms, and a clear understanding of its various identifiers is crucial for accurate literature searches and unambiguous communication in a research setting.

Identifier Type Identifier
IUPAC Name This compound[1][2]
CAS Number 53663-39-1[1][2]
Molecular Formula C₈H₇BrO₂[1][2]
Molecular Weight 215.04 g/mol [3]
Synonyms 2-Bromo-m-toluic acid, 3-Methyl-2-bromobenzoic acid

Physicochemical Properties: A Foundation for Application

A thorough understanding of a compound's physical and chemical properties is the bedrock upon which its successful application is built. These properties dictate the choice of reaction conditions, purification methods, and appropriate analytical techniques.

Property Value Significance in a Laboratory Setting
Melting Point 135-138 °CA sharp melting point in this range is a good indicator of purity. It also informs the choice of drying temperature.
Appearance Off-white to light yellow crystalline powderThe color can be an initial, albeit qualitative, indicator of purity.
Solubility Moderately soluble in organic solventsThis property is critical for selecting appropriate solvents for reactions and recrystallization.
pKa Data available in IUPAC Digitized pKa Dataset[3]The acidity of the carboxylic acid group influences its reactivity and the choice of bases in reactions.

Synthesis of this compound: A Tale of Two Pathways

The synthesis of this compound can be approached through multiple routes. Here, we will explore two common and reliable methods, delving into the rationale behind the procedural steps.

Method 1: The Sandmeyer Reaction - From Amine to Bromide

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the introduction of a halide to an aromatic ring via a diazonium salt intermediate.[4][5][6] This method is particularly useful when direct bromination is either not regioselective or leads to undesired side products.

Experimental Protocol: A Step-by-Step Guide

A general and effective procedure for the synthesis of this compound from 2-amino-3-methylbenzoic acid is as follows:

  • Diazotization:

    • In a flask equipped with a stirrer and cooled in an ice bath, a mixture of 1.00 g of 2-amino-3-methylbenzoic acid, 8 mL of acetic acid, 4 mL of 50% hydrobromic acid, and 16 mL of water is prepared.

    • A solution of 0.46 g of sodium nitrite in 3 mL of water is added dropwise while maintaining the temperature below 5 °C.

    • The reaction is stirred in the ice bath for 10 minutes. Completion of the diazotization can be monitored by thin-layer chromatography (TLC).

  • Sandmeyer Reaction:

    • To the cold diazonium salt solution, 1.42 g of copper(I) bromide and 5 mL of water are added.

    • The mixture is then heated to 50 °C and stirred for 3 hours. The evolution of nitrogen gas is a key indicator that the reaction is proceeding.

    • Upon completion, water is added to the reaction mixture to precipitate the product.

  • Work-up and Purification:

    • The precipitate is collected by filtration.

    • The crude product is then purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound.

Causality Behind the Choices:

  • Low Temperature for Diazotization: Diazonium salts are notoriously unstable at higher temperatures, readily decomposing. Maintaining a low temperature is critical to prevent premature decomposition and maximize the yield of the desired product.

  • Copper(I) Bromide as Catalyst: Copper(I) facilitates the single-electron transfer to the diazonium salt, initiating the radical mechanism that leads to the formation of the aryl radical and subsequent bromination.[5][6]

  • Acetic Acid and Hydrobromic Acid: These provide the acidic medium necessary for the formation of nitrous acid in situ from sodium nitrite and also serve as the source of the bromide counter-ion for the diazonium salt.

Visualizing the Mechanism: The Sandmeyer Reaction Pathway

Sandmeyer_Reaction A 2-Amino-3-methylbenzoic acid B Diazonium Salt A->B NaNO₂, HBr, 0-5 °C C Aryl Radical + N₂ B->C CuBr (catalyst) Single Electron Transfer D This compound C->D Br⁻ transfer from CuBr₂

Caption: The Sandmeyer reaction mechanism for the synthesis of this compound.

Method 2: Electrophilic Aromatic Bromination

While the Sandmeyer reaction is a powerful tool, direct electrophilic aromatic bromination can also be employed, particularly when the directing effects of the substituents favor the desired regiochemistry. In the case of 3-methylbenzoic acid, the methyl group is an ortho-, para-director, and the carboxylic acid group is a meta-director. This can lead to a mixture of products, making purification challenging. However, under specific conditions, the desired isomer can be obtained.

Visualizing the Mechanism: Electrophilic Bromination

Electrophilic_Bromination sub 3-Methylbenzoic Acid intermediate Sigma Complex (Wheland Intermediate) sub->intermediate Electrophilic Attack reagent Br₂/FeBr₃ product This compound intermediate->product Deprotonation

Caption: The mechanism of electrophilic aromatic bromination of 3-methylbenzoic acid.

Purification: The Path to Analytical Purity

The isolation of a pure compound is as critical as its synthesis. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[7]

Experimental Protocol: Recrystallization

  • Solvent Selection: The ideal solvent for recrystallization should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. For this compound, a mixed solvent system like ethanol and water or a non-polar solvent like petroleum ether can be effective.[8]

  • Dissolution: The crude solid is dissolved in the minimum amount of the hot solvent to form a saturated solution.

  • Hot Filtration (if necessary): If insoluble impurities are present, the hot solution is filtered to remove them.

  • Crystallization: The hot, saturated solution is allowed to cool slowly and undisturbed. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals.

  • Isolation: The crystals are collected by filtration and washed with a small amount of cold solvent to remove any adhering impurities.

  • Drying: The purified crystals are dried to remove any residual solvent.

Causality Behind the Choices:

  • Minimum Amount of Hot Solvent: Using the minimum amount of solvent ensures that the solution becomes supersaturated upon cooling, maximizing the recovery of the purified product.

  • Slow Cooling: Slow cooling promotes the formation of larger, more well-defined crystals, which are generally purer as they are less likely to trap impurities within their lattice.

Spectroscopic Characterization: Confirming the Identity

Once synthesized and purified, the identity and purity of this compound must be confirmed using spectroscopic methods.

Technique Key Expected Features
¹H NMR Aromatic protons in the range of 7.0-8.0 ppm, a singlet for the methyl group around 2.5 ppm, and a broad singlet for the carboxylic acid proton (can be exchanged with D₂O).[4]
¹³C NMR Signals for the aromatic carbons, the methyl carbon, and the carbonyl carbon of the carboxylic acid.[5]
IR Spectroscopy A broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹), a C=O stretch (around 1700 cm⁻¹), and C-Br and aromatic C-H stretches.

Applications in Research and Development: A Versatile Building Block

This compound is a valuable intermediate in the synthesis of a wide range of functional molecules due to the presence of three distinct functional handles: the carboxylic acid, the bromine atom, and the methyl group.

Pharmaceutical Synthesis

The compound serves as a key starting material in the development of various pharmaceuticals, particularly anti-inflammatory and analgesic drugs.[3] The bromo- and carboxylic acid functionalities allow for diverse chemical transformations to build complex molecular architectures.

Example: Synthesis of Anti-inflammatory Agents The carboxylic acid can be converted to an amide, and the bromine can be used in cross-coupling reactions to introduce diverse substituents, leading to the generation of libraries of compounds for screening for anti-inflammatory activity.[9]

Agrochemical Development

Similar to its role in pharmaceuticals, this compound is utilized in the synthesis of novel pesticides and herbicides. The specific substitution pattern on the aromatic ring can be crucial for the biological activity of the final agrochemical product.

Materials Science

The rigid aromatic core and the reactive functional groups of this compound make it a suitable monomer or precursor for the synthesis of specialty polymers and other advanced materials.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the aromatic ring is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular frameworks.

Visualizing the Workflow: Cross-Coupling Reactions

Cross_Coupling start This compound suzuki Suzuki Coupling (with Boronic Acid) start->suzuki heck Heck Coupling (with Alkene) start->heck sonogashira Sonogashira Coupling (with Alkyne) start->sonogashira product1 Aryl-Aryl Coupled Product suzuki->product1 product2 Aryl-Alkenyl Coupled Product heck->product2 product3 Aryl-Alkynyl Coupled Product sonogashira->product3

Caption: Palladium-catalyzed cross-coupling reactions of this compound.

Conclusion

This compound is a chemical compound of significant utility in modern organic synthesis. Its well-defined properties, accessible synthetic routes, and versatile reactivity make it an invaluable tool for researchers in pharmaceuticals, agrochemicals, and materials science. This guide has provided a comprehensive overview, from its fundamental characteristics to its practical applications, with the aim of empowering scientists to leverage this important building block in their research endeavors.

References

2-Bromo-m-toluic acid properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Bromo-m-toluic Acid

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-m-toluic acid, a key chemical intermediate in organic synthesis. The document is structured to serve researchers, scientists, and drug development professionals by detailing the compound's fundamental properties, validated synthesis protocols, spectroscopic characteristics, and key chemical reactivity. Emphasis is placed on its practical applications, particularly as a versatile building block in the synthesis of complex organic molecules and pharmaceutical agents. Safety protocols and handling procedures are also thoroughly addressed to ensure safe and effective laboratory use.

Nomenclature, Structure, and Identification

2-Bromo-m-toluic acid is a disubstituted benzoic acid derivative. The "m-toluic acid" portion of the name indicates a benzoic acid molecule with a methyl group at the meta (position 3) position. The "2-Bromo" prefix specifies a bromine atom at position 2 of the benzene ring. Therefore, its systematic IUPAC name is 2-Bromo-3-methylbenzoic acid .

Key Identifiers:

  • CAS Number: 53663-39-1

  • Molecular Formula: C₈H₇BrO₂

  • Molecular Weight: 215.04 g/mol

Caption: Molecular Structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound dictate its handling, storage, and reaction conditions. It typically appears as an off-white crystalline powder.[1]

PropertyValueReference(s)
Appearance Off-white powder[1]
Molecular Formula C₈H₇BrO₂[2]
Molecular Weight 215.04 g/mol [2]
Melting Point 134-138 °C[1][3]
Boiling Point 316.1±30.0 °C (Predicted)[2]
Density ~1.6 g/cm³ (Predicted)[2]
Solubility Soluble in organic solvents like petroleum ether; slightly soluble in water.[3][4]
pKa (Predicted) 4.08±0.10[5]

Synthesis and Purification

The synthesis of this compound has been well-documented in the chemical literature. A reliable and detailed procedure is provided by Organic Syntheses, which involves a multi-step pathway starting from p-nitrotoluene.[3] This process is an example of the Von Richter reaction, where a nitro group is displaced by a cyanide, which is then hydrolyzed to a carboxylic acid.[1]

G p_nitrotoluene p-Nitrotoluene intermediate 2-Bromo-4-nitrotoluene p_nitrotoluene->intermediate  Br₂, Fe powder  75-80°C product This compound intermediate->product  1. KCN, 2-ethoxyethanol, H₂O  2. HCl (acidification) G cluster_reactants Reactants cluster_conditions Reaction Conditions Reactant1 This compound Catalyst Copper Catalyst (e.g., CuI) Product N-phenyl-3-methylanthranilic Acid Reactant1->Product Ullmann Condensation Reactant2 Aniline Reactant2->Product Base Base (e.g., K₂CO₃) Catalyst->Product Solvent High-boiling Solvent (e.g., DMF) Base->Product Solvent->Product G cluster_routes cluster_actions Exposure Potential Exposure Skin Skin Contact Exposure->Skin Eyes Eye Contact Exposure->Eyes Inhalation Inhalation Exposure->Inhalation WashSkin Wash with plenty of soap and water. Skin->WashSkin RinseEyes Rinse cautiously with water for several minutes. Remove contact lenses if present. Eyes->RinseEyes FreshAir Remove person to fresh air. Keep comfortable for breathing. Inhalation->FreshAir Medical Get medical advice/attention if irritation persists or if you feel unwell. WashSkin->Medical RinseEyes->Medical FreshAir->Medical

References

The Strategic Utility of 2-Bromo-3-methylbenzoic Acid in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

2-Bromo-3-methylbenzoic acid, a seemingly unassuming chemical intermediate, holds a significant position in the arsenal of medicinal chemists. Its unique structural arrangement—a benzoic acid core functionalized with a bromine atom and a methyl group in a specific ortho and meta relationship—confers a desirable combination of reactivity and steric influence. This guide provides an in-depth technical exploration of the core attributes of this compound, focusing on its synthesis, key chemical transformations, and its proven and potential applications in the design and discovery of novel therapeutic agents. Particular emphasis is placed on its role as a versatile scaffold for the development of anti-inflammatory and analgesic compounds, as well as its emerging potential in the synthesis of targeted therapies such as kinase inhibitors. This document serves as a practical resource, offering not only theoretical insights but also actionable experimental protocols and workflows to empower researchers in their drug development endeavors.

Foundational Chemistry of this compound

Physicochemical Properties

Understanding the fundamental properties of this compound is paramount for its effective utilization in synthesis. The presence of the carboxylic acid group imparts acidic properties and provides a handle for amide and ester formation. The bromine atom is a key functional group for cross-coupling reactions, while the methyl group influences the molecule's solubility and conformational preferences.

PropertyValueReference(s)
Molecular Formula C₈H₇BrO₂[1]
Molecular Weight 215.05 g/mol [1]
Appearance Light yellow to tan crystalline powder[1]
Melting Point 135-138 °C[1][2]
CAS Number 53663-39-1[1]
Synthesis of this compound

The efficient synthesis of this compound is a critical first step in its application. Several synthetic routes have been established, with the choice often depending on the availability of starting materials and the desired scale of production.

One common and well-documented method involves a multi-step synthesis starting from p-nitrotoluene, proceeding through a bromination and a subsequent Von-Richter reaction.[3] An alternative and often more direct route for laboratory-scale synthesis begins with 2-amino-3-methylbenzoic acid, as detailed in the patent literature.[4]

Experimental Protocol: Synthesis from 2-amino-3-methylbenzoic acid [4]

This procedure outlines a typical laboratory-scale synthesis via diazotization followed by a Sandmeyer-type reaction.

Materials:

  • 2-amino-3-methylbenzoic acid

  • Acetic acid

  • 50% Hydrobromic acid

  • Sodium nitrite

  • Copper bromide

  • Water

  • Ice

Procedure:

  • A mixture of 2-amino-3-methylbenzoic acid (1.00 g), acetic acid (8 mL), 50% hydrobromic acid (4 mL), and water (16 mL) is prepared.

  • The mixture is chilled in an ice bath, and a solution of sodium nitrite (0.46 g) in water (3 mL) is added.

  • The reaction mixture is stirred in the ice bath for 10 minutes. The completion of the diazotization can be monitored by thin-layer chromatography.

  • Copper bromide (1.42 g) and water (5 mL) are then added to the reaction mixture.

  • The mixture is heated to 50 °C and reacted for 3 hours.

  • Upon completion, water is added to the mixture, and the resulting precipitate is collected by filtration to yield this compound.

Core Applications in Medicinal Chemistry

The strategic placement of the bromo and methyl groups on the benzoic acid scaffold makes this compound a valuable starting material for a range of therapeutic targets. Its utility is particularly pronounced in the synthesis of anti-inflammatory and analgesic agents, and its potential in the burgeoning field of kinase inhibitors is increasingly recognized.

A Cornerstone for Anti-inflammatory and Analgesic Drug Discovery

This compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory and analgesic drugs.[1] The N-aryl anthranilic acids, a class of compounds known for their anti-inflammatory properties, are readily synthesized from 2-halobenzoic acids.

The Ullmann condensation is a classical and robust method for the synthesis of N-aryl anthranilic acids, which are precursors to a wide array of biologically active molecules. This reaction involves the copper-catalyzed coupling of an amine with an aryl halide.

Experimental Protocol: Synthesis of N-phenyl-3-methylanthranilic acid via Copper-Catalyzed Amination [4]

This protocol describes the synthesis of an N-aryl anthranilic acid derivative, a common scaffold in anti-inflammatory agents.

Materials:

  • This compound

  • Aniline

  • Copper catalyst (e.g., Cupric oxide)

  • Base (e.g., Anhydrous potassium carbonate)

  • Solvent (e.g., Amyl alcohol or DMF)

Procedure:

  • A mixture of this compound, aniline, a catalytic amount of cupric oxide, and anhydrous potassium carbonate is prepared in a suitable solvent.

  • The reaction mixture is heated under reflux for several hours. The progress of the reaction can be monitored by TLC.

  • After completion, the reaction mixture is cooled, and the product is isolated by acidification and filtration.

  • The crude product can be purified by recrystallization.

The resulting N-aryl anthranilic acid derivatives can be further modified to explore structure-activity relationships (SAR) for cyclooxygenase (COX) inhibition, a key mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs).

G A This compound B Ullmann Condensation (with substituted anilines) A->B Key Starting Material C N-Aryl-3-methylanthranilic Acids B->C Core Scaffold Synthesis D Further Derivatization (e.g., amide/ester formation) C->D SAR Exploration E Library of Bioactive Compounds (e.g., COX Inhibitors) D->E Therapeutic Candidates

Caption: Synthetic workflow from this compound to potential anti-inflammatory agents.

A Versatile Building Block for Kinase Inhibitors

The development of small molecule kinase inhibitors is a major focus in modern oncology and immunology. The bromine atom on this compound is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[5] This allows for the facile introduction of a wide variety of aryl and heteroaryl moieties, which are common features in many kinase inhibitors that target the ATP-binding site of the enzyme.

G cluster_0 Synthesis of Kinase Inhibitor Scaffolds cluster_1 Further Elaboration A This compound C Suzuki-Miyaura Coupling (Pd-catalyzed) A->C B Aryl/Heteroaryl Boronic Acid B->C D Bi-aryl Benzoic Acid Derivative C->D E Amide Coupling D->E F Final Kinase Inhibitor Candidate E->F

Caption: Logical workflow for the synthesis of kinase inhibitors utilizing this compound.

The resulting bi-aryl benzoic acid derivatives can then be further functionalized, for instance, through amide coupling, to generate a library of potential kinase inhibitors for screening against various cancer-related targets.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies on derivatives of this compound are not extensively published, general principles for related benzoic acid and anthranilic acid derivatives can provide valuable guidance for drug design.

  • Substitution on the N-aryl ring: In the context of N-aryl anthranilic acids, the electronic and steric nature of substituents on the aniline-derived ring significantly impacts anti-inflammatory activity. Electron-withdrawing or donating groups can modulate the pKa of the secondary amine and influence binding to the target enzyme.

  • Modification of the Carboxylic Acid: Conversion of the carboxylic acid to amides or esters can alter the pharmacokinetic properties of the molecule, such as cell permeability and metabolic stability. This functional group is often crucial for interacting with key residues in the active site of enzymes like COX.

  • The Role of the Methyl Group: The 3-methyl group can provide a beneficial steric hindrance that influences the preferred conformation of the molecule, potentially leading to enhanced binding affinity and selectivity for the target protein. It also contributes to the overall lipophilicity of the compound.

Conclusion and Future Perspectives

This compound stands as a testament to the strategic importance of well-designed chemical intermediates in medicinal chemistry. Its trifunctional nature provides a versatile platform for the synthesis of a diverse range of biologically active molecules. The established utility in the synthesis of anti-inflammatory and analgesic scaffolds, coupled with its high potential in the rapidly evolving field of kinase inhibitors, ensures its continued relevance in drug discovery and development. Future research will likely focus on leveraging this intermediate in combinatorial chemistry and fragment-based drug design to explore novel chemical space and identify next-generation therapeutics. The continued exploration of innovative cross-coupling methodologies will further expand the synthetic utility of this valuable building block.

References

2-Bromo-3-methylbenzoic acid safety and hazards information

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Safety and Hazards of 2-Bromo-3-methylbenzoic Acid

Authored by: Gemini, Senior Application Scientist

Introduction: this compound (CAS No. 53663-39-1) is a substituted benzoic acid derivative utilized as a key intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and advanced materials.[1] Its molecular structure, featuring a bromine atom and a methyl group on the benzoic acid core, imparts specific reactivity that is valuable to synthetic chemists. However, this reactivity also necessitates a thorough understanding of its associated hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safety, handling, and emergency procedures for this compound, designed for researchers, scientists, and professionals in drug development. The causality behind each safety recommendation is explained to foster a culture of intrinsic safety within the laboratory.

Chemical Identification and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is the foundation of safe laboratory practice. These properties influence storage, handling, and emergency response.

PropertyValueSource(s)
IUPAC Name This compound[2]
Synonyms 2-Bromo-m-toluic Acid[2]
CAS Number 53663-39-1[2][3]
Molecular Formula C₈H₇BrO₂[2][3]
Molecular Weight 215.04 g/mol [2][3]
Appearance Off-white powder/solid[1]
Melting Point 135-138 °C[1][3][4]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS). The primary risks are associated with its irritant properties upon direct contact or inhalation.

Hazard ClassGHS CategoryHazard StatementPictogramSource(s)
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
alt text
[2][5]
Serious Eye Damage/IrritationCategory 2 / 2AH319: Causes serious eye irritation
alt text
[2][5]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation
alt text
[2][5]

Expert Analysis of Hazards: The acidic nature of the carboxylic acid group, combined with the halogen substituent, contributes to its irritant properties.

  • Skin and Eye Irritation: Direct contact with the solid powder or its solutions can lead to localized inflammation, redness, and pain.[6][7] The mechanism involves disruption of cell membranes and potential protein denaturation upon prolonged contact.

  • Respiratory Irritation: Inhalation of fine dust particles is the primary route for respiratory exposure. The particles can deposit in the upper respiratory tract, causing irritation, coughing, and discomfort.[6][7] This is a significant concern when handling or weighing the solid material outside of a controlled environment.

Risk Assessment and Control Workflow

A systematic approach to risk assessment is non-negotiable. Before any procedure involving this compound, a thorough evaluation of the potential risks and the implementation of appropriate control measures must be completed. The following workflow diagram illustrates this critical decision-making process.

Risk_Assessment_Workflow cluster_planning Phase 1: Planning & Assessment cluster_control Phase 2: Control Measure Implementation cluster_operation Phase 3: Operation & Response start Start: New Protocol with this compound assess_hazards Assess Hazards (H315, H319, H335) start->assess_hazards evaluate_procedure Evaluate Procedure (Scale, Duration, Dust Generation?) assess_hazards->evaluate_procedure determine_risk Determine Risk Level (Low, Medium, High) evaluate_procedure->determine_risk select_controls Select Controls determine_risk->select_controls low_risk Standard Lab Practice + PPE select_controls->low_risk Low Risk medium_high_risk Mandatory Fume Hood Use + Full PPE select_controls->medium_high_risk Medium/High Risk engineering_controls Engineering Controls (Fume Hood, Ventilated Enclosure) ppe Administrative & PPE Controls (SOPs, Training, Gloves, Goggles) engineering_controls->ppe emergency_prep Verify Emergency Prep (Eyewash, Shower, Spill Kit) ppe->emergency_prep low_risk->ppe medium_high_risk->engineering_controls proceed Proceed with Experiment emergency_prep->proceed

Caption: Risk assessment workflow for handling this compound.

Experimental Protocols: Safe Handling and Storage

Adherence to validated protocols is essential for mitigating the risks identified above. These steps are designed as a self-validating system to ensure user safety.

Engineering Controls

The primary line of defense is to minimize exposure at the source.

  • Ventilation: Always handle this compound within a certified chemical fume hood, especially during procedures that can generate dust, such as weighing or transfers.[8][9] The rationale is to capture airborne particles before they can be inhaled.

  • Enclosures: For weighing analytical quantities, a ventilated balance enclosure provides localized exhaust and prevents contamination of the general lab environment.

Personal Protective Equipment (PPE)

PPE serves as the final barrier between the researcher and the chemical. The selection must be based on the specific hazards.

  • Eye and Face Protection: Wear chemical safety goggles that conform to EU EN166 or OSHA 29 CFR 1910.133 standards.[5][6][10] This is mandatory to prevent contact with airborne dust or splashes, which can cause serious eye irritation.

  • Skin Protection:

    • Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any defects before use and use proper removal techniques to avoid skin contact.[5][11]

    • Lab Coat: A full-sleeved lab coat is required to protect skin and clothing from contamination.[9][12]

  • Respiratory Protection: In situations where engineering controls are insufficient or during a large spill cleanup, a NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask) should be used to prevent respiratory irritation.[8][10][11]

Safe Handling and Hygiene Practices
  • Avoid dust formation and accumulation.[5][10][11] Use spatulas to gently handle the solid instead of pouring it.

  • Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[5][8]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[12] This prevents accidental ingestion.

Storage

Proper storage is crucial for maintaining chemical integrity and preventing accidental release.

  • Container: Keep the container tightly closed in a dry, well-ventilated place.[6][11]

  • Conditions: Store away from incompatible materials such as strong oxidizing agents.[13][14]

  • Labeling: Ensure containers are clearly labeled with the chemical name and all relevant GHS hazard warnings.

Emergency and First-Aid Procedures

Immediate and appropriate action during an emergency can significantly reduce the severity of an injury. All personnel must be familiar with these procedures and the location of safety equipment.

First-Aid Measures
Exposure RouteProtocolCausality and Rationale
Inhalation 1. Immediately move the affected person to fresh air.[6][10][12] 2. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[6][10] 3. Seek immediate medical attention.[12]This protocol prioritizes removing the individual from the hazardous atmosphere to prevent further respiratory damage. Medical attention is crucial to address potential inflammation and ensure proper respiratory function.
Skin Contact 1. Immediately remove all contaminated clothing.[10][12] 2. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[6][10][12] 3. If skin irritation occurs or persists, seek medical attention.[6][12]The goal is to rapidly remove the irritant from the skin surface to minimize chemical-induced inflammation and burns. Prolonged washing ensures complete removal.
Eye Contact 1. Immediately flush the eyes with plenty of water for at least 15 minutes, also under the eyelids.[6][10][12] 2. Remove contact lenses, if present and easy to do. Continue rinsing.[6][12] 3. Seek immediate medical attention, preferably from an ophthalmologist.[15]Aggressive and prolonged irrigation is critical to dilute and wash away the chemical, preventing serious and potentially permanent damage to the cornea and other eye tissues.
Ingestion 1. Rinse mouth thoroughly with water.[5][10][12] 2. Do NOT induce vomiting.[10] 3. Never give anything by mouth to an unconscious person.[5][10] 4. Call a physician or poison control center immediately.[10]Inducing vomiting can cause further damage to the esophagus. The primary goal is to dilute the substance in the stomach and seek professional medical help to manage systemic effects.
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[5][10][11]

  • Specific Hazards: During a fire, thermal decomposition can lead to the release of irritating and toxic gases and vapors, including carbon oxides and hydrogen bromide.[6][13][14]

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous combustion products.[5][10][11]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Avoid breathing dust and prevent contact with skin and eyes by wearing appropriate PPE as described in Section 4.2.[5][10][11]

  • Environmental Precautions: Prevent the substance from entering drains or waterways.[10][11]

  • Containment and Cleanup:

    • Gently sweep up the spilled solid material, avoiding dust generation.[11][13]

    • Place the collected material into a suitable, closed, and labeled container for disposal.[11][13]

    • Clean the spill area thoroughly with a damp cloth or absorbent material.

Disposal Considerations

Chemical waste must be managed responsibly to protect human health and the environment.

  • Waste Classification: this compound and its containers must be treated as hazardous waste.

  • Disposal Method: Dispose of contents and containers in accordance with local, regional, and national regulations. This typically involves collection by a licensed professional waste disposal service.[5][16] Do not dispose of via sewer systems.[10][11]

References

Methodological & Application

Synthesis of 2-Bromo-3-methylbenzoic Acid: A Detailed Protocol and Mechanistic Insight via the Sandmeyer Reaction

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for Drug Development Professionals and Organic Chemists

Abstract

2-Bromo-3-methylbenzoic acid is a key building block in modern organic synthesis, serving as a versatile intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] Its specific substitution pattern allows for targeted functionalization, making it a valuable precursor in the synthesis of complex molecules, including anti-inflammatory and analgesic drugs.[1] This application note provides a comprehensive, field-proven protocol for the synthesis of this compound, designed for researchers, scientists, and drug development professionals. We detail a robust and highly regioselective two-step, one-pot procedure starting from commercially available 2-Amino-3-methylbenzoic acid. The methodology leverages the classical Sandmeyer reaction, a cornerstone of aromatic chemistry, ensuring high yield and purity. This guide explains the causality behind experimental choices, provides detailed safety protocols, and includes visualizations to clarify the workflow and chemical logic.

Introduction and Strategic Rationale

This compound (CAS: 53663-39-1) is a substituted aromatic carboxylic acid whose utility is derived from its unique arrangement of functional groups: a carboxylic acid, a bromine atom, and a methyl group. This trifunctional arrangement provides multiple reaction handles for chemists to exploit. The bromine atom, in particular, is amenable to a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) for the formation of carbon-carbon and carbon-heteroatom bonds, while the carboxylic acid can be converted into esters, amides, or other derivatives.[1]

Selection of Synthetic Route: The Sandmeyer Reaction

Several pathways can be envisioned for the synthesis of this compound, including direct electrophilic bromination of 3-methylbenzoic acid or oxidation of 2-bromo-3-methyltoluene. However, these routes often suffer from poor regioselectivity, leading to isomeric mixtures that are difficult to separate, or require harsh reaction conditions.

This protocol employs the Sandmeyer reaction , a reliable and highly regioselective method for introducing a halide onto an aromatic ring.[2] This strategy offers distinct advantages:

  • Unambiguous Regiochemistry: The position of the bromine atom is precisely controlled by the position of the amino group on the starting material, 2-Amino-3-methylbenzoic acid.

  • Mild Reaction Conditions: The reaction proceeds at low to moderate temperatures, preserving the integrity of other functional groups.

  • High Purity and Yield: The Sandmeyer reaction is known for its efficiency, typically providing good yields of the desired product.[3]

The overall transformation proceeds in two sequential stages within a single reaction vessel:

  • Diazotization: The primary aromatic amine (2-Amino-3-methylbenzoic acid) is converted into a highly reactive aryldiazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid (hydrobromic acid).[4][5]

  • Copper-Catalyzed Bromination: The diazonium salt is subsequently displaced by a bromide ion in a reaction catalyzed by copper(I) bromide (CuBr).[6][7] This step involves a single-electron transfer mechanism, leading to the formation of an aryl radical, loss of nitrogen gas, and subsequent capture of the bromide.[2]

Physicochemical and Safety Data

Proper handling of all reagents is critical for experimental success and laboratory safety. The key properties and hazards are summarized below.

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
CAS Number 53663-39-1[1][8]
Molecular Formula C₈H₇BrO₂[1][8]
Molecular Weight 215.04 g/mol [9]
Appearance Off-white to light yellow crystalline powder[1][6]
Melting Point 135-138 °C[6][9]
Purity ≥97-98%[1][9]
Hazard Analysis and Safety Precautions

This procedure involves several hazardous materials. It is mandatory to perform the entire synthesis within a certified laboratory chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, and heavy-duty nitrile or neoprene gloves.[10][11]

  • Hydrobromic Acid (HBr): Acutely toxic and corrosive. Causes severe skin burns and eye damage.[12]

  • Sodium Nitrite (NaNO₂): Strong oxidizer, toxic if swallowed, and very toxic to aquatic life. Contact with acids liberates toxic nitrogen oxide gases.[12]

  • Aryldiazonium Salts: The intermediate diazonium salt is generally unstable. While it is kept in solution in this protocol, it can be explosive if isolated and allowed to dry. Low-temperature control is critical.[4]

  • Copper(I) Bromide (CuBr): Harmful if swallowed or inhaled. Causes skin and serious eye irritation.

Emergency Preparedness: Ensure that an emergency eyewash station and safety shower are immediately accessible. Keep a container of sodium bicarbonate for neutralizing acid spills and a sodium thiosulfate solution for quenching any bromine that might be inadvertently formed.[10]

Detailed Experimental Protocol

This protocol details the synthesis of this compound from 2-Amino-3-methylbenzoic acid on a 1.00 g scale.

Materials and Reagents
ReagentCASM.W.AmountMoles (mmol)
2-Amino-3-methylbenzoic acid4389-45-1151.161.00 g6.61
Hydrobromic Acid (48% aq.)10035-10-680.91~4 mL~35.6
Acetic Acid (Glacial)64-19-760.058 mL-
Sodium Nitrite (NaNO₂)7632-00-069.000.46 g6.67
Copper(I) Bromide (CuBr)7787-70-4143.451.42 g9.90
Deionized Water7732-18-518.02As needed-
Equipment
  • 100 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Dropping funnel or syringe pump

  • Thermometer

  • Büchner funnel and vacuum filtration apparatus

  • Standard laboratory glassware

Synthetic Procedure

The entire procedure should be conducted in a well-ventilated fume hood.

Step 1: Diazotization of 2-Amino-3-methylbenzoic Acid

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-Amino-3-methylbenzoic acid (1.00 g, 6.61 mmol).

  • Add glacial acetic acid (8 mL), 48% hydrobromic acid (4 mL), and deionized water (16 mL). Stir the mixture to form a suspension.[6]

  • Cool the flask in an ice-water bath to 0-5 °C with vigorous stirring. It is crucial to maintain this temperature range for the stability of the diazonium salt.[4]

  • In a separate small beaker, dissolve sodium nitrite (0.46 g, 6.67 mmol) in cold deionized water (3 mL).

  • Slowly add the sodium nitrite solution dropwise to the cooled amine suspension over 10-15 minutes, ensuring the internal temperature does not rise above 5 °C. The formation of the diazonium salt is indicated by a change in the appearance of the solution.

  • After the addition is complete, continue to stir the mixture in the ice bath for an additional 10-20 minutes to ensure complete diazotization.[6] The completion of this step can be monitored by testing for the absence of the starting amine using Thin Layer Chromatography (TLC) (eluent: 1:1 hexane/ethyl acetate).[6]

Step 2: Copper-Catalyzed Sandmeyer Reaction

  • To the cold diazonium salt solution, add solid copper(I) bromide (1.42 g, 9.90 mmol) in one portion. Note: Some gas evolution (N₂) will be observed.[6]

  • Remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction mixture to 50 °C using a water bath.[6]

  • Stir the reaction at 50 °C for 3 hours. The evolution of nitrogen gas should continue and then gradually cease as the reaction proceeds to completion. The color of the mixture will likely change to a dark brown or green.

  • Upon completion, cool the reaction mixture to room temperature and add deionized water (~50 mL) to precipitate the crude product.

Step 3: Isolation and Purification

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with several portions of cold deionized water to remove residual acids and copper salts.

  • The crude product can be further purified by recrystallization. While various solvents can be used, petroleum ether (b.p. 90-100 °C) has been reported to be effective.[13] Alternatively, an ethanol/water mixture is a common choice for recrystallizing benzoic acid derivatives.

  • Dry the purified white to off-white solid product under vacuum to yield this compound. The expected yield is approximately 1.0 g (70%).[6] The reported melting point is 134-136 °C.[13][14]

Workflow and Characterization

Experimental Workflow Diagram

The following diagram illustrates the key stages of the synthesis, from starting materials to the final purified product.

Synthesis_Workflow cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Reaction cluster_2 Step 3: Workup & Purification Start 1. Combine 2-Amino-3-methylbenzoic acid, HBr, Acetic Acid, and Water Cool 2. Cool to 0-5 °C in Ice Bath Start->Cool Add_NaNO2 3. Add NaNO₂ Solution Dropwise (T < 5 °C) Cool->Add_NaNO2 Stir_Cold 4. Stir for 20 min at 0-5 °C to form Diazonium Salt Add_NaNO2->Stir_Cold Add_CuBr 5. Add Copper(I) Bromide (N₂ evolution) Stir_Cold->Add_CuBr Transfer Diazonium Salt Solution Heat 6. Heat to 50 °C for 3 hours Add_CuBr->Heat Precipitate 7. Cool and Add Water to Precipitate Crude Product Heat->Precipitate Transfer Reaction Mixture Filter 8. Vacuum Filter and Wash with Cold Water Precipitate->Filter Recrystallize 9. Recrystallize from Suitable Solvent Filter->Recrystallize Dry 10. Dry Under Vacuum Recrystallize->Dry Final_Product Pure this compound Dry->Final_Product

Caption: Workflow for the synthesis of this compound.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H-NMR Spectroscopy: The structure can be confirmed by analyzing the proton chemical shifts and coupling constants. The expected spectrum in CDCl₃ shows a singlet for the methyl protons around δ 2.49 ppm and three aromatic protons in the range of δ 7.29-7.70 ppm.[6]

  • Melting Point Analysis: A sharp melting point within the literature range of 135-138 °C is indicative of high purity.[1][9]

  • Thin Layer Chromatography (TLC): To assess purity and compare with the starting material.

Conclusion

This application note provides a reliable and well-documented protocol for the synthesis of this compound. By utilizing the Sandmeyer reaction, this method ensures high regioselectivity and yield, making it a superior choice over alternative synthetic routes. The detailed step-by-step procedure, coupled with essential safety information and mechanistic insights, equips researchers in pharmaceutical development and organic synthesis with a robust tool for accessing this valuable chemical intermediate.

References

2-Bromo-3-methylbenzoic acid synthesis from 2-bromo-4-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Detailed Protocol for the Synthesis of 2-Bromo-3-methylbenzoic Acid from 2-Bromo-4-nitrotoluene

Introduction

This compound is a valuable substituted aromatic carboxylic acid that serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. Its specific substitution pattern makes it a versatile building block for creating complex molecular architectures. This application note provides a comprehensive guide for the synthesis of this compound, starting from the readily available precursor, 2-bromo-4-nitrotoluene.

This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It offers a detailed, two-part protocol, beginning with the preparation of the starting material, 2-bromo-4-nitrotoluene, from p-nitrotoluene, followed by its conversion to the final product. The core of this synthesis relies on a fascinating and powerful transformation known as the von Richter rearrangement, which is discussed in detail.

Overall Synthetic Pathway

The synthesis is accomplished in two main stages. The first stage involves the regioselective bromination of p-nitrotoluene to yield the necessary starting material. The second, and more complex stage, involves the direct conversion of 2-bromo-4-nitrotoluene to this compound. This is not a simple functional group interconversion but a rearrangement reaction.

G cluster_0 Stage 1: Starting Material Preparation cluster_1 Stage 2: von Richter Rearrangement & Hydrolysis p_nitrotoluene p-Nitrotoluene bromo_nitrotoluene 2-Bromo-4-nitrotoluene p_nitrotoluene->bromo_nitrotoluene Br₂, Fe powder (Electrophilic Bromination) final_product This compound bromo_nitrotoluene->final_product 1. KCN, H₂O, Reflux 2. H⁺ Workup (von Richter Rearrangement)

Caption: Overall workflow for the synthesis.

Part 1: Synthesis of 2-Bromo-4-nitrotoluene

The initial step is the synthesis of the key intermediate, 2-bromo-4-nitrotoluene, via the electrophilic bromination of p-nitrotoluene.

Scientific Rationale

In the electrophilic aromatic substitution of p-nitrotoluene, the regioselectivity of the incoming bromine electrophile is governed by the directing effects of the substituents already on the ring. The methyl group (-CH₃) is an activating, ortho, para-director, while the nitro group (-NO₂) is a deactivating, meta-director. Since the para position to the methyl group is already occupied by the nitro group, the incoming electrophile is directed to the ortho position relative to the methyl group. This leads to the desired 2-bromo-4-nitrotoluene product. Iron powder is used as a catalyst to generate the bromine electrophile (Br⁺) in situ.

Experimental Protocol

This protocol is adapted from the well-established procedure published in Organic Syntheses[1].

Table 1: Reagents for 2-Bromo-4-nitrotoluene Synthesis

ReagentMolar Mass ( g/mol )Quantity (moles)Quantity (g)Volume (mL)
p-Nitrotoluene137.140.568.5-
Bromine159.810.5994.830.5
Iron Powder55.85-1.0-

Procedure:

  • To a 200-mL three-necked, round-bottomed flask equipped with a mechanical stirrer, a reflux condenser with a gas trap (for HBr), and a dropping funnel, add 68.5 g (0.5 mole) of p-nitrotoluene and 1.0 g of iron powder.

  • Heat the mixture to 75–80°C using a water bath.

  • Begin vigorous stirring and add 30.5 mL (0.59 mole) of bromine dropwise from the dropping funnel over 30 minutes.

  • After the addition is complete, maintain the reaction temperature at 75–80°C and continue stirring for an additional 1.5 hours.

  • Pour the hot reaction mixture into 750 mL of ice-cold 10% sodium hydroxide solution with vigorous stirring. Allow the solid to settle and decant the supernatant.

  • Add 250 mL of glacial acetic acid to the residue and heat until the solid melts completely. Stir thoroughly to mix the two liquid phases, then cool to 5°C in an ice bath. Decant the supernatant.

  • Purify the product by heating it with 500 mL of 10% acetic acid until molten, stirring well, and cooling. Decant the aqueous layer. Repeat this washing step with 500 mL of 1% sodium hydroxide solution[1].

  • Collect the solid 2-bromo-4-nitrotoluene by suction filtration on a Büchner funnel and wash thoroughly with water.

  • The moist product can be used directly in the next stage. If dried, the yield is typically 93–97 g (86–90%) with a melting point of 75–76°C[1].

Part 2: Synthesis of this compound

This stage employs a nucleophilic aromatic substitution reaction that proceeds via a von Richter rearrangement, followed by in-situ hydrolysis.

Mechanism Deep Dive: The von Richter Rearrangement

The conversion of an aromatic nitro compound to a carboxylic acid with the help of cyanide, where the new carboxyl group enters a position ortho to the original nitro group's position, is known as the von Richter rearrangement.

The mechanism is initiated by the nucleophilic attack of a cyanide ion on the aromatic ring, typically at a position ortho or para to the nitro group. The electron-withdrawing nature of the nitro group facilitates this attack. The resulting intermediate undergoes a series of steps involving the nitro group itself, ultimately leading to the elimination of a nitrogen-containing species and the formation of a carboxylate group on the ring.

G start 2-Bromo-4-nitrotoluene intermediate1 Cyanide Adduct (Sigma Complex) start->intermediate1 CN⁻ attack at C4 intermediate2 Cyclic Intermediate intermediate1->intermediate2 Intramolecular cyclization & rearrangement intermediate3 Carboxylate Product intermediate2->intermediate3 Elimination of N₂ & H₂O

Caption: Simplified mechanism of the von Richter reaction.

Experimental Protocol

This protocol is adapted directly from the procedure for this compound in Organic Syntheses[1].

Table 2: Reagents for this compound Synthesis

ReagentMolar Mass ( g/mol )Quantity (moles)Quantity (g)Volume (mL)
2-Bromo-4-nitrotoluene216.03~0.43~93 (moist)-
Potassium Cyanide65.121.3890-
2-Ethoxyethanol90.12--900
Water18.02--850

🔴 CRITICAL SAFETY WARNING 🔴

This procedure involves potassium cyanide (KCN), which is extremely toxic if ingested, inhaled, or absorbed through the skin. Furthermore, acidification of the reaction mixture will generate highly poisonous hydrogen cyanide (HCN) gas . This entire procedure must be performed in a well-ventilated chemical fume hood by trained personnel. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Have a cyanide antidote kit available and be familiar with its use. All cyanide-containing waste must be quenched (e.g., with bleach or hydrogen peroxide under basic conditions) and disposed of according to institutional safety protocols.

Procedure:

  • In a 5-L round-bottomed flask, place 90 g of potassium cyanide, 900 mL of 2-ethoxyethanol, 850 mL of water, and the moist 2-bromo-4-nitrotoluene from Part 1[1].

  • Attach a reflux condenser and, using a heating mantle, bring the mixture to a boil. Continue to reflux for 16 hours. The solution will turn dark red[1].

  • Working inside the fume hood , cautiously add 1.5 L of water to the hot solution.

  • Acidify the mixture by slowly adding concentrated hydrochloric acid. Be extremely careful as hydrogen cyanide gas will be evolved . Continue adding acid until the solution is strongly acidic.

  • Allow the mixture to cool to room temperature. The crude this compound will precipitate.

  • Collect the solid product by suction filtration and wash it with water.

  • To purify, dissolve the crude product in 1 L of 5% sodium hydroxide solution. Treat the solution with a decolorizing agent if necessary (e.g., activated charcoal), and filter.

  • Re-precipitate the purified acid by acidifying the filtrate with hydrochloric acid.

  • Collect the purified this compound by suction filtration, wash thoroughly with water, and dry. The expected yield is 11–14 g (10–13%)[1].

Product Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:

  • Melting Point: The literature melting point is 135–137°C[1]. A sharp melting range close to this value indicates high purity.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the substitution pattern of the aromatic ring and the presence of the carboxylic acid and methyl protons.

  • Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹) and a strong C=O stretch (around 1700 cm⁻¹).

Conclusion

This application note details a reliable and field-proven method for the synthesis of this compound from 2-bromo-4-nitrotoluene. The synthesis leverages a classic electrophilic bromination followed by the mechanistically interesting von Richter rearrangement. While the protocol involves hazardous materials requiring strict safety measures, it provides an effective route to a valuable chemical intermediate. The procedures, adapted from the trusted Organic Syntheses collection, offer a high degree of confidence for successful replication in a laboratory setting.

References

Application Notes and Protocols: Synthesis of 2-Bromo-3-methylbenzoic Acid via the Von-Richter Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the synthesis of 2-bromo-3-methylbenzoic acid, a valuable intermediate in pharmaceutical and materials science research. The protocol leverages the Von-Richter reaction, a classic example of cine substitution, offering a unique methodological approach to this specific molecular scaffold.[1][2][3] These notes are intended for researchers, scientists, and professionals in drug development, providing not only a step-by-step protocol but also a deep dive into the reaction's mechanistic underpinnings, safety considerations, and practical insights for successful execution.

Introduction: The Von-Richter Reaction - A Unique Path to Benzoic Acids

Discovered in 1871 by Victor von Richter, the Von-Richter reaction is a fascinating transformation of aromatic nitro compounds into benzoic acid derivatives.[2][4] The reaction proceeds by treating an aromatic nitro compound with potassium cyanide (KCN) in aqueous ethanol.[2][5] A key characteristic of this reaction is the phenomenon of cine substitution, where the incoming carboxyl group is positioned ortho to the original location of the departing nitro group.[2][3] While often associated with modest yields and the formation of byproducts, the Von-Richter reaction remains a subject of academic interest and a potentially useful tool for accessing specific substitution patterns that might be challenging to obtain through other synthetic routes.[1][2]

The synthesis of this compound from 2-bromo-4-nitrotoluene exemplifies a practical application of this reaction. This particular benzoic acid derivative serves as a crucial building block in the synthesis of various organic molecules.

Mechanistic Insights: Understanding the "Why"

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing the synthesis. The currently accepted mechanism for the Von-Richter reaction was elucidated by Rosenblum in 1960 through ¹⁵N labeling experiments.[2][6]

The key steps are as follows:

  • Nucleophilic Attack: The cyanide ion (CN⁻) attacks the aromatic ring at a position ortho to the electron-withdrawing nitro group. This is a departure from typical nucleophilic aromatic substitutions that often favor ipso attack.[1]

  • Cyclization: The initial adduct undergoes an intramolecular cyclization to form an imidate intermediate.[1][2]

  • Rearomatization and Ring Opening: The intermediate rearomatizes, followed by the cleavage of a nitrogen-oxygen bond to yield an ortho-nitroso benzamide.[2]

  • Further Cyclization and Rearrangement: A series of subsequent cyclizations and rearrangements involving nitroso and azo intermediates occur.[1][2]

  • Extrusion of Dinitrogen: The final stages of the mechanism involve the elimination of dinitrogen gas (N₂), a key driving force for the reaction, and subsequent hydrolysis to form the carboxylate salt.[1][2]

  • Protonation: Acidic workup protonates the carboxylate to yield the final benzoic acid product.[2]

This intricate pathway explains the observed cine substitution and the incorporation of the carboxyl group.

Von_Richter_Mechanism cluster_start Starting Material cluster_steps Reaction Steps cluster_end Product Start Aromatic Nitro Compound Step1 Nucleophilic Attack by CN⁻ (ortho) Start->Step1 + KCN Step2 Cyclization to Imidate Intermediate Step1->Step2 Step3 Rearomatization & Ring Opening Step2->Step3 Step4 Formation of o-Nitroso Benzamide Step3->Step4 Step5 Further Cyclization & Rearrangement Step4->Step5 Step6 Extrusion of N₂ & Hydrolysis Step5->Step6 End Benzoic Acid (cine-substitution product) Step6->End Acidic Workup

Caption: Generalized workflow of the Von-Richter reaction mechanism.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established literature procedures.[7]

3.1. Materials and Reagents

Reagent/MaterialGradeSupplierComments
2-Bromo-4-nitrotolueneReagentMajor Chemical SupplierStarting material.
Potassium Cyanide (KCN)ACS ReagentMajor Chemical SupplierEXTREMELY TOXIC . Handle with extreme caution.[8][9]
2-EthoxyethanolAnhydrousMajor Chemical SupplierSolvent.
WaterDeionizedIn-house
Hydrochloric Acid (HCl)Concentrated, 37%Major Chemical SupplierFor acidification.
Petroleum EtherACS Reagent, b.p. 90-100°CMajor Chemical SupplierFor recrystallization.

3.2. Equipment

  • 5-L round-bottomed flask

  • Reflux condenser

  • Heating mantle

  • Mechanical stirrer

  • Büchner funnel and flask

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH paper or meter

3.3. Safety Precautions

WARNING: This procedure involves the use of potassium cyanide, a highly toxic substance that can be fatal if swallowed, inhaled, or absorbed through the skin.[9] The reaction also evolves hydrogen cyanide gas, which is extremely poisonous.[7][9]

  • ALWAYS work in a well-ventilated fume hood with a good draft.[7][10]

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and heavy-duty, chemical-resistant gloves (double-gloving is recommended).[10]

  • Have a cyanide antidote kit readily available and ensure all personnel are trained in its use.

  • Avoid contact with acids, as this will liberate hydrogen cyanide gas.[9]

  • All cyanide-contaminated waste must be disposed of according to institutional and regulatory guidelines.[10]

3.4. Step-by-Step Procedure

Part A: Preparation of 2-Bromo-4-nitrotoluene (Starting Material)

Note: If 2-bromo-4-nitrotoluene is commercially available, this step can be omitted.

The starting material, 2-bromo-4-nitrotoluene, is most conveniently prepared by the bromination of p-nitrotoluene.[7]

Part B: Von-Richter Reaction

  • Reaction Setup: In a 5-L round-bottomed flask, combine 90 g of potassium cyanide, 900 mL of 2-ethoxyethanol, and 850 mL of water. Add the moist 2-bromo-4-nitrotoluene obtained from the previous step (or commercially sourced).

  • Reflux: Attach a reflux condenser and heat the mixture to a boil. Maintain a steady reflux for 16 hours.[7] The solution will typically turn a dark red color.

  • Quenching and Acidification: After the reflux period, cool the reaction mixture slightly and add 1.5 L of water. CAUTION: Perform this step in a fume hood. Carefully acidify the hot, dark-red solution with concentrated hydrochloric acid until the solution is acidic to litmus paper. This step will evolve hydrogen cyanide gas.[7]

  • Isolation of Crude Product: A tarry solid will precipitate upon acidification. Cool the mixture and collect the solid by filtration using a Büchner funnel. Wash the solid with a small amount of water (approximately 50 mL) and allow it to air dry.[7]

  • Purification by Recrystallization: Pulverize the dried, crude solid. Transfer the powder to a flask and add 500 mL of petroleum ether (b.p. 90–100°C). Heat the mixture to reflux for 3 hours.[7]

  • Final Product Collection: Filter the hot mixture through a fluted filter paper to remove insoluble impurities. Allow the filtrate to cool to room temperature. The desired this compound will crystallize as a white solid. Collect the crystals by filtration.

  • Drying and Yield: Dry the product. The expected yield is approximately 7.5–8.5 g, which corresponds to a 7–8% yield based on the starting p-nitrotoluene.[7] The melting point should be in the range of 134–136°C.[7]

Von_Richter_Protocol cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Setup Combine: - 2-Bromo-4-nitrotoluene - KCN - 2-Ethoxyethanol - Water Reflux Reflux for 16 hours Setup->Reflux Quench Add Water Reflux->Quench Acidify Acidify with conc. HCl (Caution: HCN evolution!) Quench->Acidify Filter1 Collect crude solid by filtration Acidify->Filter1 Recrystallize Recrystallize from Petroleum Ether Filter1->Recrystallize Filter2 Collect pure product by filtration Recrystallize->Filter2 Product This compound (White Solid) Filter2->Product

Caption: Experimental workflow for the synthesis of this compound.

Discussion and Field-Proven Insights

  • Yield Considerations: The Von-Richter reaction is notoriously low-yielding.[1][2] This is an inherent characteristic of the reaction, and significant optimization beyond the provided parameters is unlikely to lead to substantial improvements. For many applications, the uniqueness of the substitution pattern outweighs the low yield.

  • Purity of Potassium Cyanide: The use of high-purity, recently purchased potassium cyanide is recommended. Older KCN may have partially hydrolyzed, which can negatively impact the reaction.[11]

  • Solvent Choice: The use of 2-ethoxyethanol as a solvent is crucial. Its high boiling point allows the reaction to be conducted at a temperature sufficient to drive the reaction forward.

  • Workup and Purification: The workup procedure is critical for isolating the product from the tarry byproducts. The hot filtration step during recrystallization is essential for removing insoluble impurities. A thorough washing of the final product is necessary to remove any residual starting materials or byproducts.

  • Alternative Synthetic Routes: It is important to note that other methods for the synthesis of this compound may exist and could potentially offer higher yields.[7] The choice of the Von-Richter reaction is often dictated by the availability of starting materials and the desire to explore this specific chemical transformation.

Conclusion

The Von-Richter reaction, while not a high-yielding transformation, provides a viable pathway for the synthesis of this compound from 2-bromo-4-nitrotoluene. A comprehensive understanding of the reaction mechanism, coupled with strict adherence to safety protocols, is essential for the successful execution of this procedure. These application notes provide the necessary framework for researchers to utilize this classic reaction in their synthetic endeavors.

References

Application Notes and Protocols for the Copper-Catalyzed Amination of 2-Bromo-3-Methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview and detailed protocols for the copper-catalyzed amination of 2-bromo-3-methylbenzoic acid. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document delves into the mechanistic underpinnings of this transformation, offers a field-proven experimental protocol, and provides insights for successful execution.

Introduction: The Enduring Relevance of C-N Bond Formation

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and materials science sectors. Aryl amines are prevalent structural motifs in a vast array of bioactive molecules. The copper-catalyzed amination of aryl halides, a transformation with a rich history dating back to the pioneering work of Ullmann and Goldberg, remains a highly relevant and cost-effective method for the synthesis of these crucial compounds.[1][2][3] While palladium-catalyzed methods like the Buchwald-Hartwig amination have emerged as powerful alternatives, copper-catalyzed systems offer advantages in terms of cost and, in some cases, unique reactivity.[4][5]

The reaction of this compound with an amine is a classic example of an Ullmann condensation or Goldberg reaction, leading to the formation of N-aryl or N-alkyl anthranilic acid derivatives.[3] These products are valuable intermediates in the synthesis of pharmaceuticals and other functional molecules. A key advantage of this method is that it often proceeds without the need to protect the carboxylic acid functionality.[6][7][8]

Mechanistic Insights: The Role of Copper in C-N Cross-Coupling

The precise mechanism of copper-catalyzed N-arylation has been a subject of extensive study and debate. The reaction is generally believed to proceed via a Cu(I)-mediated nucleophilic aromatic substitution-type mechanism.[1] The catalytic cycle can be broadly understood through the following key stages:

  • Formation of the Copper(I) Amide Complex: In the presence of a base, the amine nucleophile is deprotonated and coordinates to a Cu(I) salt to form a copper(I) amide complex. The choice of ligand can be crucial in modulating the reactivity and stability of this intermediate.[1][2][9]

  • Aryl Halide Activation: The mechanism of this step is not universally agreed upon. Two primary pathways are often proposed:

    • Oxidative Addition/Reductive Elimination: This pathway involves the oxidative addition of the aryl halide to the Cu(I) center to form a Cu(III) intermediate, followed by reductive elimination to form the C-N bond and regenerate the Cu(I) catalyst.[10][11]

    • Nucleophilic Aromatic Substitution: In this pathway, the copper amide complex acts as a potent nucleophile, attacking the aryl halide.

Evidence suggests that for many systems, the oxidative addition/reductive elimination pathway is operative.[11] The presence of ligands, such as diamines, can play a significant role in controlling the concentration and reactivity of the active catalytic species.[1][2]

Copper-Catalyzed Amination Cycle cluster_cycle Catalytic Cycle CuI Cu(I)X CuAmide L-Cu(I)-NR2 CuI->CuAmide + R2NH, Base, Ligand (L) - HX, -BaseH+ Amine R2NH Base Base CuIII L-Cu(III)(Ar)(NR2)(Br) CuAmide->CuIII + Ar-Br (Oxidative Addition) ArylHalide Ar-Br CuIII->CuI (Reductive Elimination) Product Ar-NR2 CuIII->Product caption Figure 1: Proposed Catalytic Cycle

Figure 1: Proposed Catalytic Cycle for Copper-Catalyzed Amination.

Experimental Protocol: Copper-Catalyzed Amination of this compound

This protocol is a synthesis of established procedures for the amination of 2-bromobenzoic acids.[7][8][12] It has been optimized for general applicability and high yields.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
This compound≥98%Standard chemical supplier
Amine (Aromatic or Aliphatic)≥98%Standard chemical supplier
Copper (I) oxide (Cu₂O)≥97%Standard chemical supplier
Copper powderFine powderStandard chemical supplier
Potassium carbonate (K₂CO₃)Anhydrous, ≥99%Standard chemical supplierShould be finely powdered and dried.
2-EthoxyethanolAnhydrous, ≥99%Standard chemical supplierA high-boiling polar solvent.
Ethyl acetateACS gradeStandard chemical supplierFor extraction.
1 M Hydrochloric acid (HCl)For workup.
Brine (saturated NaCl solution)For workup.
Anhydrous magnesium sulfate (MgSO₄)For drying.
Round-bottom flask
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle or oil bath

Step-by-Step Procedure

Experimental_Workflow start Start reagents Combine Reactants: - this compound - Amine - K₂CO₃ - Cu₂O - Cu powder - 2-Ethoxyethanol start->reagents reaction Heat to 130°C with stirring for 24 hours under N₂ reagents->reaction cool Cool to Room Temperature reaction->cool quench Quench with 1 M HCl (aq) cool->quench extract Extract with Ethyl Acetate (3x) quench->extract wash Wash Organic Layer: 1. Water 2. Brine extract->wash dry Dry with MgSO₄ wash->dry filter Filter dry->filter concentrate Concentrate in vacuo filter->concentrate purify Purify by Column Chromatography or Recrystallization concentrate->purify end Characterize Product purify->end

Figure 2: Experimental Workflow for Copper-Catalyzed Amination.
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the desired amine (1.2-2.0 equiv), anhydrous potassium carbonate (2.0 equiv), copper(I) oxide (0.04 equiv), and copper powder (0.09 equiv).

    • Expert Insight: A combination of Cu(I) and Cu(0) often leads to higher yields.[7][13] The use of two equivalents of base is standard for reactions involving free carboxylic acids.

  • Solvent Addition: Add anhydrous 2-ethoxyethanol to the flask to achieve a concentration of approximately 2-3 M with respect to the this compound.

  • Reaction Conditions: Place the flask under an inert atmosphere (e.g., nitrogen or argon). Heat the reaction mixture to 130 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 24 hours.

    • Trustworthiness Check: The disappearance of the starting aryl bromide is a key indicator of reaction completion. Co-spotting with the starting material on a TLC plate is essential for accurate monitoring.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully acidify the mixture with 1 M HCl until the pH is approximately 2-3. This step protonates the product and helps in its extraction.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction solvent).

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Expected Results and Characterization

The coupling of aniline with this compound has been reported to yield N-phenyl-3-methylanthranilic acid in 58% yield.[7] Yields can vary depending on the specific amine used. The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Troubleshooting and Optimization

IssuePossible Cause(s)Suggested Solution(s)
Low Conversion - Inactive catalyst- Insufficient temperature- Wet reagents or solvent- Use fresh copper sources.- Ensure the reaction temperature is maintained at 130 °C.- Use anhydrous solvent and dry the base thoroughly.
Side Product Formation - Dimerization of the aryl halide- Decomposition of starting materials- Consider the use of a ligand (e.g., a diamine) to improve selectivity.- Ensure the reaction is run under an inert atmosphere.
Difficult Purification - Presence of copper salts in the product- A thorough acidic workup is crucial to remove copper salts. An ammonia wash of the organic layer can also be effective.

Conclusion

The copper-catalyzed amination of this compound is a robust and reliable method for the synthesis of N-substituted anthranilic acid derivatives. By understanding the underlying mechanism and following a carefully designed protocol, researchers can successfully employ this classic transformation in their synthetic endeavors. The procedure is particularly advantageous due to its operational simplicity and the ability to tolerate the free carboxylic acid, thus avoiding additional protection and deprotection steps.

References

Application Notes and Protocols: 2-Bromo-3-methylbenzoic Acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Value of 2-Bromo-3-methylbenzoic Acid

This compound (CAS No. 53663-39-1) is a highly functionalized aromatic carboxylic acid that has emerged as a crucial intermediate in modern organic synthesis.[1] Its structure, featuring a benzoic acid core substituted with a bromine atom at the 2-position and a methyl group at the 3-position, offers a unique combination of reactivity and steric influence. The ortho-bromo substituent is particularly amenable to a wide array of palladium-catalyzed cross-coupling reactions, while the carboxylic acid moiety provides a handle for derivatization into amides, esters, and other functional groups.

This strategic arrangement of functional groups makes this compound an invaluable building block in the synthesis of complex molecules.[1] It is extensively utilized in the development of pharmaceuticals, particularly anti-inflammatory and analgesic drugs, as well as in the creation of novel agrochemicals and specialty polymers.[1] This guide provides researchers, scientists, and drug development professionals with an in-depth look at the key applications of this versatile reagent, complete with field-proven protocols and mechanistic insights to facilitate its effective use in the laboratory.

Physicochemical Properties & Safe Handling

Successful synthesis begins with a thorough understanding of a reagent's properties and safety requirements. The data below is compiled for quick reference.

PropertyValueReference
CAS Number 53663-39-1
Molecular Formula C₈H₇BrO₂[2]
Molecular Weight 215.04 g/mol
Appearance White to light yellow crystalline powder[3]
Melting Point 135-138 °C
Purity Typically ≥97-98%[3]

Safety & Handling: this compound is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][4]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated chemical fume hood. Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Storage: Store in a tightly closed container in a cool, dry place away from strong oxidizing agents.[5]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Core Synthetic Applications: A Gateway to Molecular Complexity

The utility of this compound is most profoundly demonstrated in its application in palladium-catalyzed cross-coupling reactions, which have revolutionized the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

Suzuki-Miyaura Coupling: Constructing Biaryl Scaffolds

The Suzuki-Miyaura coupling is a cornerstone reaction for the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals and functional materials.[6] The reaction couples the aryl bromide with an organoboron species (typically a boronic acid) in the presence of a palladium catalyst and a base.[7] The reaction is prized for its mild conditions and high tolerance for various functional groups.[6]

The catalytic cycle proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound.[6]

  • Transmetalation: The organic group from the activated boronic acid is transferred to the palladium(II) center.[6]

  • Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[6]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add Regeneration reductive_elim Reductive Elimination reductive_elim->pd0 product_out Ar-R (Product) reductive_elim->product_out pd_complex_1 Ar-Pd(II)-Br(L)₂ oxidative_add->pd_complex_1 transmetalation Transmetalation pd_complex_2 Ar-Pd(II)-R(L)₂ transmetalation->pd_complex_2 pd_complex_1->transmetalation pd_complex_2->reductive_elim arbr_in Ar-Br (this compound) arbr_in->oxidative_add boronic_in R-B(OH)₂ + Base boronic_in->transmetalation

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is an indispensable tool for synthesizing arylamines, which are critical components of countless pharmaceuticals.[8][9] This palladium-catalyzed reaction forms a C-N bond between an aryl halide and a primary or secondary amine.[9][10] The development of this method has largely replaced harsher, classical methods for arylamine synthesis due to its broad substrate scope and functional group tolerance.[9]

The mechanism is analogous to the Suzuki coupling and involves:

  • Oxidative Addition: Insertion of Pd(0) into the C-Br bond.[8]

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) complex, and a base removes a proton to form a palladium-amido complex.[8]

  • Reductive Elimination: The C-N bond is formed, releasing the arylamine product and regenerating the Pd(0) catalyst.[8]

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add Regeneration reductive_elim Reductive Elimination reductive_elim->pd0 product_out Ar-NR¹R² (Product) reductive_elim->product_out pd_complex_1 Ar-Pd(II)-Br(L)₂ oxidative_add->pd_complex_1 amine_coord Amine Coordination & Deprotonation pd_complex_2 Ar-Pd(II)-NR¹R²(L) amine_coord->pd_complex_2 pd_complex_1->amine_coord pd_complex_2->reductive_elim arbr_in Ar-Br (this compound) arbr_in->oxidative_add amine_in HNR¹R² + Base amine_in->amine_coord

Figure 2: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Detailed Experimental Protocols

The following protocols are generalized starting points and may require optimization based on the specific substrates used.

Workflow setup 1. Reaction Setup Combine aryl halide, coupling partner, catalyst, ligand, and base in a flame-dried flask. degas 2. Degassing Evacuate and backfill with inert gas (Ar/N₂). Add degassed solvents via syringe. setup->degas react 3. Reaction Heat mixture to the desired temperature with vigorous stirring. Monitor progress by TLC or LC-MS. degas->react workup 4. Workup Cool to RT, quench reaction (e.g., with water), and perform aqueous extraction. react->workup purify 5. Purification & Analysis Dry organic layer, concentrate, and purify crude product via column chromatography. Confirm structure (NMR, MS). workup->purify

Figure 3: General experimental workflow for cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling with an Arylboronic Acid

This protocol describes a typical procedure for coupling this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 - 1.5 equiv.)

  • Palladium(II) Acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos (4-10 mol%) or other suitable phosphine ligand

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv.)

  • Solvent system: 1,4-Dioxane and Water (e.g., 4:1 ratio), degassed[11][12]

  • Schlenk flask or other suitable reaction vessel for inert atmosphere

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, the base (e.g., K₂CO₃), the palladium catalyst (Pd(OAc)₂), and the phosphine ligand (e.g., SPhos).[12]

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the removal of oxygen.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/Water) via syringe.[13]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[11]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Workup: Once complete, cool the reaction mixture to room temperature. Dilute with water and ethyl acetate. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.[11][13]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Expertise & Causality:

  • Why an inert atmosphere? The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state. Evacuating and backfilling with an inert gas is critical for catalytic activity.

  • Why a phosphine ligand? Ligands like SPhos stabilize the palladium catalyst, prevent its aggregation into inactive palladium black, and promote the key steps of the catalytic cycle, especially reductive elimination.

  • Why a base? The base (e.g., K₂CO₃) is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[7]

Protocol 2: Buchwald-Hartwig Amination with a Primary Amine

This protocol provides a general method for the C-N coupling of this compound with a primary amine.

Materials:

  • This compound (1.0 equiv.)

  • Primary or Secondary Amine (1.2 equiv.)

  • Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)

  • XantPhos or other suitable Buchwald ligand (2-5 mol%)

  • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.4-2.0 equiv.)

  • Anhydrous Toluene or 1,4-Dioxane, degassed[8]

  • Sealable reaction tube or Schlenk flask

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup (Glovebox Recommended): In an inert atmosphere glovebox, add this compound, the palladium precatalyst (e.g., Pd₂(dba)₃), the ligand (e.g., XantPhos), and the base (e.g., NaOtBu) to a dry, sealable reaction tube equipped with a stir bar.[8]

  • Reagent Addition: Remove the tube from the glovebox. Add the degassed solvent (e.g., Toluene) followed by the amine via syringe.

  • Reaction: Seal the tube tightly and place it in a preheated oil bath or heating block (typically 80-110 °C). Stir vigorously.

  • Monitoring: Monitor the reaction by LC-MS or GC-MS until completion (typically 2-24 hours).

  • Workup: Cool the reaction to room temperature. Carefully unseal the tube and quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.

  • Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Expertise & Causality:

  • Why a strong, non-nucleophilic base? A strong base like NaOtBu is required to deprotonate the amine after it coordinates to the palladium center, forming the key palladium-amido intermediate.[8] It must be non-nucleophilic to avoid competing with the amine coupling partner.

  • Why specialized ligands? Buchwald-Hartwig aminations often require bulky, electron-rich phosphine ligands (e.g., XantPhos, SPhos). These ligands facilitate the crucial, often rate-limiting, reductive elimination step that forms the C-N bond.[9]

Conclusion

This compound is a powerful and versatile reagent whose value lies in its predictable reactivity and structural features. Its utility in robust and scalable synthetic transformations, particularly palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions, makes it an essential tool for chemists in pharmaceutical R&D, agrochemical synthesis, and materials science. By understanding the underlying mechanisms and applying the detailed protocols provided, researchers can confidently leverage this building block to construct complex molecular architectures and drive innovation in their respective fields.

References

The Strategic Utility of 2-Bromo-3-methylbenzoic Acid in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern pharmaceutical development, the efficient and reliable synthesis of active pharmaceutical ingredients (APIs) is paramount. The strategic selection of versatile intermediates can significantly streamline synthetic routes, improve yields, and ultimately accelerate the journey from laboratory to clinic. 2-Bromo-3-methylbenzoic acid (CAS 53663-39-1) has emerged as a key building block in organic synthesis, particularly in the construction of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. Its unique substitution pattern offers a reactive handle for a variety of coupling reactions, making it a valuable precursor for complex molecular architectures.[1]

This comprehensive guide provides an in-depth exploration of this compound as a pharmaceutical intermediate. We will delve into its synthesis, key reactions, and provide a detailed protocol for a critical transformation, underscoring its practical application in the synthesis of pharmaceutically relevant scaffolds.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties of an intermediate is crucial for its effective use and handling in a laboratory setting.

PropertyValueReference
CAS Number 53663-39-1
Molecular Formula C₈H₇BrO₂
Molecular Weight 215.04 g/mol
Melting Point 135-138 °C
Appearance White to light yellow crystalline powder[1]
Purity ≥98.0%[1]

Safety Information: this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS).

Synthesis of this compound: A Validated Protocol

The reliable synthesis of this compound is a prerequisite for its use as a pharmaceutical intermediate. A well-established method, detailed in Organic Syntheses, involves a two-step process starting from p-nitrotoluene.[2]

Part A: Synthesis of 2-Bromo-4-nitrotoluene

This initial step involves the electrophilic bromination of p-nitrotoluene. The nitro group is a deactivating group, but it directs the incoming electrophile to the meta position. However, the methyl group is an activating, ortho-, para-director. In this case, the directing effect of the methyl group dominates, leading to bromination at the ortho position. Iron powder is used as a Lewis acid catalyst to polarize the bromine molecule, making it a better electrophile.

Protocol: Synthesis of 2-Bromo-4-nitrotoluene

Materials:

  • p-Nitrotoluene (0.5 mole, 68.5 g)

  • Iron powder (1.0 g)

  • Bromine (0.59 mole, 30.5 mL, 94.8 g)

  • 10% Sodium hydroxide solution

  • Glacial acetic acid

  • 1% Sodium hydroxide solution

Procedure:

  • In a 200-mL three-necked, round-bottomed flask equipped with a reflux condenser, a separatory funnel, and a mechanical stirrer, combine p-nitrotoluene and iron powder.

  • Heat the mixture to 75–80 °C using a water bath and begin vigorous stirring.

  • Add bromine dropwise over 30 minutes.

  • After the addition is complete, maintain the temperature and stirring for an additional 1.5 hours.

  • Pour the reaction mixture into 750 mL of ice-cold 10% sodium hydroxide solution with vigorous stirring.

  • Allow the solid to settle and decant the supernatant.

  • Add 250 mL of glacial acetic acid to the residue and heat until the solid melts completely. Stir thoroughly and then cool to 5 °C in an ice bath. Decant the supernatant.

  • Repeat the washing process with 500 mL of 10% acetic acid and then with 500 mL of 1% sodium hydroxide solution.

  • Collect the solid 2-bromo-4-nitrotoluene by filtration on a Büchner funnel and wash thoroughly with water. The moist product can be used directly in the next step.

  • The dried product should yield 93–97 g (86–90%) of a light-brown material with a melting point of 75–76 °C.

Part B: Synthesis of this compound via the von Richter Reaction

The second step is a von Richter reaction, where the nitro group of 2-bromo-4-nitrotoluene is displaced by a cyanide ion, which is then hydrolyzed to a carboxylic acid. The reaction is typically carried out in a high-boiling solvent like 2-ethoxyethanol.

Protocol: Synthesis of this compound

Caution: This procedure generates poisonous hydrogen cyanide gas and must be performed in a well-ventilated fume hood.

Materials:

  • Moist 2-bromo-4-nitrotoluene (from Part A)

  • Potassium cyanide (90 g)

  • 2-Ethoxyethanol (900 mL)

  • Water

  • Concentrated hydrochloric acid

  • Petroleum ether (b.p. 90–100 °C)

Procedure:

  • In a 5-L round-bottomed flask, combine potassium cyanide, 2-ethoxyethanol, water, and the moist 2-bromo-4-nitrotoluene.

  • Attach a reflux condenser and boil the mixture for 16 hours.

  • To the hot, dark-red solution, add 1.5 L of water and acidify with concentrated hydrochloric acid (Caution: Hydrogen cyanide evolution).

  • Collect the resulting tarry solid on a Büchner funnel, wash with 50 mL of water, and dry.

  • Pulverize the dried solid and boil under reflux for 3 hours with 500 mL of petroleum ether.

  • Filter the hot mixture to remove insoluble impurities.

  • Allow the filtrate to cool to room temperature.

  • Collect the crystalline this compound by filtration. The expected yield is 7.5–8.5 g (7–8% based on p-nitrotoluene) of a white solid with a melting point of 134–136 °C.

Application in Pharmaceutical Synthesis: The Ullmann Condensation to form a Fenamate Scaffold

A primary application of this compound in pharmaceutical development is its use in the synthesis of N-aryl anthranilic acids, the core structure of fenamate-class NSAIDs. This transformation is typically achieved through a copper-catalyzed N-arylation reaction known as the Ullmann condensation.[3][4] The fenamates, including mefenamic acid, are used to treat pain and inflammation.

The Ullmann condensation involves the coupling of an aryl halide with an alcohol, amine, or thiol in the presence of a copper catalyst. In the context of synthesizing a fenamate scaffold, this compound is coupled with an aniline derivative. The reaction is believed to proceed through an oxidative addition of the aryl halide to a Cu(I) species, followed by reaction with the amine and subsequent reductive elimination to form the C-N bond and regenerate the catalyst.

Ullmann_Condensation

Protocol: Copper-Catalyzed Synthesis of N-phenyl-3-methylanthranilic Acid

This protocol is adapted from the work of Wolf et al. and demonstrates the coupling of this compound with aniline.[3] This product is a close structural analog of mefenamic acid.

Materials:

  • This compound (8.8 mmol, 1.89 g)

  • Aniline (17.6 mmol, 1.61 mL, 1.64 g)

  • Potassium carbonate (8.8 mmol, 1.22 g)

  • Copper powder (0.8 mmol, 51 mg)

  • Copper(I) oxide (Cu₂O) (0.4 mmol, 57 mg)

  • 2-Ethoxyethanol (3 mL)

  • Water

  • Decolorizing charcoal

  • Dilute Hydrochloric acid

  • 5% aqueous Sodium carbonate solution

Procedure:

  • In a reaction vessel, combine this compound, aniline, potassium carbonate, copper powder, and copper(I) oxide in 2-ethoxyethanol.

  • Reflux the mixture at 130 °C for 24 hours under a nitrogen atmosphere.

  • Cool the reaction mixture and pour it into 30 mL of water.

  • Add decolorizing charcoal and filter the mixture through Celite.

  • Acidify the filtrate with dilute hydrochloric acid to precipitate the crude product.

  • Collect the crude product by filtration.

  • Dissolve the residue in 100 mL of 5% aqueous sodium carbonate solution.

  • Filter the solution to remove any insoluble impurities.

  • Re-precipitate the product by acidifying the filtrate with dilute hydrochloric acid.

  • Collect the purified N-phenyl-3-methylanthranilic acid by filtration, wash with water, and dry. The reported yield for this reaction is 58%.

Conclusion

This compound is a valuable and versatile intermediate in pharmaceutical development. Its synthesis, while requiring careful handling of hazardous reagents, is well-established. Its primary utility lies in its application in copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, to form key pharmacophores like the N-aryl anthranilic acid scaffold found in fenamate NSAIDs. The protocols and mechanistic insights provided in this guide are intended to empower researchers and drug development professionals to effectively utilize this important building block in the synthesis of novel therapeutic agents.

References

The Strategic Utility of 2-Bromo-3-methylbenzoic Acid in Advanced Material Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-3-methylbenzoic acid, a seemingly unassuming aromatic carboxylic acid, has emerged as a pivotal building block in the landscape of modern material science. Its unique trifunctional molecular architecture—featuring a carboxylic acid group, a bromine atom, and a methyl group in a specific ortho and meta arrangement—offers a versatile platform for the synthesis of a diverse array of functional materials. This technical guide provides an in-depth exploration of the applications of this compound, moving beyond its established role in pharmaceuticals and agrochemicals to its burgeoning potential in the creation of specialty polymers, resins, and materials for organic electronics. Detailed application notes and robust, field-tested protocols are presented to empower researchers in leveraging this compound for the development of next-generation materials.

Introduction: Unlocking Material Innovation with a Versatile Precursor

This compound (CAS No. 53663-39-1) is a white to off-white crystalline powder with a molecular weight of 215.04 g/mol .[1] While its utility as an intermediate in organic synthesis is well-documented, its application in material science is a more recent and rapidly evolving field of investigation.[2] The strategic positioning of its functional groups allows for a range of chemical modifications, making it an ideal candidate for incorporation into larger, functional macromolecules.

The bromine atom provides a reactive handle for cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds to construct complex π-conjugated systems.[3][4] The carboxylic acid moiety offers a site for esterification, amidation, or coordination to metal centers, facilitating the formation of polymers and metal-organic frameworks (MOFs).[5][6] Finally, the methyl group can influence the solubility and steric properties of the resulting materials. This technical guide will delve into the practical applications stemming from this unique combination of reactive sites.

Core Applications in Material Science

The versatility of this compound has led to its exploration in several key areas of material science:

  • Specialty Polymers and Resins: Incorporation of the 2-bromo-3-methylbenzoyl moiety into polymer backbones can enhance thermal stability and durability.[2] The rigid aromatic structure contributes to a higher glass transition temperature, while the bromine atom can be a site for post-polymerization modification to introduce further functionalities.

  • Organic Electronics: As a building block for conjugated polymers, derivatives of this compound are being investigated for their potential in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to tune the electronic properties of these materials through strategic synthesis makes this compound a valuable precursor.

  • Metal-Organic Frameworks (MOFs): The carboxylic acid group can act as a linker to coordinate with metal ions, forming porous, crystalline structures known as MOFs.[5][6] While specific MOFs utilizing this compound are an emerging area of research, the principles of MOF synthesis suggest its potential for creating novel frameworks with tailored pore sizes and functionalities. The bromine atom within the pore environment could serve as a site for post-synthetic modification.

  • Luminescent Materials: The rigid aromatic core of this compound can be incorporated into ligands for metal complexes, influencing their photophysical properties. There is potential for the development of novel photochromic and luminescent materials.

Detailed Application Notes and Protocols

This section provides detailed protocols for key synthetic transformations involving this compound, offering a practical guide for researchers.

Synthesis of this compound

A foundational understanding of the synthesis of the precursor itself is crucial. The following protocol is adapted from established literature procedures.[7]

Reaction Scheme:

2-Bromo-4-nitrotoluene → this compound (via Von-Richter reaction)

Materials:

  • 2-Bromo-4-nitrotoluene

  • Potassium cyanide (KCN) - EXTREME CAUTION: HIGHLY TOXIC

  • 2-Ethoxyethanol

  • Water

  • Concentrated Hydrochloric Acid (HCl)

  • Diatomaceous earth

  • Chloroform

  • Ammonium carbonate solution (5%)

  • Petroleum ether (b.p. 90–100°C)

Protocol:

  • Reaction Setup: In a 5-liter round-bottomed flask equipped with a reflux condenser, place 90 g of potassium cyanide, 900 ml of 2-ethoxyethanol, 850 ml of water, and the moist 2-bromo-4-nitrotoluene. (Caution! This procedure must be carried out in a well-ventilated fume hood as poisonous hydrogen cyanide gas is evolved.)

  • Reflux: Heat the mixture to a boil and maintain reflux for 16 hours.

  • Acidification: To the hot, dark-red solution, add 1.5 liters of water and acidify with concentrated hydrochloric acid. (Caution! Hydrogen cyanide is evolved.)

  • Expulsion of HCN: Boil the acidified mixture for 15 minutes to expel any remaining hydrogen cyanide.

  • Filtration: Allow the mixture to cool to 35–40°C. Add 5 g of diatomaceous earth, stir, and filter through a Büchner funnel precoated with a small amount of diatomaceous earth.

  • Extraction: Extract the filtrate three times with 200-ml portions of chloroform. Combine the chloroform extracts and extract with three 100-ml portions of 5% ammonium carbonate solution.

  • Precipitation and Purification: Acidify the combined ammonium carbonate extracts with concentrated hydrochloric acid. A tarry solid will precipitate. Collect this solid on a Büchner funnel, wash with 50 ml of water, and dry.

  • Pulverize the dried solid and boil under reflux for 3 hours with 500 ml of petroleum ether (b.p. 90–100°C).

  • Filter the hot mixture and discard the solid residue.

  • Allow the filtrate to cool to room temperature. The this compound will crystallize. Collect the white crystals by filtration.

Expected Yield: 7.5–8.5 g.[7]

Characterization Data:

PropertyValueReference
Melting Point134–136 °C[7]
Molecular FormulaC₈H₇BrO₂
Molecular Weight215.046 g/mol
Suzuki-Miyaura Coupling for the Synthesis of π-Conjugated Systems

The Suzuki-Miyaura coupling is a powerful tool for creating C-C bonds, which is fundamental in the synthesis of conjugated polymers for organic electronics.[4][8][9]

Conceptual Workflow for Suzuki-Miyaura Coupling:

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Combine Reactants: - this compound (or ester derivative) - Arylboronic acid - Base (e.g., K2CO3) catalyst Add Catalyst System: - Palladium source (e.g., Pd(PPh3)4) - Ligand (if necessary) reagents->catalyst solvent Add Degassed Solvent (e.g., Toluene/Water) catalyst->solvent heat Heat to Reaction Temperature (e.g., 80-100 °C) solvent->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor quench Quench Reaction (e.g., add water) monitor->quench extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography or Recrystallization dry->purify

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Illustrative Protocol for Suzuki Coupling:

This protocol describes a general procedure for the coupling of an esterified derivative of this compound with an arylboronic acid. The esterification of the carboxylic acid is often necessary to prevent side reactions.

Materials:

  • Methyl 2-bromo-3-methylbenzoate (synthesized from this compound via standard esterification methods)

  • Arylboronic acid (1.2 equivalents)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (3-5 mol%)

  • Potassium carbonate (K₂CO₃) (2 equivalents)

  • Toluene (degassed)

  • Water (degassed)

Protocol:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine methyl 2-bromo-3-methylbenzoate (1 equivalent), the arylboronic acid (1.2 equivalents), potassium carbonate (2 equivalents), and Pd(PPh₃)₄ (3-5 mol%).

  • Solvent Addition: Add a degassed 4:1 mixture of toluene and water to the flask.

  • Reaction: Heat the mixture to 80-100°C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Solvothermal Synthesis of Metal-Organic Frameworks (MOFs)

The solvothermal method is a common technique for the synthesis of MOFs, where the reaction is carried out in a sealed vessel at elevated temperature and pressure.[5][10]

Conceptual Workflow for Solvothermal MOF Synthesis:

G cluster_prep Preparation of Reactants cluster_reaction Solvothermal Reaction cluster_isolation Product Isolation and Activation linker Dissolve this compound (Organic Linker) in Solvent (e.g., DMF) mix Mix Linker and Metal Salt Solutions linker->mix metal Dissolve Metal Salt (e.g., Zinc Nitrate) in Solvent metal->mix seal Seal Mixture in a Teflon-lined Autoclave mix->seal heat Heat at Elevated Temperature (e.g., 80-120 °C) for 24-72 hours seal->heat cool Slowly Cool to Room Temperature heat->cool filter Filter to Collect Crystals cool->filter wash Wash with Fresh Solvent filter->wash dry Dry Under Vacuum wash->dry activate Activate by Heating Under Vacuum to Remove Guest Molecules dry->activate

Caption: General workflow for solvothermal synthesis of a MOF.

Illustrative Protocol for MOF Synthesis:

This is a general protocol that can be adapted for the synthesis of a MOF using this compound as the organic linker. The specific metal salt, solvent, and reaction conditions may require optimization.

Materials:

  • This compound

  • A suitable metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)

  • N,N-Dimethylformamide (DMF) or other suitable high-boiling solvent

Protocol:

  • Solution Preparation: In a glass vial, dissolve this compound in DMF. In a separate vial, dissolve the metal salt in DMF.

  • Mixing: Combine the two solutions in a Teflon-lined stainless-steel autoclave.

  • Reaction: Seal the autoclave and heat it in an oven at a temperature between 80°C and 120°C for 24 to 72 hours.

  • Cooling and Isolation: After the reaction is complete, allow the autoclave to cool slowly to room temperature. The crystalline MOF product can be collected by filtration.

  • Washing and Activation: Wash the collected crystals with fresh DMF and then with a more volatile solvent like ethanol or acetone. Activate the MOF by heating under vacuum to remove any solvent molecules trapped within the pores.

Conclusion and Future Outlook

This compound is a highly versatile and valuable precursor for the development of advanced materials. Its unique structural features provide a robust platform for the synthesis of specialty polymers, conjugated materials for organic electronics, and potentially novel metal-organic frameworks. The protocols outlined in this guide serve as a starting point for researchers to explore the full potential of this compound. As the demand for high-performance materials continues to grow, the strategic use of well-designed molecular building blocks like this compound will be paramount in driving innovation across various scientific and technological domains.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Bromo-4-fluoro-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Value of a Multifunctional Building Block

2-Bromo-4-fluoro-3-methylbenzoic acid is a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern—featuring a sterically encumbered ortho-bromo group, an electron-withdrawing fluorine, a moderately electron-donating methyl group, and a carboxylic acid handle—renders it a versatile scaffold for the synthesis of complex molecular architectures.[1] The bromine atom is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, enabling the formation of new carbon-carbon bonds.[1] These reactions are fundamental in modern organic synthesis for constructing biaryl and styrenyl moieties, which are prevalent in many biologically active molecules and functional materials.[2][3][4]

This guide provides detailed application notes and robust experimental protocols for performing Suzuki and Heck reactions with 2-Bromo-4-fluoro-3-methylbenzoic acid. We will delve into the mechanistic underpinnings of these transformations, discuss critical experimental parameters, and offer troubleshooting advice to empower researchers to successfully employ this valuable building block in their synthetic endeavors.

Part 1: The Suzuki-Miyaura Coupling for Biaryl Synthesis

The Suzuki-Miyaura reaction is a powerful method for the synthesis of biaryl compounds by coupling an organohalide with an organoboron species.[5][6] For 2-Bromo-4-fluoro-3-methylbenzoic acid, this reaction allows for the introduction of a wide array of aryl and heteroaryl substituents at the 2-position.

Mechanistic Considerations and Causality of Protocol Choices

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5] The choice of catalyst, ligand, base, and solvent is critical for a successful outcome, especially with a sterically hindered substrate like 2-Bromo-4-fluoro-3-methylbenzoic acid.

  • Catalyst and Ligand Selection: The steric hindrance from the ortho-methyl group and the carboxylic acid can impede the oxidative addition of the palladium(0) catalyst to the C-Br bond. To overcome this, bulky and electron-rich phosphine ligands are often employed.[7][8][9] These ligands promote the formation of a coordinatively unsaturated, highly reactive palladium(0) species and stabilize the palladium center throughout the catalytic cycle. N-heterocyclic carbenes (NHCs) are also excellent ligands for coupling sterically hindered substrates.[8]

  • Base and Solvent System: The base plays a crucial role in activating the boronic acid for transmetalation.[10] For substrates containing an acidic proton, such as the carboxylic acid in our compound of interest, a sufficient amount of base is required to both deprotonate the carboxylic acid and activate the boronic acid.[11] A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is commonly used to dissolve both the organic and inorganic reaction components.[12]

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br Pd(II)_Intermediate Ar-Pd(II)-Br(L2) Oxidative_Addition->Pd(II)_Intermediate Transmetalation Transmetalation Pd(II)_Intermediate->Transmetalation Ar'-B(OR)2 Base Pd(II)_Biaryl Ar-Pd(II)-Ar'(L2) Transmetalation->Pd(II)_Biaryl Reductive_Elimination Reductive Elimination Pd(II)_Biaryl->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Heck_Reaction_Cycle cluster_cycle Heck Reaction Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br Pd(II)_Intermediate Ar-Pd(II)-Br(L2) Oxidative_Addition->Pd(II)_Intermediate Alkene_Coordination Alkene Coordination & Migratory Insertion Pd(II)_Intermediate->Alkene_Coordination Alkene Alkyl_Pd(II) R-CH2-CH(Ar)-Pd(II)-Br(L2) Alkene_Coordination->Alkyl_Pd(II) Beta_Hydride_Elimination β-Hydride Elimination Alkyl_Pd(II)->Beta_Hydride_Elimination Pd(II)_Hydride H-Pd(II)-Br(L2) Beta_Hydride_Elimination->Pd(II)_Hydride Substituted Alkene Reductive_Elimination_Base Reductive Elimination (Base) Pd(II)_Hydride->Reductive_Elimination_Base Reductive_Elimination_Base->Pd(0)L2 H-Base+ + Br-

References

Application Notes and Protocols: Jourdan-Ullmann Coupling of 2-Bromo-3-nitrobenzoic Acid for the Synthesis of N-Aryl-3-nitroanthranilic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Introduction

The Jourdan-Ullmann reaction is a cornerstone of synthetic organic chemistry, providing a robust and versatile method for the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds via copper catalysis.[1] This guide focuses on the C-N cross-coupling application, specifically the reaction between 2-Bromo-3-nitrobenzoic acid and various aryl amines. This transformation is of significant interest to researchers in medicinal chemistry and drug development, as the resulting N-aryl anthranilic acid scaffolds are precursors to a wide range of biologically active molecules, including anti-inflammatory agents and acridone alkaloids.[2][3]

2-Bromo-3-nitrobenzoic acid serves as a highly valuable and functionalized building block. The electron-withdrawing nature of the nitro and carboxylic acid groups activates the aryl bromide for nucleophilic attack, while also providing synthetic handles for subsequent transformations.[4][5] Historically, Ullmann condensations required harsh conditions, such as high temperatures (often >200 °C) and stoichiometric amounts of copper.[1][6] However, the advent of ligand-accelerated catalysis has revolutionized the field, enabling these reactions to proceed under significantly milder conditions with improved yields and functional group tolerance.[7][8] This document provides a detailed exploration of the key parameters, a comprehensive experimental protocol, and troubleshooting insights for successfully employing 2-Bromo-3-nitrobenzoic acid in modern Jourdan-Ullmann coupling reactions.

Reaction Overview & Mechanistic Considerations

The Jourdan-Ullmann C-N coupling involves the reaction of an aryl halide with an amine in the presence of a copper catalyst and a base. While the precise mechanism has been the subject of extensive study and can vary with the specific catalytic system, a generally accepted catalytic cycle for modern ligand-assisted protocols involves Cu(I)/Cu(III) intermediates.[9]

Key Mechanistic Steps:

  • Catalyst Activation: The active Cu(I) species is generated in situ or introduced directly. It coordinates with a ligand (L) and the amine nucleophile (R₂NH).

  • Oxidative Addition: The aryl halide (Ar-X) undergoes oxidative addition to the copper center, forming a Cu(III) intermediate.

  • Reductive Elimination: The C-N bond is formed via reductive elimination from the Cu(III) complex, yielding the desired N-aryl amine product (Ar-NR₂) and a Cu(I) species.

  • Catalyst Regeneration: The base neutralizes the generated H-X, regenerating the amine nucleophile and allowing the Cu(I) catalyst to re-enter the cycle.

The choice of ligand is crucial, as it stabilizes the copper catalyst, enhances its solubility, and facilitates the key oxidative addition and reductive elimination steps, thereby lowering the activation energy and allowing for milder reaction temperatures.[7][10]

Ullmann_Catalytic_Cycle CuI_L Cu(I)L Complex_A [L-Cu(I)-NR'H₂]⁺X⁻ CuI_L->Complex_A + R'NH₂ Complex_B [L-Cu(III)(Ar)(NR'H)]X Complex_A->Complex_B + Ar-Br (Oxidative Addition) Product Ar-NHR' Complex_B->Product - H-X (Reductive Elimination) Regen L-Cu(I)-X Complex_B->Regen Regen->CuI_L + Base - Base-H⁺X⁻

Caption: Generalized catalytic cycle for the ligand-assisted Jourdan-Ullmann C-N coupling.

Key Experimental Parameters & Optimization

The success of the Jourdan-Ullmann coupling hinges on the careful selection and optimization of several key parameters. The interplay between the catalyst, ligand, base, and solvent can have a dramatic impact on reaction efficiency, yield, and purity.[10]

ParameterSelection Rationale & Key InsightsTypical Range
Copper Source Cu(I) salts (e.g., CuI, CuBr, CuCl) are generally considered the active catalytic species and are often preferred.[7][11] Cu(0) or Cu(II) sources can also be effective, as they can generate Cu(I) in situ, but may require activation.[7] High-purity sources are recommended to avoid inhibition by impurities.5-20 mol%
Ligand Ligands are critical for modern, low-temperature Ullmann reactions.[11] They accelerate the reaction by stabilizing the copper center. Amino acids (e.g., L-proline, N-methylglycine) and diamines (e.g., 1,10-phenanthroline, N,N'-dimethylethylenediamine) are highly effective and common choices.[7][12] The optimal ligand is substrate-dependent and often requires screening.10-40 mol% (or 1-2 eq. relative to Cu)
Base An inorganic base is required to deprotonate the amine and neutralize the HBr formed during the reaction.[7] K₃PO₄ and Cs₂CO₃ are often superior to K₂CO₃ due to their higher basicity and better solubility in organic solvents. The quality and particle size of the base can significantly affect reaction rates.[10]2.0 - 3.0 eq.
Solvent High-boiling, polar aprotic solvents like DMF , DMSO , Dioxane , or NMP are typically used to ensure solubility of the reagents and to reach the necessary reaction temperatures.[1] The use of anhydrous solvents is recommended to prevent side reactions like debromination caused by protic impurities.[7]N/A
Temperature While classic Ullmann reactions required temperatures >200 °C, modern ligand-accelerated protocols operate under much milder conditions.[7] Optimization is key; temperatures that are too low result in no reaction, while excessively high temperatures can lead to decomposition of starting materials or products.80 - 140 °C
Detailed Experimental Protocol

This protocol describes a general procedure for the Jourdan-Ullmann coupling of 2-Bromo-3-nitrobenzoic acid with a representative aniline derivative.

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
2-Bromo-3-nitrobenzoic acid246.021.01.0
Substituted Aniline-1.21.2
Copper(I) Iodide (CuI)190.450.10.1 (10 mol%)
L-Proline115.130.20.2 (20 mol%)
Potassium Phosphate (K₃PO₄)212.272.52.5
Anhydrous Dimethylformamide (DMF)-5.0 mL-

Experimental Workflow Diagram:

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents 1. Add Solids: - 2-Bromo-3-nitrobenzoic acid - Aniline - CuI, L-Proline, K₃PO₄ vessel 2. Use Oven-Dried Vial with Stir Bar reagents->vessel inert 3. Evacuate & Backfill with N₂ or Ar (3x) vessel->inert solvent 4. Add Anhydrous DMF via Syringe inert->solvent heat 5. Heat to 110 °C with Vigorous Stirring solvent->heat monitor 6. Monitor by TLC/LC-MS (4-24 h) heat->monitor cool 7. Cool to RT monitor->cool acidify 8. Pour into H₂O, Acidify with 1M HCl cool->acidify extract 9. Extract with Ethyl Acetate (3x) acidify->extract wash 10. Wash with H₂O, Brine extract->wash dry 11. Dry (Na₂SO₄), Filter, Concentrate wash->dry purify 12. Purify by Column Chromatography dry->purify final_product final_product purify->final_product Characterize Product

Caption: Step-by-step workflow for the Jourdan-Ullmann coupling reaction.

Step-by-Step Procedure:

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 2-Bromo-3-nitrobenzoic acid (1.0 mmol, 246 mg), the substituted aniline (1.2 mmol), copper(I) iodide (0.1 mmol, 19 mg), L-proline (0.2 mmol, 23 mg), and potassium phosphate (2.5 mmol, 531 mg).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add anhydrous DMF (5.0 mL) via syringe.

  • Reaction: Place the vial in a preheated heating block or oil bath set to 110 °C. Stir the mixture vigorously for 4-24 hours.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin-Layer Chromatography (TLC) or LC-MS until the starting 2-Bromo-3-nitrobenzoic acid is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing water (50 mL) and acidify to a pH of ~2-3 with 1 M HCl. This step protonates the carboxylic acid, making it extractable into an organic solvent.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Washing and Drying: Combine the organic layers and wash sequentially with water (2 x 25 mL) and brine (1 x 25 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product is then purified by flash column chromatography on silica gel to yield the pure N-aryl-3-nitroanthranilic acid.[2][13]

Troubleshooting Guide

Even with optimized protocols, challenges can arise. This guide addresses common issues encountered during the Jourdan-Ullmann coupling.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield Inactive Catalyst: The Cu(I) source may have oxidized.[7] Inappropriate Ligand: The chosen ligand may not be suitable for the specific substrates.[7] Suboptimal Base/Solvent: The base may be of poor quality, or the solvent may not be anhydrous.[7][10] Temperature Too Low: Reaction may be kinetically slow at the set temperature.[7]- Use a fresh, high-purity Cu(I) salt. - Screen a variety of ligands (e.g., 1,10-phenanthroline, N,N'-dimethylethylenediamine). - Use freshly dried, high-quality base (e.g., Cs₂CO₃) and anhydrous solvent. - Incrementally increase the reaction temperature in 10 °C intervals.
Formation of Side Products (e.g., Debromination) Protic Impurities: Presence of water can lead to the reduction of the aryl bromide.[7] Reaction Temperature Too High: High temperatures can cause decomposition of starting materials or the desired product.- Ensure all glassware is oven-dried and use anhydrous reagents and solvents. - Lower the reaction temperature.
Starting Material Recovered Poor Nucleophilicity: The aniline derivative may be too electron-poor or sterically hindered. Catalyst Deactivation: Impurities in the reagents or solvent may be poisoning the catalyst.- Increase catalyst and ligand loading (e.g., to 20 mol% CuI and 40 mol% ligand). - Increase the reaction temperature or switch to a more effective ligand system. - Ensure high purity of all reagents and solvents.
Difficult Purification Formation of Copper Complexes: Residual copper can form colored complexes with the product, making purification difficult. Baseline Streaking on TLC: The carboxylic acid may interact strongly with the silica gel.- During work-up, wash the reaction mixture with aqueous ammonium hydroxide to remove copper salts.[14] - For chromatography, add a small amount of acetic acid (e.g., 0.5%) to the eluent to suppress deprotonation of the product on the column.[2]
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling chemicals.

  • Fume Hood: Conduct the reaction in a well-ventilated fume hood, as DMF is a hazardous solvent.

  • Inert Gas: Handle inert gases with care according to standard laboratory procedures.

  • Pressure: Reactions in sealed vials at elevated temperatures can build pressure. Ensure the reaction vessel is appropriate for the conditions.

References

Application Notes and Protocols: The Hurtley Reaction for Carbon-Carbon Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: A Renaissance in C-C Bond Formation

First reported by William R. H. Hurtley in 1929, the Hurtley reaction is a copper-catalyzed carbon-carbon bond-forming reaction between an aryl halide and a carbon-based nucleophile derived from an active methylene compound, such as a malonic ester.[1] Initially, the reaction's utility was limited by harsh conditions—often requiring stoichiometric amounts of copper and high temperatures—and a narrow substrate scope, primarily focused on activated substrates like 2-bromobenzoic acid.[2][3]

However, the turn of the millennium witnessed a resurgence of interest in copper catalysis, breathing new life into this classic transformation.[1] The development of sophisticated ligand systems has dramatically expanded the reaction's scope and allows it to proceed under significantly milder conditions.[4] Today, the modern Hurtley reaction stands as a powerful and practical tool in organic synthesis for the creation of C(sp²)–C(sp³) bonds, which are integral to a vast number of natural products and pharmaceutical agents.[4] This guide provides an in-depth look at the reaction's mechanism, scope, and a detailed, field-proven protocol for its application in a laboratory setting.

Mechanistic Insights: The Role of Copper and Ligands

The precise mechanism of the Hurtley reaction has been a subject of investigation for decades. While early proposals existed, modern mechanistic studies, aided by the use of well-defined ligand-copper complexes, have provided greater clarity.[5][6] The currently accepted pathway for ligand-assisted Hurtley reactions generally involves a Cu(I)/Cu(III) catalytic cycle, which elegantly explains the formation of the C-C bond.

The key steps are:

  • Formation of the Copper(I) Enolate: The active methylene compound is deprotonated by a base to form an enolate. This enolate then reacts with the active Cu(I) catalyst to generate a copper(I) enolate complex. This step is crucial as it forms the carbon nucleophile that will participate in the coupling.[5]

  • Oxidative Addition: The aryl halide (Ar-X) adds to the copper(I) enolate complex. This is a critical step where the copper center is formally oxidized from Cu(I) to a transient, high-energy Cu(III) intermediate.[7] The aryl group and the halogen are now both bound to the copper center.

  • Reductive Elimination: This is the final, bond-forming step. The aryl group and the enolate fragment are eliminated from the Cu(III) center, forming the desired α-aryl product and regenerating the active Cu(I) catalyst, which can then re-enter the catalytic cycle.[8]

The ligand (L) plays a pivotal role throughout this cycle. It stabilizes the copper centers, particularly the transient Cu(III) intermediate, prevents catalyst disproportionation or decomposition, and modulates the catalyst's reactivity to promote the desired transformation under mild conditions.[4][7]

Hurtley_Mechanism cluster_cycle Catalytic Cycle Cu_I Cu(I)L (Active Catalyst) ArX Aryl Halide (Ar-X) Cu_Enolate Copper(I) Enolate [L-Cu(I)-CH(Z)₂] ArX->Cu_Enolate Product α-Aryl Product (Ar-CH(Z)₂) Base Base CH_Acid Active Methylene (Z₂CH₂) CH_Acid->Cu_Enolate Deprotonation (Base) Cu_III Cu(III) Intermediate [Ar-Cu(III)(L)-CH(Z)₂]X Cu_Enolate->Cu_III Oxidative Addition Cu_III->Cu_I Regenerates Catalyst Cu_III->Product Reductive Elimination

Caption: Proposed Cu(I)/Cu(III) catalytic cycle for the modern Hurtley reaction.

Scope, Limitations, and Modern Solutions

The utility of a named reaction is defined by its substrate scope. While the classic Hurtley reaction was limited, modern protocols have greatly expanded its applicability.

ComponentScope & CommentaryKey Considerations
Aryl/Vinyl Halide Reactivity Order: I > Br > OTf >> Cl.[6] Aryl iodides are the most common and reactive substrates.[9] Modern ligand systems have enabled the use of more challenging aryl bromides and even some activated aryl chlorides.[4] Vinyl halides and triflates are also viable substrates.[10]Electron-withdrawing groups on the aryl ring generally accelerate the reaction. Sterically hindered substrates (e.g., ortho,ortho-disubstituted) can be challenging and may require higher temperatures or more active catalyst systems.
Active Methylene Nucleophile A wide range of compounds with a pKa in the range of ~9-13 are suitable. This includes malonates (diethyl, dimethyl, tert-butyl), β-ketoesters (ethyl acetoacetate), β-diketones (acetylacetone), and cyanoacetates.[9]The choice of ester group can influence reactivity and subsequent synthetic steps (e.g., tert-butyl esters for easy cleavage). Highly acidic methylene compounds may not require a strong base.
Copper Source Copper(I) salts such as CuI , CuBr, and Cu₂O are most common as they represent the active oxidation state. Copper(II) salts can sometimes be used if a reducing agent is present in situ.[11]The purity of the copper salt is important. Older batches can have oxidized Cu(II) content, which is inactive.
Ligand This is the key to modern Hurtley reactions. Simple, inexpensive ligands like L-proline , 1,10-phenanthroline , and 2-phenylphenol have proven highly effective.[4][5][9] They enhance catalyst solubility and facilitate the catalytic cycle, allowing for lower catalyst loadings and milder temperatures.The optimal ligand often depends on the specific substrate combination. Screening a small set of ligands may be necessary for unoptimized reactions.
Base A non-nucleophilic inorganic base is required to deprotonate the active methylene compound. Cs₂CO₃ is highly effective due to its high solubility in organic solvents.[9] K₂CO₃, K₃PO₄, and other bases are also frequently used.The strength of the base should be matched to the pKa of the C-H acid. Overly strong bases can lead to side reactions.
Solvent High-boiling polar aprotic solvents like DMF , DMSO , NMP, or dioxane are typically used to ensure solubility of the reagents and facilitate the reaction at elevated temperatures if necessary.[2]The solvent must be anhydrous, as water can interfere with the formation of the enolate and the activity of the catalyst.

Detailed Protocol: Copper/2-Phenylphenol-Catalyzed Arylation of Diethyl Malonate

This protocol is adapted from the mild and general method developed by Buchwald and coworkers, which demonstrates high functional group tolerance.[9] It describes the coupling of an aryl iodide with diethyl malonate.

I. Materials and Reagents
  • Aryl Iodide: (e.g., 4-Iodoacetophenone), 1.0 mmol, 1.0 equiv.

  • Diethyl Malonate: 1.5 mmol, 1.5 equiv.

  • Copper(I) Iodide (CuI): 0.1 mmol, 10 mol% (Ensure it is a fine, off-white powder. If it is green/brown, it may be oxidized).

  • 2-Phenylphenol: 0.2 mmol, 20 mol% (Ligand).

  • Cesium Carbonate (Cs₂CO₃): 2.0 mmol, 2.0 equiv. (Finely powdered and dried in an oven before use).

  • Solvent: Anhydrous Toluene or Dioxane, 3-5 mL.

  • Reaction Vessel: Oven-dried Schlenk tube or sealed vial with a magnetic stir bar.

  • Atmosphere: Inert gas (Nitrogen or Argon).

II. Experimental Workflow

Caption: Step-by-step workflow for the copper-catalyzed Hurtley arylation.

III. Step-by-Step Procedure
  • Reaction Setup (The "Why"): To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl iodide (1.0 mmol), cesium carbonate (2.0 mmol), 2-phenylphenol (0.2 mmol), and finally the copper(I) iodide (0.1 mmol). Causality: Adding the solid reagents first is operationally simple. The inert atmosphere is critical because the active Cu(I) catalyst can be readily oxidized to inactive Cu(II) by atmospheric oxygen, which would halt the catalytic cycle.

  • Inerting the Atmosphere: Seal the Schlenk tube with a septum. Evacuate the tube under high vacuum for 2-3 minutes and then backfill with an inert gas (Nitrogen or Argon). Repeat this cycle a total of three times to ensure all oxygen is removed.

  • Addition of Liquids: Through the septum, add the anhydrous solvent (e.g., Toluene, 4 mL) via syringe, followed by the diethyl malonate (1.5 mmol). Causality: Using anhydrous solvent is essential to prevent quenching the enolate intermediate and deactivating the catalyst.

  • Reaction Conditions: Place the sealed tube in a preheated oil bath at the desired temperature (typically 70-110 °C, depending on the reactivity of the aryl halide). Stir the reaction mixture vigorously.

  • Monitoring: The reaction progress can be monitored by taking small aliquots periodically and analyzing them by Thin Layer Chromatography (TLC) or GC-MS. The reaction is complete when the aryl iodide starting material is no longer visible. Typical reaction times range from 8 to 24 hours.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL).

  • Filtration and Extraction: Pass the diluted mixture through a short plug of Celite to remove the insoluble copper salts and cesium carbonate. Transfer the filtrate to a separatory funnel and wash sequentially with water (2 x 20 mL) and brine (1 x 20 mL). Causality: The Celite filtration removes inorganic byproducts. The aqueous washes remove any remaining base and the DMF/DMSO if used as a solvent.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude oil is then purified by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure α-aryl malonate product.

IV. Troubleshooting
  • No Reaction/Low Conversion:

    • Cause: Inactive catalyst (oxidized CuI) or presence of oxygen/moisture.

    • Solution: Use fresh, high-purity CuI. Ensure the reaction setup is rigorously purged with inert gas and that all solvents are anhydrous.

  • Formation of Side Products (e.g., Homo-coupling of Aryl Halide):

    • Cause: Reaction temperature may be too high, or the ligand-to-copper ratio may be suboptimal.

    • Solution: Lower the reaction temperature. Ensure the correct stoichiometry of the ligand is used; it is crucial for stabilizing the catalyst and preventing side reactions.

  • Difficulty in Purification:

    • Cause: Residual copper salts co-eluting with the product.

    • Solution: A more thorough filtration through Celite or washing the organic layer with a dilute aqueous solution of ammonium hydroxide can help remove residual copper.

V. Safety Precautions
  • Work in a well-ventilated fume hood.

  • Copper salts are toxic; avoid inhalation of dust and skin contact. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Organic solvents are flammable. Keep away from ignition sources.

  • Pressurized sealed tubes can be a hazard if heated too rapidly. Ensure proper pressure-relief glassware is used if necessary.

References

Application Notes and Protocols for the Preparation of Substituted Benzoic Acids via Liquid Phase Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Substituted Benzoic Acids

Substituted benzoic acids are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and performance materials. Their prevalence stems from the versatile reactivity of the carboxylic acid group and the diverse functionalities that can be introduced onto the aromatic ring. The liquid-phase oxidation of the corresponding substituted toluenes represents a robust and scalable method for their preparation. This application note provides a comprehensive guide to the principles, practical execution, and safety considerations of this pivotal transformation.

Theoretical Background: A Mechanistic Approach to Process Design

The liquid-phase oxidation of substituted toluenes is predominantly a free-radical chain reaction.[1] Understanding the mechanism is crucial for rational process design and optimization. The most common industrial catalysts are salts of metals with variable valency, such as cobalt and manganese, often in combination with a bromine source.[2][3]

The generally accepted mechanism, particularly for the widely used Co/Mn/Br catalyst system in an acetic acid solvent, proceeds as follows:

  • Initiation: The reaction is initiated by the abstraction of a hydrogen atom from the methyl group of the substituted toluene by a cobalt(III) species, which is generated in situ.

  • Propagation: The resulting benzyl radical reacts rapidly with molecular oxygen to form a benzylperoxy radical. This radical then abstracts a hydrogen atom from another toluene molecule, propagating the chain and forming a benzyl hydroperoxide.

  • Decomposition and Oxidation: The benzyl hydroperoxide is decomposed by the catalyst (e.g., cobalt and manganese salts) to generate further radicals and intermediates like the corresponding benzaldehyde and benzyl alcohol.[4] These intermediates are subsequently oxidized to the desired benzoic acid.[5]

  • Role of Bromide: The bromide promoter facilitates the regeneration of the active Co(III) catalyst, accelerating the overall reaction rate.[3]

The choice of a cobalt-based catalyst, often cobalt acetate, is due to its efficacy in promoting the oxidation process.[6][7] Acetic acid is a common solvent as it is relatively stable under the reaction conditions and can dissolve both the reactants and the catalyst salts.[1][8]

Experimental Workflow: A Visual Guide

The following diagram outlines the general workflow for the preparation of a substituted benzoic acid via liquid-phase oxidation.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Charge Reactor: Substituted Toluene, Acetic Acid, Catalyst B Pressurize with Air/O2 A->B Seal Reactor C Heat to Reaction Temp (e.g., 140-170°C) B->C Initiate Heating D Monitor Reaction (Pressure, Temp, O2 uptake) C->D Maintain Conditions E Cool and Depressurize D->E Reaction Complete F Distill Unreacted Toluene E->F G Crystallize Crude Product F->G H Filter and Dry G->H I Characterize Product (e.g., MP, NMR, HPLC) H->I

Caption: General workflow for liquid-phase oxidation.

Detailed Protocol: Synthesis of p-Toluic Acid

This protocol provides a representative procedure for the synthesis of p-toluic acid from p-xylene, adapted from established industrial practices for terephthalic acid production.[3][8] Note: This reaction should be performed by trained personnel in a high-pressure reactor within a fume hood or a suitably barricaded area.[9]

Materials:

  • p-Xylene

  • Acetic Acid (glacial)

  • Cobalt(II) acetate tetrahydrate

  • Manganese(II) acetate tetrahydrate

  • Sodium Bromide

  • High-pressure reactor (e.g., Parr reactor) equipped with a mechanical stirrer, gas inlet, pressure gauge, and thermocouple.

Procedure:

  • Reactor Charging: In a suitable glass liner for the high-pressure reactor, combine p-xylene (1.0 mol), glacial acetic acid (as solvent), cobalt(II) acetate tetrahydrate, manganese(II) acetate tetrahydrate, and sodium bromide. The catalyst loading is a critical parameter to optimize.

  • Assembly and Purging: Place the liner in the high-pressure reactor and seal the vessel according to the manufacturer's instructions. Purge the reactor several times with nitrogen to remove any residual air.

  • Pressurization and Heating: Pressurize the reactor with compressed air or an oxygen/nitrogen mixture to the desired initial pressure (e.g., 15-30 bar).[3] Begin stirring and heat the reactor to the target temperature (e.g., 175-225°C).[3] The reaction is exothermic, so careful temperature control is essential.[1]

  • Reaction Monitoring: Maintain the reaction at the set temperature and pressure. The progress of the reaction can be monitored by the uptake of oxygen.

  • Cooling and Depressurization: Once the reaction is complete (indicated by the cessation of oxygen uptake), cool the reactor to room temperature. Slowly and carefully vent the excess pressure in a fume hood.

  • Product Isolation: Open the reactor and remove the liner. The crude terephthalic acid will have precipitated out of the acetic acid solution.

  • Purification:

    • Filter the crude product and wash it with fresh acetic acid, followed by water to remove residual catalyst and solvent.

    • For higher purity, the crude product can be recrystallized from a suitable solvent, such as hot water.[3]

  • Drying and Characterization: Dry the purified product in a vacuum oven. Characterize the final product by determining its melting point and using analytical techniques such as NMR and HPLC to confirm its identity and purity.

Process Optimization and Troubleshooting

The yield and purity of the substituted benzoic acid are influenced by several key parameters. The following table summarizes these variables and their typical ranges, based on industrial processes for benzoic and terephthalic acid production.

ParameterTypical RangeRationale and Considerations
Temperature 140-225°C[3][7]Higher temperatures increase the reaction rate but can also lead to increased side products and decarboxylation.
Pressure 1-30 bar[3][6]Higher pressure increases the concentration of dissolved oxygen, which can enhance the reaction rate.
Catalyst Conc. VariesHigher catalyst concentrations can increase the reaction rate but also complicate product purification and increase costs.
Solvent Acetic Acid[1]Provides a suitable reaction medium and is relatively stable under oxidizing conditions.
Reactant Conc. VariesHigher concentrations can improve reactor throughput but may also lead to mass transfer limitations.

Troubleshooting Common Issues:

  • Low Conversion: This can be due to insufficient temperature, pressure, or catalyst concentration. Check for leaks in the reactor system.

  • Poor Selectivity (High levels of intermediates): This may indicate that the reaction was not allowed to proceed to completion or that the reaction temperature was too low.

  • Product Discoloration: Impurities, such as fluorenone and biphenyl ketone compounds in terephthalic acid synthesis, can cause discoloration.[8] Proper purification is key to obtaining a product with good color.

Safety Protocols and Waste Management

Hazard Analysis:

  • High Pressure: The use of a high-pressure reactor presents a significant risk of explosion if the vessel is over-pressurized or if there is a runaway reaction.[9]

  • Flammability: Toluene and its derivatives are flammable. The combination of an organic substrate and an oxidant at high temperatures creates a potential fire and explosion hazard.[10]

  • Corrosivity: Acetic acid is corrosive.

  • Toxicity: The reactants, solvents, and products may have associated toxicities. Consult the Safety Data Sheets (SDS) for all chemicals used.

Mandatory Safety Procedures:

  • Training: All personnel must be thoroughly trained in the operation of high-pressure equipment and emergency procedures.[11][12]

  • Personal Protective Equipment (PPE): At a minimum, safety glasses, a flame-resistant lab coat, and appropriate gloves must be worn. A face shield is recommended when working with the reactor at pressure.[9][11]

  • Engineering Controls: The reactor must be operated in a fume hood or behind a blast shield.[9] The reactor must be equipped with a pressure relief system (e.g., a rupture disk).[11]

  • Monitoring: The reaction temperature and pressure must be continuously monitored.[13] Any deviation from the expected profile should be treated as a potential hazard.

  • Oxygen Levels: Ensure that residual oxygen concentrations are maintained outside the flammable range.[10]

Waste Management:

  • Catalyst Recovery: In industrial settings, the catalyst is often recovered and recycled.[5][8] In a laboratory setting, heavy metal waste should be collected and disposed of according to institutional guidelines.

  • Solvent Waste: Unreacted toluene and acetic acid should be collected as hazardous organic waste.

Conclusion

The liquid-phase oxidation of substituted toluenes is a powerful and versatile method for the synthesis of substituted benzoic acids. A thorough understanding of the reaction mechanism, careful control of reaction parameters, and strict adherence to safety protocols are essential for the successful and safe execution of this transformation. The protocols and guidelines presented in this application note provide a solid foundation for researchers and developers working in this area.

References

Introduction: The Enduring Utility of the Grignard Reaction in Carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Synthesis of Benzoic Acid Derivatives via Grignard Reaction

For Researchers, Scientists, and Drug Development Professionals

The Grignard reaction, a cornerstone of synthetic organic chemistry, provides a powerful and versatile method for the formation of carbon-carbon bonds. Discovered by Victor Grignard in 1900, for which he was awarded the Nobel Prize in Chemistry in 1912, this organometallic reaction remains a staple in both academic and industrial laboratories for the synthesis of a wide array of organic compounds, including alcohols, aldehydes, ketones, and, notably, carboxylic acids. The synthesis of benzoic acid and its derivatives through the carbonation of an aryl Grignard reagent is a particularly important application, offering a direct route to valuable intermediates in drug discovery, materials science, and agrochemicals.

This application note provides a detailed protocol for the synthesis of benzoic acid derivatives using the Grignard reaction. It delves into the underlying mechanism, offers practical guidance on experimental setup and execution, and addresses common challenges and safety considerations. The information presented herein is intended to equip researchers with the knowledge to confidently and successfully employ this classic transformation.

Reaction Mechanism and Key Principles

The synthesis of a benzoic acid derivative via the Grignard reaction proceeds in two main stages: the formation of the Grignard reagent and its subsequent reaction with carbon dioxide (carbonation).

  • Formation of the Grignard Reagent: An aryl halide (bromide or iodide being most common) reacts with magnesium metal in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran (THF), to form an arylmagnesium halide (the Grignard reagent). This process involves a single electron transfer mechanism and is highly sensitive to moisture and protic solvents, which will quench the reagent.

  • Carbonation: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of carbon dioxide. Dry ice (solid CO2) is a convenient and widely used source of carbon dioxide for this step. The initial product is a magnesium carboxylate salt.

  • Acidic Workup: The reaction mixture is then treated with an aqueous acid (e.g., hydrochloric acid or sulfuric acid) to protonate the carboxylate salt, yielding the final benzoic acid derivative.

Grignard_Benzoic_Acid_Synthesis ArylHalide Ar-X (Aryl Halide) Grignard Ar-MgX (Grignard Reagent) ArylHalide->Grignard Mg Mg (Magnesium) Mg->Grignard Solvent Dry Ether/THF Solvent->Grignard Carboxylate Ar-CO₂⁻MgX⁺ (Magnesium Carboxylate Salt) Grignard->Carboxylate Nucleophilic Attack CO2 CO₂ (Carbon Dioxide) CO2->Carboxylate BenzoicAcid Ar-COOH (Benzoic Acid Derivative) Carboxylate->BenzoicAcid Acid H₃O⁺ (Acidic Workup) Acid->BenzoicAcid Protonation

Figure 1: Reaction mechanism for the synthesis of benzoic acid derivatives via Grignard reaction.

Experimental Protocol: Synthesis of 4-Toluic Acid

This protocol details the synthesis of 4-toluic acid from 4-bromotoluene as a representative example. The principles and techniques described can be adapted for other substituted aryl halides.

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityNotes
4-BromotolueneC₇H₇Br171.045.0 g (29.2 mmol)Ensure it is dry and free of acidic impurities.
Magnesium turningsMg24.310.85 g (35.0 mmol)Activate by grinding gently in a mortar and pestle before use.
IodineI₂253.811-2 small crystalsInitiator for the reaction.
Anhydrous Diethyl Ether (Et₂O)(C₂H₅)₂O74.12~75 mLMust be anhydrous. Use a freshly opened bottle or distill from sodium.
Dry Ice (Solid CO₂)CO₂44.01~50 gCrush into a fine powder just before use.
6 M Hydrochloric Acid (HCl)HCl36.46~50 mLFor acidic workup.
Diethyl Ether (Et₂O)(C₂H₅)₂O74.12~50 mLFor extraction.
Saturated Sodium BicarbonateNaHCO₃84.01~30 mLFor washing.
Anhydrous Sodium SulfateNa₂SO₄142.04As neededFor drying the organic layer.

Equipment:

  • Three-necked round-bottom flask (250 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Beakers, graduated cylinders, separatory funnel

  • Buchner funnel and filter paper

  • pH paper

Procedure:

Part A: Formation of the Grignard Reagent

  • Apparatus Setup: Assemble the three-necked flask with the reflux condenser, dropping funnel, and a gas inlet adapter. Ensure all glassware is oven-dried and assembled while hot to prevent atmospheric moisture contamination. Place a magnetic stir bar in the flask.

  • Inert Atmosphere: Flush the entire system with a slow stream of nitrogen or argon for at least 10-15 minutes. Maintain a positive pressure of the inert gas throughout the reaction.

  • Reagent Addition: Add the magnesium turnings (0.85 g) and a small crystal of iodine to the flask.

  • Initiation: In the dropping funnel, prepare a solution of 4-bromotoluene (5.0 g) in 20 mL of anhydrous diethyl ether. Add about 2-3 mL of this solution to the magnesium turnings. The brown color of the iodine should disappear, and gentle bubbling should be observed, indicating the initiation of the reaction. If the reaction does not start, gently warm the flask with a heat gun or in a warm water bath.

  • Grignard Reagent Formation: Once the reaction has started, add the remaining 4-bromotoluene solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction. The final solution should be cloudy and grayish-brown.

Part B: Carbonation and Workup

  • Preparation of Carbon Dioxide: In a separate large beaker, crush approximately 50 g of dry ice into a fine powder.

  • Carbonation: Cool the Grignard reagent solution in an ice bath. Slowly and carefully pour the Grignard solution onto the crushed dry ice with gentle swirling. A vigorous reaction will occur. Alternatively, the crushed dry ice can be added portion-wise to the Grignard solution, but this can be more difficult to control.

  • Quenching: Allow the mixture to warm to room temperature as the excess dry ice sublimes. A viscous, white precipitate (the magnesium carboxylate salt) will form.

  • Acidification: Slowly and cautiously add 50 mL of 6 M HCl to the reaction mixture with stirring. The addition should be done in an ice bath as the neutralization is exothermic. Continue adding acid until the aqueous layer is acidic to pH paper (pH ~1-2) and all the white solids have dissolved.

  • Extraction: Transfer the mixture to a separatory funnel. Two layers will form. Separate the layers and extract the aqueous layer with two 25 mL portions of diethyl ether.

  • Washing: Combine the organic layers and wash with 30 mL of saturated sodium bicarbonate solution to remove any unreacted acid. Check the pH of the aqueous layer to ensure it is basic.

  • Drying and Evaporation: Dry the ethereal solution over anhydrous sodium sulfate. Decant or filter the solution into a pre-weighed round-bottom flask and remove the solvent using a rotary evaporator.

  • Purification: The crude 4-toluic acid can be recrystallized from a suitable solvent, such as a mixture of water and ethanol, to yield a pure white crystalline solid.

Grignard_Protocol_Workflow cluster_A Part A: Grignard Reagent Formation cluster_B Part B: Carbonation and Workup A1 Assemble and Dry Glassware A2 Establish Inert Atmosphere (N₂/Ar) A1->A2 A3 Add Mg and I₂ A2->A3 A4 Initiate with Ar-X Solution A3->A4 A5 Dropwise Addition of Ar-X A4->A5 A6 Reflux to Complete Formation A5->A6 B1 Cool Grignard Reagent A6->B1 Proceed to Carbonation B2 Pour onto Crushed Dry Ice (CO₂) B1->B2 B3 Acidic Workup (HCl) B2->B3 B4 Solvent Extraction (Et₂O) B3->B4 B5 Wash with NaHCO₃ B4->B5 B6 Dry (Na₂SO₄) and Evaporate B5->B6 B7 Recrystallize Product B6->B7

Figure 2: Experimental workflow for the synthesis of benzoic acid derivatives.

Troubleshooting and Key Considerations

  • Failure to Initiate: This is the most common issue. Ensure all glassware is scrupulously dry. Activating the magnesium by grinding or adding a small crystal of iodine is crucial. A heat gun can be used to warm a small spot on the flask to initiate the reaction.

  • Low Yield: This can be due to several factors:

    • Moisture: Inadequate drying of glassware, solvent, or starting materials will quench the Grignard reagent.

    • Side Reactions: The primary side reaction is the formation of a biphenyl derivative (Wurtz coupling), which can be minimized by slow addition of the aryl halide and maintaining a dilute solution.

    • Incomplete Reaction: Ensure sufficient reflux time for both the Grignard formation and the carbonation steps.

  • Formation of Ketone Byproducts: If the Grignard reagent is added to the dry ice too slowly, the initially formed carboxylate salt can react with another molecule of the Grignard reagent to form a ketone after workup. Pouring the Grignard solution onto a large excess of crushed dry ice minimizes this side reaction.

Safety Precautions

  • Diethyl Ether: Diethyl ether is extremely flammable and volatile. All operations should be conducted in a well-ventilated fume hood, and no open flames or spark sources should be present.

  • Grignard Reagents: Grignard reagents are highly reactive and react violently with water and protic solvents. Handle under an inert atmosphere at all times.

  • Acidic Workup: The addition of acid to the reaction mixture is highly exothermic and should be done slowly and with cooling.

  • Personal Protective Equipment (PPE): Safety goggles, a lab coat, and appropriate gloves are mandatory at all times.

Conclusion

The Grignard reaction remains a highly reliable and versatile method for the synthesis of benzoic acid derivatives. A thorough understanding of the reaction mechanism, meticulous attention to anhydrous conditions, and adherence to proper experimental technique are paramount for achieving high yields and purity. The protocol and insights provided in this application note serve as a comprehensive guide for researchers to successfully implement this important transformation in their synthetic endeavors.

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Bromo-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 2-Bromo-3-methylbenzoic acid (CAS: 53663-39-1). Here, we address common experimental challenges through a series of frequently asked questions and detailed troubleshooting protocols, grounding our advice in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

The three most effective and commonly employed purification techniques are:

  • Recrystallization: Ideal for removing small amounts of impurities from a solid sample, provided a suitable solvent can be identified.

  • Acid-Base Extraction: A highly selective method that leverages the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities.[1][2]

  • Silica Gel Column Chromatography: A versatile technique for separating the target compound from impurities with different polarities, particularly useful for complex mixtures or when isomers are present.[3]

The choice of method depends on the nature of the impurities, the scale of the purification, and the desired final purity. A decision-making workflow is outlined below.

G start Crude this compound impurity_check What is the nature of the main impurity? start->impurity_check neutral_basic Neutral or Basic (e.g., unreacted starting material, non-acidic byproducts) impurity_check->neutral_basic isomers_polar Isomers or Compounds with Similar Acidity (e.g., regioisomers) impurity_check->isomers_polar minor_solid Minor Solid Impurities (Post-extraction or nearly pure) impurity_check->minor_solid extraction Perform Acid-Base Extraction neutral_basic->extraction chromatography Perform Column Chromatography isomers_polar->chromatography recrystallization Perform Recrystallization minor_solid->recrystallization end Pure Product extraction->end chromatography->end recrystallization->end

Caption: Decision tree for selecting a purification method.

Q2: How can I assess the purity of my this compound sample?

Purity assessment is crucial. A combination of methods provides the most reliable results:

  • Melting Point Analysis: Pure this compound has a sharp melting point range of 135-138 °C.[4][5] A broad or depressed melting point indicates the presence of impurities.

  • Thin-Layer Chromatography (TLC): A quick method to visualize the number of components in your sample. A single spot suggests high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and reveal the presence of impurities through unexpected peaks.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity by separating the main compound from trace impurities.[6]

Q3: What are the most common impurities I might encounter?

Impurities often stem from the synthetic route. Common sources include:

  • Unreacted Starting Materials: Such as 2-amino-3-methylbenzoic acid or precursors like 2-bromo-4-nitrotoluene.[5][7]

  • Regioisomers: Depending on the synthesis, isomers like 2-bromo-5-methylbenzoic acid or other brominated toluic acids may form.

  • Residual Solvents: Solvents used in the reaction or workup (e.g., acetic acid, petroleum ether, ethyl acetate) may be present.[7]

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique, but its success depends heavily on the choice of solvent. The ideal solvent should dissolve the compound well when hot but poorly when cold.

Problem: The compound "oils out" instead of forming crystals.

Possible CauseSuggested Solution
Compound's melting point is lower than the solvent's boiling point. The solid melts in the hot solvent before it dissolves, forming an immiscible liquid. Use a lower-boiling point solvent or a solvent mixture.
Solution is supersaturated or cooled too quickly. An excessively high concentration can lead to oiling. Add a small amount of additional hot solvent to redissolve the oil, then allow it to cool much more slowly. Insulating the flask can help.
Inappropriate solvent polarity. The solvent may be too nonpolar for the compound. Try a more polar solvent or a solvent mixture. For benzoic acid derivatives, mixtures of ethanol/water or ethyl acetate/hexane are often effective.[8]

Problem: Low or no recovery of the product.

Possible CauseSuggested Solution
Too much solvent was used. Using an excessive amount of solvent will keep the product dissolved even at low temperatures.[3] After cooling and filtering, try boiling off some of the solvent from the filtrate and cooling again to recover more product. For future attempts, use the minimum amount of hot solvent required to fully dissolve the crude product.
Premature crystallization during hot filtration. The product crystallizes on the filter paper or in the funnel stem.[3] Pre-heat the filtration apparatus (funnel and receiving flask) and the solvent before filtering the hot solution. Add a small excess of hot solvent before filtration to ensure the compound remains in solution.
Product is too soluble in the chosen solvent. Even at low temperatures, a significant amount of product remains in the mother liquor. Select a different solvent where the compound has lower solubility at cold temperatures. Water or petroleum ether have been cited as potential solvents.[7][9]

Troubleshooting Guide: Acid-Base Extraction

This technique exploits the reversible conversion of the water-insoluble carboxylic acid to its water-soluble carboxylate salt.[10]

Problem: An emulsion forms between the organic and aqueous layers.

Possible CauseSuggested Solution
Vigorous shaking or agitation. The two immiscible phases have been mixed too aggressively, forming a stable suspension.
Presence of particulate matter. Insoluble impurities can stabilize emulsions at the interface.
High concentration of dissolved species. This can alter the physical properties of the layers.
Action Steps: 1. Be Patient: Allow the separatory funnel to stand undisturbed for a longer period. 2. Add Brine: Add a small amount of saturated aqueous NaCl (brine) solution. This increases the ionic strength of the aqueous layer, which can help break the emulsion.[3] 3. Filtration: Filter the entire mixture through a pad of Celite or glass wool to remove particulates.

Problem: Low recovery of product after acidification.

Possible CauseSuggested Solution
Incomplete extraction from the organic layer. The acid was not fully converted to its salt. Ensure the pH of the aqueous layer is sufficiently basic (pH > 8) by testing with litmus paper. Perform multiple extractions (e.g., 3 times) with the basic solution, as this is more efficient than a single large-volume extraction.[1]
Incomplete precipitation upon acidification. The pH of the aqueous layer was not made sufficiently acidic. Add acid (e.g., concentrated HCl) dropwise until the solution is strongly acidic (pH < 2), checking with pH paper. Ensure no more precipitate forms upon adding another drop of acid.[11]
Product has some solubility in water. Benzoic acids can be sparingly soluble in acidic water.[8] Chilling the acidified aqueous layer thoroughly in an ice bath before filtration will minimize solubility and maximize precipitation.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is based on general principles for purifying aromatic carboxylic acids.[12]

  • Solvent Selection: Test solubility of a small amount of crude product in various solvents (e.g., water, ethanol/water mixtures, ethyl acetate/hexanes, petroleum ether[7]). The ideal solvent will dissolve the crude material when boiling but show low solubility when cold.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and the minimum amount of the chosen hot solvent to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored by high molecular weight impurities, remove it from the heat, add a small amount of activated carbon, and swirl. Gently reheat for a few minutes.

  • Hot Filtration: If carbon was used or insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step is critical to remove insoluble impurities.[13]

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor. Allow the crystals to air dry on the filter, then transfer them to a watch glass for final drying.

Caption: A general workflow for purification by recrystallization.

Protocol 2: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.

  • Base Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). A weak base like bicarbonate is preferred as it is selective for carboxylic acids over most phenols.[1] Stopper the funnel and shake gently, venting frequently to release CO₂ pressure. Allow the layers to separate. The deprotonated 2-bromo-3-methylbenzoate salt will partition into the aqueous layer.[10]

  • Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the extraction of the organic layer two more times with fresh sodium bicarbonate solution to ensure complete removal of the acid. Combine all aqueous extracts.

  • Acidification: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add concentrated hydrochloric acid (HCl) dropwise until the solution becomes strongly acidic (pH ~2, check with litmus or pH paper). The pure this compound will precipitate as a white solid.[14]

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold water to remove residual salts, and dry thoroughly.

G start 1. Dissolve crude mixture in organic solvent (e.g., Ethyl Acetate) extract 2. Extract with aqueous NaHCO₃ (repeat 3x) start->extract organic_layer Organic Layer: Neutral/Basic Impurities (Discard) extract->organic_layer separates into aqueous_layer Aqueous Layer: Sodium 2-bromo-3-methylbenzoate (Keep) extract->aqueous_layer acidify 3. Cool aqueous layer in ice bath and acidify with conc. HCl (to pH < 2) aqueous_layer->acidify precipitate 4. Pure this compound precipitates out acidify->precipitate end 5. Isolate by vacuum filtration, wash with cold water, and dry precipitate->end

Caption: Workflow for purification by acid-base extraction.

References

Technical Support Center: Recrystallization of 2-Bromo-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide to the recrystallization of 2-Bromo-3-methylbenzoic acid.

This guide serves as a technical resource for researchers, scientists, and professionals in drug development engaged in the purification of this compound via recrystallization. As a Senior Application Scientist, my goal is to provide not just a protocol, but a framework for understanding the principles at play, enabling you to troubleshoot and adapt the methodology to your specific experimental context.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization process in a question-and-answer format.

Question 1: My this compound is not dissolving, even in a large amount of boiling solvent. What's wrong?

Answer: This issue typically points to one of two possibilities: an inappropriate solvent choice or the presence of insoluble impurities.

  • Inappropriate Solvent: The principle of recrystallization hinges on the solute having high solubility in a hot solvent but low solubility in the same solvent when cold. If the compound does not dissolve when hot, the solvent is unsuitable. Aromatic carboxylic acids, like this compound, often exhibit good solubility in moderately polar organic solvents.[1][2]

  • Insoluble Impurities: Your crude material may contain impurities that are insoluble in your chosen solvent. If you observe that a portion of the material dissolves while some solid remains unchanged even with the addition of more hot solvent, you are likely dealing with insoluble contaminants.[3]

Corrective Action:

  • Confirm Solvent Choice: Refer to the solvent suitability table below. Alcohols like ethanol or a solvent mixture like ethanol/water are often effective starting points.

  • Perform a Hot Filtration: If insoluble impurities are suspected, the solution must be filtered while hot to remove them. Use a pre-heated stemless or short-stem funnel and fluted filter paper to prevent premature crystallization in the apparatus.[3][4]

Question 2: I've cooled my solution, but no crystals have formed. What should I do?

Answer: The absence of crystal formation upon cooling indicates that the solution is not supersaturated, or the activation energy for nucleation has not been overcome.

  • Excess Solvent: The most common reason is the use of too much solvent during the initial dissolution step.[5] An excessive volume of solvent will keep the compound in solution even at low temperatures.

  • Lack of Nucleation Sites: Spontaneous crystal formation requires nucleation, the initial aggregation of molecules. Sometimes, a clean, smooth flask and a highly pure solution can inhibit this process.[6]

Corrective Action:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent line. This creates microscopic imperfections that can serve as nucleation sites.[5]

    • Seed Crystals: Add a tiny crystal of the crude or pure this compound to the solution. This provides a template for further crystal growth.[5]

  • Reduce Solvent Volume: If induction methods fail, gently heat the solution to boil off a portion of the solvent. Allow it to cool again. Be careful not to evaporate too much solvent, which could cause the compound to "crash out" of solution rapidly, trapping impurities.[5]

  • Place in an Ice Bath: Lowering the temperature further in an ice-water bath will decrease the solubility and can promote crystallization.

Question 3: The product separated as an oily liquid instead of solid crystals. How do I fix this?

Answer: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point, or its concentration is too high.[3] The resulting oil is essentially a liquid form of the impure compound and is undesirable because it can trap impurities effectively, defeating the purpose of recrystallization.[5] The reported melting point of this compound is in the range of 135-138 °C.[7][8]

Corrective Action:

  • Re-heat and Dilute: Heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent (10-20% more) to lower the saturation point.[5]

  • Lower the Cooling Temperature: Ensure the solution cools slowly. You may want to allow it to cool to a temperature well below the compound's melting point before inducing crystallization.

  • Change Solvent System: If the problem persists, the chosen solvent may be unsuitable. Consider using a different solvent or a solvent pair. A common strategy is to dissolve the compound in a "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes faintly cloudy (the saturation point). Then, allow it to cool slowly.

Question 4: My final yield of pure crystals is very low. What went wrong?

Answer: A low recovery can be attributed to several factors throughout the protocol:

  • Using Too Much Solvent: As mentioned, this is a primary cause of low yield, as a significant amount of the product will remain dissolved in the mother liquor.[4][5]

  • Premature Crystallization: Loss of product can occur during hot filtration if the solution cools and crystals form on the filter paper or in the funnel stem.[4]

  • Incomplete Crystallization: Not allowing sufficient time or a low enough temperature for crystallization will leave product in the solution.

  • Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of the product.

Corrective Action:

  • Optimize Solvent Volume: Use the minimum amount of boiling solvent necessary to dissolve the crude solid.

  • Pre-heat Filtration Apparatus: Before a hot filtration, ensure the receiving flask and funnel are pre-heated with hot solvent vapor or in an oven to prevent premature crystallization.[4]

  • Chill the Filtrate: Once the solution has cooled to room temperature, place it in an ice bath for at least 20-30 minutes to maximize crystal formation before filtration.

  • Use Ice-Cold Washing Solvent: Always use a minimal amount of ice-cold solvent to wash the filtered crystals.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: There is no single "best" solvent, as the ideal choice depends on the impurities present. However, based on the structure (an aromatic carboxylic acid), a good starting point is a moderately polar solvent. A study on the structurally similar 3-Bromo-2-methylbenzoic acid provides excellent guidance, showing high solubility in solvents like methanol, ethanol, ethyl acetate, and THF at higher temperatures, and lower solubility at colder temperatures.[9][10] Water and cyclohexane were identified as effective anti-solvents.[9] Therefore, ethanol, or a binary mixture such as ethanol/water, is a highly recommended system to try first.

Q2: What are the key safety precautions for handling this compound?

A2: According to safety data sheets, this compound is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[11] Therefore, the following precautions are mandatory:

  • Engineering Controls: Always handle the compound inside a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[12]

  • Handling: Avoid creating dust.[12] Do not ingest or inhale the substance. Wash hands thoroughly after handling.

Q3: How do I know if my recrystallized product is pure?

A3: The most common and accessible method for assessing purity after recrystallization is by measuring the melting point. A pure crystalline solid will have a sharp, well-defined melting point that is close to the literature value.

  • Pure this compound: Melting point range of 135-138 °C.[7][8]

  • Impure Sample: Will typically exhibit a depressed (lower) and broader melting point range.

For more rigorous analysis, techniques like NMR spectroscopy or chromatography (TLC, HPLC) can be employed.

Data & Protocols

Solvent Suitability Profile

The following table provides a qualitative guide to solvent selection for the recrystallization of this compound, inferred from data on structural analogs and general principles of solubility.[9][10]

SolventTypeSuitability for RecrystallizationComments
Ethanol Polar ProticExcellent Good solubility when hot, poor solubility when cold. A primary choice.
Methanol Polar ProticGood Similar to ethanol, but higher volatility may require a condenser.
Water Polar ProticPoor (as single solvent) Generally low solubility. Best used as an anti-solvent with a miscible organic solvent like ethanol.[9]
Ethyl Acetate Polar AproticGood A viable alternative to alcohols.
Acetonitrile Polar AproticFair Can be effective; solubility is significant even at lower temperatures, potentially reducing yield.[9]
Toluene Non-polarPoor Unlikely to dissolve a polar carboxylic acid sufficiently.
Hexane/Cyclohexane Non-polarPoor (as single solvent) Can be used as an anti-solvent with a more polar solvent.[9]

Standard Recrystallization Workflow Diagram

Recrystallization_Workflow A Crude this compound Solid B Add Minimum Volume of Hot Recrystallization Solvent A->B C Is the Solid Completely Dissolved? B->C D Insoluble Impurities Present C->D No   F Allow Filtrate to Cool Slowly to Room Temp C->F  Yes E Perform Hot Filtration (Pre-heated Funnel) D->E E->F G Cool Further in Ice Bath to Maximize Yield F->G H Collect Crystals by Vacuum Filtration G->H I Wash Crystals with a Small Amount of Ice-Cold Solvent H->I J Dry the Purified Crystals I->J K Pure Crystalline Product (Verify with M.P.) J->K

Caption: Workflow for the purification of this compound.

Detailed Experimental Protocol
  • Solvent Selection & Dissolution:

    • Place approximately 1.0 g of crude this compound into a 50 mL Erlenmeyer flask.

    • Add a magnetic stir bar. Place the flask on a stirrer/hotplate in a fume hood.

    • Select a promising solvent (e.g., ethanol). Add the solvent in small portions (e.g., 2-3 mL at a time) while heating the mixture to a gentle boil with stirring.

    • Continue adding the minimum amount of hot solvent until the solid just dissolves completely. Note the total volume of solvent used.

  • Decolorization (Optional):

    • If the solution is colored, remove the flask from the heat, allow it to cool slightly, and add a very small amount (spatula tip) of activated charcoal.

    • Bring the solution back to a boil for 2-3 minutes. The charcoal will adsorb colored impurities.

  • Hot Filtration (If Necessary):

    • If you added charcoal or if insoluble impurities are present, perform a hot filtration.

    • Place a piece of fluted filter paper in a stemless or short-stem glass funnel. Place the funnel into the neck of a clean, pre-heated Erlenmeyer flask.

    • Ensure the apparatus is hot by allowing the solvent vapor to heat it. Pour the hot solution quickly through the filter paper.

    • Rinse the original flask with a small amount (~1 mL) of hot solvent and pass this through the filter to recover any remaining product.

  • Crystallization:

    • Cover the flask containing the hot, clear filtrate with a watch glass and set it aside on a heat-resistant surface to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[13]

    • Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 20 minutes to maximize the yield.

  • Isolation and Drying:

    • Set up a Büchner or Hirsch funnel for vacuum filtration. Place a piece of filter paper in the funnel, wet it with a small amount of the cold recrystallization solvent, and turn on the vacuum to seat the paper.

    • Pour the cold crystal slurry into the funnel. Use a spatula to transfer any remaining crystals.

    • Wash the crystals in the funnel with a very small volume of ice-cold solvent to remove any residual soluble impurities from the crystal surfaces.

    • Leave the vacuum on for several minutes to pull air through the crystals and help them dry.

    • Transfer the purified crystals to a pre-weighed watch glass and allow them to dry completely in a desiccator or a low-temperature oven.

    • Once dry, weigh the crystals to calculate the percent recovery and measure the melting point to assess purity.

References

Technical Support Center: Synthesis of 2-Bromo-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-bromo-3-nitrobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. We provide in-depth, field-proven insights into common challenges, offering troubleshooting solutions and detailed protocols to enhance the success and efficiency of your experiments.

The synthesis of 2-bromo-3-nitrobenzoic acid is a well-established but challenging procedure, primarily due to issues of regioselectivity in the key nitration step. This guide addresses these challenges directly, providing both the "how" and the "why" behind each experimental choice.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the synthesis of 2-bromo-3-nitrobenzoic acid.

Q1: What is the primary challenge in synthesizing 2-bromo-3-nitrobenzoic acid via nitration of 2-bromobenzoic acid?

The main challenge is controlling the regioselectivity of the electrophilic aromatic substitution (nitration) reaction.[1] The two substituents on the starting material, 2-bromobenzoic acid, have conflicting directing effects. The bromine atom is an ortho-, para- director, while the carboxylic acid group is a meta- director. This results in the formation of multiple isomers, with the desired 2-bromo-3-nitrobenzoic acid often being a minor product.[1]

Q2: What is the major side product, and why does it form preferentially?

The principal product of the nitration is typically 2-bromo-5-nitrobenzoic acid.[1] This is due to the directing effects of the substituents on the benzene ring. The bromine atom strongly activates the para position (C5) for electrophilic attack, while the carboxylic acid group directs the incoming nitro group to the meta positions (C3 and C5). The directing influence of the bromine atom at the C5 position is sterically and electronically more favorable, leading to the 2,5-isomer as the major product.

Q3: How can the formation of dinitrated byproducts be minimized?

To minimize dinitration, it is crucial to maintain strict control over the reaction conditions. This includes using a precise amount of the nitrating agent (a mixture of concentrated nitric and sulfuric acids) and, most importantly, maintaining a low reaction temperature, typically between 0-5°C.[1] Higher temperatures and excess nitrating agent increase the energy of the system and favor further nitration of the product ring.[1]

Q4: Are there viable alternative synthetic routes to 2-bromo-3-nitrobenzoic acid?

Yes. An important historical and alternative method is the Sandmeyer reaction .[2] This route starts from 2-amino-3-nitrobenzoic acid. The amino group is first converted into a diazonium salt, which is then displaced by a bromide using a copper(I) bromide catalyst.[2][3] This method can offer better regioselectivity if the starting amino acid is readily available.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the synthesis and purification processes.

Problem 1: Low or No Yield of the Crude Product After Nitration

Possible Causes:

  • Inefficient Nitration: The concentration of the active electrophile, the nitronium ion (NO₂⁺), may be insufficient. This can happen if non-concentrated acids are used or if the reaction temperature is too high, leading to decomposition.[1]

  • Poor Starting Material Quality: The purity of the initial 2-bromobenzoic acid is crucial for achieving a good yield.

  • Incomplete Dissolution: The 2-bromobenzoic acid must be fully dissolved in the sulfuric acid before the nitric acid is added to ensure a homogenous reaction mixture.[1]

  • Losses During Workup: The product is precipitated by quenching the reaction mixture in ice water. If an insufficient volume of ice water is used, or if the product is washed with water that is not ice-cold, significant amounts of the product can be lost due to its partial solubility.[1]

Suggested Solutions:

  • Verify Reagent Quality: Always use fresh, concentrated sulfuric acid (98%) and nitric acid (70%).

  • Optimize Reaction Conditions: Maintain the reaction temperature strictly between 0-5°C using an ice-salt bath. Ensure vigorous stirring throughout the addition of nitric acid and for the duration of the reaction.

  • Improve Workup Procedure: Pour the reaction mixture slowly into a large volume of vigorously stirred ice water (e.g., at least 10 volumes of ice water to 1 volume of acid mixture) to ensure rapid and complete precipitation. Wash the filtered solid exclusively with ice-cold water.

Problem 2: The Final Product is an Inseparable Mixture of Isomers

Possible Cause:

  • Inherent Nature of the Reaction: The formation of a mixture of 2,3- and 2,5-isomers is an expected outcome of this reaction.[1] The key to obtaining the pure 2,3-isomer lies in an efficient post-reaction separation, not in preventing the formation of the 2,5-isomer.

Suggested Solution: Fractional Crystallization of Potassium Salts

This is the most effective documented method for separating the 2-bromo-3-nitrobenzoic acid and 2-bromo-5-nitrobenzoic acid isomers. It exploits the difference in solubility of their corresponding potassium salts in water. The potassium salt of the 2,5-isomer is less soluble and will crystallize out first from a concentrated aqueous solution, leaving the desired 2,3-isomer enriched in the filtrate.[1] A detailed protocol is provided in the next section.

Problem 3: The Purified Product is Colored (Yellow or Brown)

Possible Causes:

  • Residual Nitrating Agent: Traces of nitric acid or nitrogen oxides can impart a yellow color to the product.

  • Formation of Nitrophenolic Impurities: Side reactions, especially at elevated temperatures, can lead to the formation of colored byproducts.[4]

  • Product Degradation: Some nitroaromatic compounds can be sensitive to light and air over time.

Suggested Solutions:

  • Thorough Washing: Ensure the crude product is washed extensively with cold water after filtration to remove all residual acids.

  • Recrystallization: Purify the final product by recrystallization from a suitable solvent, such as 30% aqueous ethanol, which can help remove colored impurities.[1]

  • Proper Storage: Store the final, purified product in a cool, dark place, preferably under an inert atmosphere if long-term storage is required.[4]

Data Summary & Characterization

Proper characterization is essential to confirm the identity and purity of the final product.

Table 1: Key Reaction Parameters for Nitration of 2-Bromobenzoic Acid
ParameterSpecificationRationale
Starting Material 2-Bromobenzoic AcidThe substrate for electrophilic nitration.[1]
Nitrating Agent Mixture of conc. H₂SO₄ and conc. HNO₃Generates the nitronium ion (NO₂⁺) electrophile.[1]
Reaction Temperature 0-5°CFavors mononitration and reduces side reactions.[1]
Major Product 2-Bromo-5-nitrobenzoic acidResult of the dominant directing effects of the bromo and carboxyl groups.[1]
Minor Product 2-Bromo-3-nitrobenzoic acidThe desired product, which must be separated from the major isomer.[1]
Table 2: Expected Spectroscopic Data for 2-Bromo-3-nitrobenzoic Acid
TechniqueExpected Features
¹H NMR (Predicted) ~10-13 ppm (singlet, 1H, COOH), ~8.0-8.5 ppm (multiplet, Ar-H), ~7.5-8.0 ppm (multiplet, 2H, Ar-H).[5]
IR Spectroscopy Broad O-H stretch (carboxylic acid), C=O stretch (~1700 cm⁻¹), Asymmetric and symmetric NO₂ stretching (~1550 and ~1350 cm⁻¹), C-Br stretch.[6]
Mass Spectrometry (EI) Molecular ion peak cluster at m/z 245 and 247 with nearly equal intensity, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[5][7]

Detailed Experimental Protocols

These protocols provide step-by-step methodologies for the synthesis and purification of 2-bromo-3-nitrobenzoic acid.

Protocol 1: Nitration of 2-Bromobenzoic Acid

This protocol yields a mixture of 2-bromo-3-nitrobenzoic acid and 2-bromo-5-nitrobenzoic acid.[1]

Materials:

  • 2-Bromobenzoic acid (10.0 g, 49.7 mmol)

  • Concentrated Sulfuric Acid (H₂SO₄, 25 mL)

  • Concentrated Nitric Acid (HNO₃, 12 mL)

  • Ice and Salt for bath

  • Distilled Water

Procedure:

  • In a flask, carefully add 2-bromobenzoic acid to an ice-cold mixture of concentrated sulfuric acid and concentrated nitric acid.

  • Maintain the reaction temperature below 5°C using an ice-salt bath with constant, vigorous stirring for 1 hour.

  • After 1 hour, slowly and carefully pour the reaction mixture into a beaker containing at least 200 mL of ice water with vigorous stirring.

  • A white solid product (the mixture of isomers) will precipitate.

  • Collect the solid by vacuum filtration and wash it thoroughly with ice-cold water until the washings are neutral.

  • Dry the crude solid product.

Protocol 2: Separation of Isomers via Fractional Crystallization

This protocol separates the desired 2-bromo-3-nitrobenzoic acid from the major 2-bromo-5-nitrobenzoic acid isomer.[1]

Materials:

  • Crude isomer mixture from Protocol 1

  • Potassium Hydroxide (KOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Congo Red indicator paper

  • Distilled Water

Procedure:

  • Dissolve the crude, dry isomer mixture in a minimal amount of boiling water containing a slight excess of potassium hydroxide (KOH) to form the potassium salts.

  • Allow the resulting solution to cool slowly to room temperature.

  • The potassium salt of 2-bromo-5-nitrobenzoic acid, being less soluble, will crystallize out first.

  • Filter the mixture to collect the crystals of the potassium 2-bromo-5-nitrobenzoate.

  • The filtrate is now enriched with the potassium salt of the desired 2-bromo-3-nitrobenzoic acid.

  • Cool the filtrate in an ice bath and acidify it with concentrated hydrochloric acid until it is acidic to Congo red paper.

  • The 2-bromo-3-nitrobenzoic acid will precipitate as a white or off-white solid.

  • Collect the precipitate by filtration, wash with a small amount of cold water, and dry.

  • For further purification, the product can be recrystallized from hot 30% ethanol.[1]

Protocol 3: Alternative Synthesis via Sandmeyer Reaction

This protocol outlines the synthesis starting from 2-amino-3-nitrobenzoic acid.[2]

Step 1: Diazotization of 2-Amino-3-nitrobenzoic Acid

  • In a flask equipped with a stirrer and cooled in an ice-salt bath to 0-5 °C, dissolve 2-amino-3-nitrobenzoic acid in a mixture of concentrated sulfuric acid and water.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite, keeping the temperature below 5 °C.

  • Stir the mixture for 30 minutes at this temperature to ensure the complete formation of the diazonium salt.

Step 2: Sandmeyer Reaction

  • In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

  • Slowly add the cold diazonium salt solution from Step 1 to the copper(I) bromide solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then heat gently on a water bath until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture. The crude 2-bromo-3-nitrobenzoic acid will precipitate.

  • Collect the product by filtration and recrystallize from a suitable solvent (e.g., aqueous ethanol) to obtain the purified product.

Visual Workflows and Diagrams

Diagram 1: Synthetic Pathway and Isomer Formation

G cluster_start Starting Material cluster_reagents Reagents cluster_products Crude Product Mixture start 2-Bromobenzoic Acid reagents conc. HNO₃ conc. H₂SO₄ 0-5°C start->reagents prod_minor 2-Bromo-3-nitrobenzoic Acid (Desired, Minor Product) reagents->prod_minor Disfavored prod_major 2-Bromo-5-nitrobenzoic Acid (Major Side-Product) reagents->prod_major Favored G A Low Crude Yield? B Check Reaction Temp. Was it > 5°C? A->B Yes C Check Reagent Quality (Conc. Acids) B->C No E High temp causes decomposition & side reactions B->E Yes D Check Workup (Sufficient Ice Water?) C->D Yes F Dilute acids lead to inefficient nitration C->F No G Product loss due to solubility in water D->G No H Problem Solved D->H Yes G A Crude Isomer Mixture B Dissolve in hot H₂O with excess KOH A->B C Cool solution slowly B->C D Filter the mixture C->D E Solid Crystals: Potassium 2-bromo-5-nitrobenzoate (Less Soluble) D->E F Filtrate: Enriched in Potassium 2-bromo-3-nitrobenzoate D->F G Acidify with conc. HCl F->G H Precipitate: Pure 2-Bromo-3-nitrobenzoic Acid G->H

References

Technical Support Center: Optimizing Suzuki Coupling for Brominated Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, scientists, and drug development professionals who are working with brominated benzoic acids—a class of substrates that presents unique and often frustrating challenges. My goal here is not just to provide protocols, but to equip you with the mechanistic understanding and field-proven insights needed to troubleshoot and optimize these critical transformations effectively. We will explore the "why" behind experimental choices, turning potential failures into successful, high-yield reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered when coupling brominated benzoic acids. The format is designed to help you quickly diagnose a problem and implement a robust solution.

Q1: My Suzuki coupling reaction with a brominated benzoic acid has failed or is giving a very low yield. Where should I start troubleshooting?

A1: This is the most common issue, and it almost always traces back to one of four areas: catalyst activity, substrate-specific challenges, suboptimal reaction conditions, or the purity of your reagents. The presence of the carboxylic acid functional group introduces specific complexities that must be addressed systematically.[1]

Here is a logical workflow to diagnose the problem:

Troubleshooting_Workflow start Low Yield / No Reaction catalyst 1. Catalyst System Check start->catalyst conditions 2. Reaction Conditions Check start->conditions reagents 3. Reagent & Substrate Integrity start->reagents solubility 4. Solubility Issues? start->solubility cat_q1 Is the Pd(0) active? (Degassed properly?) catalyst->cat_q1 cat_q2 Is the ligand appropriate? catalyst->cat_q2 cond_q1 Is the base correct? conditions->cond_q1 cond_q2 Is the temperature optimal? conditions->cond_q2 reag_q1 Protodeboronation of boronic acid? reagents->reag_q1 reag_q2 Debromination of starting material? reagents->reag_q2 sol_q1 Is the carboxylate salt soluble? solubility->sol_q1 cat_a1 Action: - Ensure rigorous degassing (Ar/N2 sparging). - Use fresh catalyst/ligand or an air-stable precatalyst. cat_q1->cat_a1 cat_a2 Action: - For electron-rich or hindered bromides,  use bulky, electron-rich phosphine ligands  (e.g., SPhos, P(tBu)3). cat_q2->cat_a2 cond_a1 Action: - Use >=3 eq. of base (K3PO4, Cs2CO3). - Extra base needed to neutralize benzoic acid. cond_q1->cond_a1 cond_a2 Action: - Start at 80-100 °C. - Excessive heat can degrade catalyst. cond_q2->cond_a2 reag_a1 Action: - Use fresh boronic acid. - Consider converting to a more stable pinacol ester. reag_q1->reag_a1 reag_a2 Action: - Check for impurities in reagents/solvents. - Screen different catalyst/ligand systems. reag_q2->reag_a2 sol_a1 Action: - Screen solvent systems (e.g., Dioxane/H2O,  Toluene/H2O, DMF). - Consider a phase-transfer catalyst (TBAB). sol_q1->sol_a1

Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

Key Checks:

  • Inert Atmosphere: Oxygen is the enemy of the active Pd(0) catalyst. It can oxidize the catalyst to an inactive Pd(II) species and promote unwanted homocoupling of the boronic acid.[1][2] Ensure your solvents and reaction vessel are thoroughly degassed with an inert gas like argon or nitrogen.[2]

  • Reagent Quality: Boronic acids can degrade over time, primarily through protodeboronation.[2] Use fresh, high-purity starting materials.

  • Base Stoichiometry: You must use enough base to both neutralize the benzoic acid and activate the boronic acid for transmetalation. A common mistake is using only the standard 2 equivalents; for benzoic acid substrates, 3 or more equivalents are often necessary.[3]

Q2: How does the carboxylic acid group directly interfere with the reaction?

A2: The carboxylic acid is a major complicating factor for two primary reasons:

  • Solubility Changes: Under the required basic conditions, the carboxylic acid is deprotonated to form a carboxylate salt. This salt often has drastically different solubility from the starting material, potentially causing it to precipitate from common organic solvents and halt the reaction.[1]

  • Catalyst Interaction: The resulting carboxylate anion can coordinate to the palladium center.[3] This coordination can stabilize the palladium complex, potentially hindering subsequent steps in the catalytic cycle like transmetalation or reductive elimination, thereby deactivating the catalyst.[3]

Solutions:

  • Solvent System Optimization: A biphasic system, such as 1,4-dioxane/water or toluene/water, is often employed to keep both the organic-soluble catalyst and the water-soluble carboxylate salt accessible to each other.[4][5]

  • Base Selection: A highly soluble and strong base like K₃PO₄ or Cs₂CO₃ is often preferred to ensure the reaction proceeds efficiently.[1]

  • Protection Strategy (If all else fails): In particularly stubborn cases, protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) is a reliable strategy. The ester can be coupled, and then saponified in a subsequent step to reveal the acid.[1][3]

Q3: I'm observing significant amounts of side products like my starting material without the bromine (debromination). What causes this and how can I stop it?

A3: Debromination (or hydrodehalogenation) is a common and frustrating side reaction where the bromine atom is replaced by a hydrogen.[1] It is often mechanistically distinct from the main Suzuki cycle.

Primary Causes & Solutions:

  • Impurities: Certain impurities in your reagents, base, or solvent can act as hydride sources.

    • Solution: Always use high-purity, anhydrous, and properly degassed solvents and fresh reagents.[1]

  • Catalyst/Ligand Choice: Some palladium-ligand systems are more prone to side reactions.

    • Solution: Screening different ligands can be effective. Sometimes a less reactive catalyst system or protecting the N-H bond on a heterocyclic substrate can suppress debromination.[6][7]

  • Protodeboronation: This is the cleavage of the C-B bond of your boronic acid, replacing it with a C-H bond. This depletes your nucleophile and lowers the yield.[2] It is especially problematic with electron-deficient boronic acids.[2]

    • Solution: Use milder bases (e.g., KF), lower the reaction temperature, or shorten the reaction time.[2][8] The most robust solution is often to convert the boronic acid to a more stable boronate ester, such as a pinacol ester, which slowly releases the boronic acid under the reaction conditions.[2]

To understand these processes, it's crucial to visualize the main catalytic cycle that you are trying to promote.

Suzuki_Cycle Pd0 Pd(0)L2 (Active Catalyst) PdII_ArX Ar-Pd(II)-X L2 Pd0->PdII_ArX Ar-X OxAdd Oxidative Addition Transmetal Transmetalation PdII_ArAr Ar-Pd(II)-Ar' L2 PdII_ArX->PdII_ArAr Ar'-B(OR)3- PdII_ArAr->Pd0 Ar-Ar' RedElim Reductive Elimination ArAr Ar-Ar' (Product) ArX Ar-X (Bromobenzoic Acid) Boronate Ar'-B(OR)3- (Activated Boronic Acid)

Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Q4: The electronics of my brominated benzoic acid seem to be affecting the reaction rate. How do I adjust my conditions for electron-rich vs. electron-poor systems?

A4: The electronic nature of the aryl bromide significantly impacts the rate-limiting oxidative addition step.[9]

  • Electron-Poor Aryl Bromides (e.g., with nitro or cyano groups): These substrates are more electrophilic and undergo oxidative addition more readily. They are generally easier to couple. Standard conditions with catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ often work well.[4][10]

  • Electron-Rich Aryl Bromides (e.g., with methoxy or amino groups): These substrates are less electrophilic, making the oxidative addition step slower and more difficult. This is a common reason for failure.

    • Solution: You need a more active catalyst system. This typically involves using bulky, electron-donating phosphine ligands like SPhos, XPhos, or P(tBu)₃.[4][11][12] These ligands accelerate the oxidative addition step, allowing the reaction to proceed under milder conditions.[11]

Key Parameter Optimization Tables

The choice of catalyst, ligand, base, and solvent is a multi-variable problem. The tables below provide a starting point based on established literature and practical experience.

Table 1: Catalyst & Ligand Selection Guide
Catalyst / PrecatalystLigandRecommended ForKey Considerations
Pd(PPh₃)₄TriphenylphosphineGeneral purpose, electron-neutral/poor bromides.A classic, but often requires higher temperatures and can be sluggish for challenging substrates.[4]
Pd(dppf)Cl₂dppfBroad applicability, good for many systems.A reliable "go-to" catalyst for initial screening. Often provides good yields.[12]
Pd₂(dba)₃ or Pd(OAc)₂SPhos Electron-rich and sterically hindered aryl bromides.Highly active system. SPhos is a bulky, electron-rich ligand that greatly accelerates oxidative addition.[4][11]
Pd₂(dba)₃ or Pd(OAc)₂P(t-Bu)₃ Challenging couplings, including some aryl chlorides.Very electron-rich and effective but can be pyrophoric and requires careful handling.[8]
[PdCl₂(NH₂CH₂COOH)₂]GlycineAqueous, room temperature reactions.A highly efficient, water-soluble, and air-stable catalyst for greener chemistry approaches.[13]
Table 2: Base & Solvent System Recommendations
BaseSolvent System (v/v)Characteristics & Best Use Case
K₂CO₃1,4-Dioxane / H₂O (4:1)A very common and robust system. Good general starting point.[12] Requires heating (80-100 °C).
K₃PO₄Toluene / H₂O (4:1)A stronger base, often effective when K₂CO₃ fails. Good for electron-rich bromides.[4]
Cs₂CO₃THF / H₂O (3:1)A strong, highly soluble base that can accelerate difficult couplings. More expensive.[4]
K₂CO₃H₂O (neat)"Green" conditions for water-soluble substrates. Can be surprisingly effective at room temperature with the right catalyst.[13]
KF1,4-Dioxane (anhydrous)A milder base. Particularly useful if you have base-sensitive functional groups (like esters) that you want to preserve.[8]

Recommended Experimental Protocols

The following protocols are robust starting points for your optimization efforts. Always remember to run reactions under an inert atmosphere (Argon or Nitrogen) unless otherwise specified.

Protocol 1: General Purpose Suzuki Coupling using a Buchwald Ligand

This protocol is designed for challenging (e.g., electron-rich or sterically hindered) brominated benzoic acids and utilizes a modern, highly active catalyst system.

Materials:

  • Brominated Benzoic Acid (1.0 mmol, 1.0 equiv)

  • Arylboronic Acid (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd)

  • SPhos (0.022 mmol, 2.2 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv)

  • 1,4-Dioxane (4 mL)

  • Degassed Water (1 mL)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the brominated benzoic acid, arylboronic acid, and K₃PO₄.

  • In a separate vial, weigh the Pd₂(dba)₃ and SPhos and add them to the Schlenk flask.

  • Seal the flask, then evacuate and backfill with inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.[2]

  • Under a positive pressure of inert gas, add the degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Transfer to a separatory funnel. Acidify the aqueous layer with 1M HCl to pH ~2-3 to protonate the product, then extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Aqueous, Room-Temperature Suzuki Coupling

This "green" protocol is highly effective for many bromobenzoic acids and avoids organic solvents. It is based on the highly active glycine-ligated palladium catalyst.[13]

Materials:

  • Brominated Benzoic Acid (1.0 mmol, 1.0 equiv)

  • Arylboronic Acid (1.2 mmol, 1.2 equiv)

  • [PdCl₂(NH₂CH₂COOH)₂] catalyst (0.001 mmol, 0.1 mol%)

  • Potassium Carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv)

  • Distilled Water (5.0 mL)

Procedure:

  • In a round-bottomed flask equipped with a magnetic stir bar, combine the brominated benzoic acid, arylboronic acid, [PdCl₂(NH₂CH₂COOH)₂] catalyst, and potassium carbonate.[5][13]

  • Add 5.0 mL of distilled water.

  • Stir the reaction mixture vigorously at room temperature under a normal air atmosphere. The reaction is often complete in 1.5 to 24 hours.[1]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, acidify the mixture with 1M HCl to a pH of ~2. This will precipitate the carboxylic acid product.

  • Collect the solid product by vacuum filtration.

  • Wash the solid thoroughly with distilled water to remove inorganic salts.

  • To remove homocoupling by-products from the boronic acid, the crude product can be dissolved in a minimal amount of boiling water (if soluble) and filtered while hot. The desired product should precipitate upon cooling.[1]

  • Dry the purified product under vacuum.

The Foundational Role of the Base

A common point of confusion is the precise role of the base. It is not merely a spectator or pH modifier; it is a stoichiometric reagent that actively participates in the catalytic cycle. Its primary role is to activate the boronic acid.[8][14]

Base_Activation cluster_0 Activation of Boronic Acid boronic_acid Ar'-B(OH)2 (Neutral, Less Nucleophilic) boronate_complex [Ar'-B(OH)3]- (Anionic 'ate' complex, Highly Nucleophilic) boronic_acid->boronate_complex + Base base Base (e.g., OH-, OR-) transmetalation Ready for Transmetalation with Ar-Pd(II)-X boronate_complex->transmetalation

Caption: The base activates the boronic acid to form a nucleophilic 'ate' complex.

The boronic acid itself is not nucleophilic enough to transfer its organic group to the palladium center efficiently. The base coordinates to the empty p-orbital of the boron atom, forming an anionic boronate "ate" complex.[14] This complexation increases the electron density on the boron and enhances the nucleophilicity of the aryl group (Ar'), facilitating the critical transmetalation step.[8]

References

Technical Support Center: Troubleshooting Homocoupling Side Reactions in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Suzuki-Miyaura coupling reactions. This guide is designed to provide in-depth troubleshooting for one of the most common and persistent challenges in this otherwise robust C-C bond-forming methodology: homocoupling side reactions. As a senior application scientist, my goal is to provide you with not just procedural fixes, but a clear understanding of the mechanistic underpinnings of these side reactions, enabling you to develop robust and high-yielding coupling processes.

Homocoupling, the undesired self-coupling of your starting materials, can significantly lower the yield of your target cross-coupled product and introduce challenging purification hurdles. This guide will address the two primary types of homocoupling: the coupling of two organoboron reagents and the coupling of two organohalide molecules.

Troubleshooting Guide & FAQs

Section 1: Boronic Acid Homocoupling

This is often the most prevalent homocoupling pathway, resulting in the formation of a symmetrical biaryl derived from your boronic acid.

Q1: What are the primary causes of boronic acid homocoupling in Suzuki reactions?

A1: Boronic acid homocoupling is primarily driven by two mechanisms:

  • Oxygen-Mediated Homocoupling: The presence of molecular oxygen is a major contributor. Oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to produce the homocoupled product and regenerate the Pd(0) catalyst.[1][2][3][4] Rigorous exclusion of oxygen is therefore critical.[3][5]

  • Palladium(II)-Mediated Homocoupling: If a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) is used as a precatalyst, it can directly react with the boronic acid to form the homocoupled dimer and the active Pd(0) species.[1][2][6] This is particularly problematic at the beginning of the reaction before the main catalytic cycle is established.[2]

dot graph TD; A[Pd(0)] -- "O₂" --> B[Pd(II)]; B -- "+ 2 ArB(OH)₂" --> C[Ar-Pd(II)-Ar]; C -- "Reductive Elimination" --> D[Ar-Ar]; D -- " " --> A;

end

Mechanisms of Boronic Acid Homocoupling.
Q2: I'm observing significant boronic acid homocoupling. What are the first steps to troubleshoot this issue?

A2: The immediate focus should be on minimizing the presence of both oxygen and Pd(II) species in your reaction flask.

  • Improve Degassing Techniques: Oxygen is a key culprit.[1][2][7] Ensure your solvent and reaction mixture are rigorously deoxygenated.

    • Recommendation: For the most effective oxygen removal, use the freeze-pump-thaw method (at least three cycles). Alternatively, sparging the solvent with an inert gas like argon or nitrogen for an extended period (30-60 minutes) is a viable option.[6] A subsurface sparge with nitrogen can be particularly effective.[3][8]

  • Re-evaluate Your Palladium Source: The choice of palladium precursor has a significant impact.

    • Recommendation: Switch from a Pd(II) precursor (e.g., Pd(OAc)₂, PdCl₂) to a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃).[6] If using a Pd(II) source is necessary, consider the addition of a mild reducing agent to facilitate its reduction to the active Pd(0) state without consuming the boronic acid.[6] Potassium formate has been shown to be effective in this role.[3][8]

Q3: What role do ligands play in minimizing boronic acid homocoupling?

A3: Ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity.[1]

  • Recommendation: Employ bulky, electron-rich phosphine ligands. Ligands such as those developed by Buchwald (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are highly effective.[9] Their steric bulk can hinder the formation of the di-aryl palladium intermediate that leads to homocoupling, while their electron-donating properties can facilitate the desired reductive elimination step of the cross-coupling cycle.[10]

Q4: How do the base and solvent system affect homocoupling?

A4: The base and solvent are interdependent and can significantly influence side reactions.

  • Base: While a base is essential for the transmetalation step, an overly strong or highly concentrated base can sometimes promote unwanted side reactions.[11] The base activates the boronic acid, forming a more nucleophilic "ate" complex, which is necessary for transmetalation.[11][12]

  • Solvent: Aprotic solvents like dioxane, THF, or toluene are common.[6] The addition of some water is often required to solubilize the base, but an excess can promote protodeboronation, a side reaction where the boronic acid is converted to the corresponding arene.[6][13]

  • Recommendation: Screen a variety of bases and solvent systems. Sometimes, a weaker base like potassium carbonate (K₂CO₃) or potassium fluoride (KF) can be effective in minimizing side reactions compared to stronger bases like potassium phosphate (K₃PO₄) or sodium hydroxide (NaOH).[7][11] Running the reaction under anhydrous conditions can also be beneficial.[7]

Parameter Recommendation to Minimize Homocoupling Rationale
Palladium Source Use a Pd(0) precursor (e.g., Pd(PPh₃)₄, Pd₂(dba)₃).Avoids direct reaction of Pd(II) with the boronic acid.[6]
Atmosphere Rigorously degas solvents and maintain an inert atmosphere (Ar or N₂).Prevents oxygen-mediated oxidation of Pd(0) to Pd(II).[1][3]
Ligands Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or NHCs.Steric hindrance disfavors the formation of the homocoupling intermediate.[9]
Base Screen weaker bases (e.g., K₂CO₃, KF) and optimize concentration.A very strong base can sometimes accelerate side reactions.[11]
Temperature Run the reaction at the lowest effective temperature.Higher temperatures can increase the rate of side reactions.[9]
Section 2: Aryl Halide Homocoupling

Less common than boronic acid homocoupling, the formation of a symmetrical biaryl from the organohalide starting material can still be a problematic side reaction. This is often referred to as an Ullmann-type coupling.[14][15]

Q5: Under what conditions does aryl halide homocoupling occur?

A5: This side reaction is typically promoted by conditions that favor the reductive coupling of two aryl halide molecules. This can be catalyzed by palladium, often in the presence of a reducing agent.[15] In some cases, the solvent itself, such as an alcohol, can act as the reductant.[16]

Q6: How can I suppress the homocoupling of my aryl halide?

A6: The strategies to minimize aryl halide homocoupling are centered on controlling the reductive pathways in the reaction.

  • Choice of Reductant: If a reducing agent is being explicitly added, consider if it is necessary or if a milder alternative could be used.

  • Solvent Selection: Be mindful that certain solvents, particularly alcohols, can act as reducing agents.[16] If you suspect this is an issue, switching to a non-reducing aprotic solvent like toluene, dioxane, or THF is recommended.

  • Catalyst System: The choice of palladium catalyst and ligand can influence the propensity for this side reaction. Screening different catalytic systems may be necessary.

Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with Minimized Homocoupling

This protocol provides a robust starting point for minimizing homocoupling side reactions.

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and thoroughly purge with argon or nitrogen.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1, 5 mL) via syringe.

  • Degassing: Subject the reaction mixture to three cycles of freeze-pump-thaw.

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd(0) catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mol%) and the ligand (if not using a pre-formed catalyst).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

dot graph TD; subgraph "Pre-Reaction Setup" A["Add Aryl Halide, Boronic Acid, Base"] --> B["Seal and Purge with Inert Gas"]; B --> C["Add Degassed Solvent"]; end

end

Workflow for Minimizing Homocoupling.
A Note on Protodeboronation

It is important to distinguish homocoupling from another common side reaction: protodeboronation . This is the protonolysis of the boronic acid, where the C-B bond is cleaved and replaced with a C-H bond.[13] This side reaction is often promoted by aqueous basic conditions and can be particularly problematic for electron-rich or certain heteroaromatic boronic acids.[13][17][18] Strategies to minimize protodeboronation, such as using milder bases or anhydrous conditions, often overlap with those for reducing homocoupling.[7]

References

Technical Support Center: Navigating and Preventing Protodeboronation in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to a critical challenge in Suzuki-Miyaura coupling reactions: protodeboronation . This guide is designed for researchers, scientists, and professionals in drug development who encounter this yield-reducing side reaction. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causes of protodeboronation and, more importantly, strategic solutions to overcome it. Our approach is grounded in mechanistic understanding to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a significant problem in Suzuki coupling?

A1: Protodeboronation is an undesired side reaction where the carbon-boron (C-B) bond of the organoboron reagent (e.g., a boronic acid) is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2][3] This process consumes your nucleophilic coupling partner, leading to a reduced yield of the desired product and the formation of a deboronated byproduct.[2][3] This byproduct can often have similar physical properties to the target molecule, complicating purification. Certain classes of boronic acids, such as electron-deficient arylboronic acids and many heteroaromatic boronic acids (like 2-pyridylboronic acid), are particularly susceptible to this decomposition pathway.[2][3][4]

Q2: What are the primary drivers of protodeboronation?

A2: The propensity for protodeboronation is not random; it is governed by a confluence of factors.[1] Understanding these is the first step toward mitigation. The key drivers include:

  • Substrate Structure: Electron-deficient and many heteroaromatic boronic acids are inherently more prone to protodeboronation.[3][4] For instance, the nitrogen atom in 2-pyridineboronic acid can lead to unique decomposition pathways not observed in simple arylboronic acids.[2]

  • Reaction pH and Base: The pH of the reaction medium is a critical factor.[1][2] Both acidic and basic conditions can catalyze protodeboronation.[5][6] Strong bases, while necessary to activate the boronic acid for transmetalation, can also accelerate the formation of a more reactive boronate species that is susceptible to protonolysis.[3][7]

  • Temperature: Like most chemical reactions, the rate of protodeboronation increases with higher temperatures.[7][8]

  • Solvent: The presence of a proton source, most commonly water in aqueous solvent mixtures, is a prerequisite for protodeboronation.[8]

  • Catalyst System: The palladium catalyst and its associated ligands can also play a role. In some cases, the catalyst system can inadvertently promote protodeboronation.[3]

Q3: I've heard of a "slow-release" strategy. What is it and how does it help?

A3: The "slow-release" strategy is a highly effective method to combat protodeboronation, particularly for notoriously unstable boronic acids.[1][9] It involves using a more stable boronic acid derivative, such as an N-methyliminodiacetic acid (MIDA) boronate or a potassium organotrifluoroborate.[1][7][10] These "masked" reagents are more stable under the reaction conditions but slowly hydrolyze to release the active boronic acid in low concentrations.[1][11] This ensures that the concentration of the unstable free boronic acid is kept to a minimum at any given time, which in turn minimizes the rate of protodeboronation relative to the desired Suzuki coupling.[1][10]

Troubleshooting Guide: From Problem to Solution

This section addresses specific experimental observations and provides a structured approach to troubleshooting, rooted in the chemical principles at play.

Scenario 1: My reaction yields are low, and I'm isolating a significant amount of the deboronated starting material corresponding to my boronic acid.
  • Question: What is the most likely cause, and what immediate steps can I take?

  • Answer: This is the classic signature of protodeboronation. The primary culprits to investigate are your reaction temperature and the strength of your base.

    • Immediate Action Plan:

      • Lower the Temperature: High temperatures accelerate C-B bond cleavage.[8] If your catalyst is sufficiently active, reducing the temperature (e.g., from 100 °C to 60-80 °C) can significantly slow the rate of protodeboronation without drastically impacting the desired coupling.[12]

      • Switch to a Milder Base: Strong bases like sodium or potassium hydroxide can aggressively promote protodeboronation.[6] Consider switching to milder inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium fluoride (CsF).[2][13] These bases are often sufficient to promote the catalytic cycle while minimizing the undesired side reaction.

Scenario 2: I'm working with a heteroaromatic boronic acid, and even with milder conditions, protodeboronation is rampant.
  • Question: Are there more robust strategies for these particularly challenging substrates?

  • Answer: Yes. For substrates that are inherently unstable, a multi-pronged approach focusing on both the boron reagent and the catalyst system is often necessary.

    • Advanced Strategies:

      • Modify the Boron Reagent: This is often the most impactful change. Instead of the free boronic acid, use a more stable derivative:

        • Pinacol Esters: These are generally more stable than the corresponding boronic acids and are commercially available or easily prepared.[12][14]

        • MIDA Boronates: These offer excellent stability and are ideal for the "slow-release" strategy, keeping the concentration of the reactive boronic acid low.[1][15]

        • Organotrifluoroborates: Potassium organotrifluoroborates are another class of stable, crystalline solids that slowly release the boronic acid under aqueous basic conditions.[10]

      • Employ a Highly Active Catalyst System: The goal is to make the Suzuki coupling kinetically much faster than protodeboronation.[1] Modern catalyst systems, often employing bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos or SPhos), can dramatically accelerate the catalytic cycle, even at lower temperatures.[11][16] This allows the desired reaction to "outrun" the decomposition of the boronic acid.

Scenario 3: My reaction is biphasic (e.g., Toluene/Water), and I suspect the aqueous phase is the problem.
  • Question: How can I manage the role of water to my advantage?

  • Answer: While water is a necessary proton source for protodeboronation, it's also often crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.[7] The key is control, not necessarily complete elimination.

    • Solvent System Optimization:

      • Reduce Water Content: Instead of a 1:1 mixture, try reducing the proportion of water (e.g., 5:1 or 10:1 organic solvent to water). This can be a simple and effective way to decrease the rate of protodeboronation.[13]

      • Consider Anhydrous Conditions: For extremely sensitive substrates, anhydrous conditions can be employed.[8] This typically involves using a base soluble in organic solvents (e.g., cesium fluoride) or using a boronic ester that can undergo transmetalation without prior hydrolysis. Recent research has shown that direct transmetalation of boronic esters is possible under anhydrous conditions, effectively suppressing protodeboronation.[17]

Comparative Data: Strategic Choices for Minimizing Protodeboronation

The following table provides a qualitative guide to the impact of various reaction parameters on the rate of protodeboronation.

ParameterTo Increase ProtodeboronationTo Decrease ProtodeboronationRationale
Boron Reagent Free Boronic AcidMIDA Boronate, Organotrifluoroborate, Pinacol EsterIncreases stability and allows for "slow-release" of the active nucleophile.[1][2][14]
Base Strong Base (e.g., NaOH, KOH)Weaker Base (e.g., K₃PO₄, K₂CO₃, CsF)Reduces the rate of base-catalyzed decomposition pathways.[2][13]
Catalyst Ligand Standard Ligand (e.g., PPh₃)Bulky Dialkylbiaryl Phosphines (e.g., XPhos)Accelerates the desired C-C coupling to outcompete protodeboronation.[2][16]
Solvent High Water Content (e.g., Dioxane/H₂O 1:1)Anhydrous or Low Water Content (e.g., Toluene)Removes or limits the proton source required for the side reaction.[8]
Temperature High (e.g., >100 °C)Low (e.g., Room Temp to 60 °C)Slows the rate of the decomposition reaction.[8][12]

Visualizing the Competing Pathways

To effectively troubleshoot, it is crucial to visualize the kinetic competition at the heart of the issue. The desired Suzuki-Miyaura catalytic cycle competes with the off-cycle protodeboronation pathway.

Suzuki_vs_Protodeboronation cluster_suzuki Desired Suzuki Coupling Pathway cluster_proto Undesired Protodeboronation Pathway ArBOH ArB(OH)₂ Transmetalation Transmetalation ArBOH->Transmetalation Base ArBOH2 ArB(OH)₂ ArPdLX Ar'-Pd(II)-L-X ArPdLX->Transmetalation ArPdLAr Ar'-Pd(II)-L-Ar Transmetalation->ArPdLAr ReductiveElim Reductive Elimination ArPdLAr->ReductiveElim Product Ar-Ar' (Product) ReductiveElim->Product Pd0 Pd(0)L ReductiveElim->Pd0 Protonolysis Protonolysis ArBOH2->Protonolysis H⁺ Source (e.g., H₂O) Base/Acid Catalysis Byproduct Ar-H (Byproduct) Protonolysis->Byproduct

Caption: Competing Suzuki coupling and protodeboronation pathways for a boronic acid.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling Using a Milder Base (K₃PO₄)

This protocol is a good starting point for substrates known to be moderately susceptible to protodeboronation.

  • Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the boronic acid (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-3 mol%) to the vessel.

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 5:1) via syringe.

  • Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (start with 60-80 °C).

  • Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Protocol 2: "Slow-Release" Suzuki Coupling Using an MIDA Boronate Ester

This protocol is recommended for highly unstable boronic acids where protodeboronation is a major issue.

  • Reagent Preparation (in a glovebox or under inert atmosphere): To a reaction vial, add the aryl halide (1.0 equiv), the MIDA boronate ester (1.1-1.2 equiv), a mild base (e.g., K₃PO₄, 3.0 equiv), and a highly active palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%).

  • Solvent Addition: Add a thoroughly degassed solvent (e.g., THF or 2-MeTHF, with a minimal, optimized amount of water if necessary) to the vial.

  • Reaction: Seal the vial and heat the mixture to a moderate temperature (e.g., 40-60 °C). The high activity of the catalyst should allow for coupling at lower temperatures.

  • Monitoring and Workup: Follow steps 6 and 7 from Protocol 1. The slow hydrolysis of the MIDA boronate maintains a low concentration of the free boronic acid, suppressing protodeboronation.[1][11]

References

Technical Support Center: Synthesis of 2-Bromo-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Bromo-3-methylbenzoic acid (CAS 53663-39-1). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, troubleshoot experimental hurdles, and ultimately improve the yield and purity of the final product. This compound is a valuable building block in the synthesis of pharmaceuticals and functional materials, making a reliable synthetic route essential.[1][2]

This document provides in-depth, experience-driven advice in a question-and-answer format, focusing on the causality behind experimental choices to ensure robust and reproducible outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I need to synthesize this compound. Which is the best synthetic route for high yield and purity: direct bromination of 3-methylbenzoic acid or a Sandmeyer reaction?

This is the most critical decision at the outset of your synthesis. While direct bromination appears simpler, the Sandmeyer reaction is unequivocally the superior and recommended route for obtaining high yields of the desired, single isomer.

The reasoning lies in the principles of electrophilic aromatic substitution. In direct bromination of 3-methylbenzoic acid, you have two competing directing groups:

  • Methyl (-CH₃) group: Activating and ortho, para-directing.

  • Carboxylic acid (-COOH) group: Deactivating and meta-directing.

This leads to a mixture of isomers (2-bromo, 4-bromo, and 6-bromo), which are often difficult to separate, resulting in a significantly lower isolated yield of the target 2-bromo isomer.

The Sandmeyer reaction, starting from 2-Amino-3-methylbenzoic acid, offers precise regiochemical control. The amino group is converted into a diazonium salt, which is then cleanly replaced by a bromine atom at that exact position.[3][4] This multi-step but highly specific approach avoids the issue of isomer formation altogether.

To illustrate this choice, the following table summarizes the key considerations:

FeatureDirect Bromination of 3-Methylbenzoic AcidSandmeyer Reaction of 2-Amino-3-methylbenzoic Acid
Regioselectivity Poor; yields a mixture of isomers.Excellent; yields a single isomer.
Typical Yield Low (<30% for the desired isomer).Good to Excellent (>70%).
Purity of Crude Low; requires extensive purification (e.g., fractional crystallization or chromatography).High; purification is primarily to remove reaction reagents and minor byproducts.
Number of Steps One synthetic step.Two synthetic steps (Diazotization + Bromination).
Key Challenge Product Isomer Separation.Handling of unstable diazonium intermediate; strict temperature control.
Troubleshooting the Sandmeyer Reaction (Recommended Route)

The Sandmeyer reaction is a powerful tool but requires careful attention to detail, particularly in the diazotization step.[5][6] Most yield issues can be traced back to a few critical parameters.

Q2: My diazotization of 2-Amino-3-methylbenzoic acid is not working, or the solution develops a dark color. What's going wrong?

This is a classic problem and almost always relates to temperature control and the stability of the diazonium salt .

Causality: Aryl diazonium salts are notoriously unstable at elevated temperatures.[7] The C-N bond is prone to cleavage, and the diazonium cation is highly reactive. If the temperature rises above the optimal 0–5 °C range, two primary side reactions occur:

  • Decomposition to Phenol: The diazonium salt reacts with water (the solvent) to form 3-methyl-2-hydroxybenzoic acid, releasing nitrogen gas prematurely.[8][9] This is often the main source of yield loss.

  • Azo Coupling: The highly electrophilic diazonium salt can attack an unreacted molecule of the starting amine, forming a colored azo compound. This is responsible for the dark orange, red, or brown colors that indicate a failing reaction.

Troubleshooting Checklist & Solutions:

  • Maintain Strict Temperature Control (0–5 °C): Use an ice-salt bath for cooling. Ensure the sodium nitrite solution is pre-chilled and added slowly and sub-surface to the acidic amine solution so that localized heating does not occur.

  • Ensure Sufficient Acidity: The reaction requires a strong acidic medium (e.g., HBr or H₂SO₄) to generate nitrous acid (HNO₂) in situ from sodium nitrite and to stabilize the resulting diazonium salt.[6] A common rule of thumb is to use at least 3 equivalents of acid: one to protonate the amine, one to react with NaNO₂, and one to maintain an acidic environment.

  • Check Reagent Quality: Use a fresh, unopened container of sodium nitrite. Old NaNO₂ can absorb moisture and convert to sodium nitrate, which is unreactive.

Q3: The diazotization seems successful, but I get a low yield after adding the copper(I) bromide solution. Why?

Assuming the diazonium salt was prepared correctly, yield loss at this stage points to issues with the copper-catalyzed substitution step .

Causality: The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[3][6] Copper(I) acts as a catalyst to facilitate the transfer of an electron to the diazonium salt, which then loses N₂ gas to form an aryl radical. This radical then abstracts a bromine atom from a copper(II) bromide species.

Troubleshooting Checklist & Solutions:

  • Use Active Copper(I) Bromide (CuBr): Cu(I) salts can oxidize to the inactive Cu(II) state upon exposure to air. If your CuBr is green (the color of many Cu(II) salts) instead of white/light-colored, its activity may be compromised. It is best to use freshly purchased or properly stored CuBr. Some protocols call for preparing the CuBr solution just before use.[8]

  • Ensure Complete Reaction: The evolution of nitrogen gas is a visual indicator of the reaction's progress. After the initial vigorous effervescence subsides, it is common practice to gently warm the reaction mixture (e.g., to 50 °C or room temperature for an extended period) to drive the reaction to completion.[5][8]

  • Correct Stoichiometry: While catalytic amounts of copper are sufficient, many robust preparations use stoichiometric quantities of CuBr to ensure a high rate of conversion, minimizing the competing decomposition of the diazonium salt.[5]

  • Matching Halide Ions: To prevent the formation of mixed-halide products, the anion of the acid used in diazotization should match the halide in the copper salt (e.g., use HBr with CuBr).[6]

Visualizing the Process

To better understand the workflow and decision-making process, refer to the diagrams below.

G cluster_0 cluster_1 cluster_2 start Goal: Synthesize This compound choice Choice of Synthetic Route start->choice route1 Direct Bromination choice->route1 Appears Simpler route2 Sandmeyer Reaction choice->route2 Recommended for Quality issue1 Low Yield & Purity (Isomer Mixture) route1->issue1 benefit2 High Yield & Purity (Regiospecific) route2->benefit2

Caption: Decision workflow for selecting a synthetic route.

Detailed Experimental Protocols

The following protocols are provided as a robust starting point. Always perform a thorough risk assessment before beginning any chemical synthesis.

Protocol 1: Synthesis of this compound via Sandmeyer Reaction

This two-step protocol is adapted from established methodologies for Sandmeyer reactions.[5][8]

Step A: Diazotization of 2-Amino-3-methylbenzoic Acid

  • In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 2-Amino-3-methylbenzoic acid (1.0 eq) in a mixture of 48% hydrobromic acid (HBr) and water.

  • Cool the mixture to 0 °C in an ice-salt bath with vigorous stirring. The amine salt may precipitate, which is acceptable.

  • In a separate beaker, prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in cold water.

  • Slowly add the cold sodium nitrite solution dropwise to the stirred amine suspension. Crucially, maintain the internal reaction temperature between 0–5 °C at all times.

  • After the addition is complete, continue stirring the mixture at 0–5 °C for an additional 20-30 minutes to ensure complete formation of the diazonium salt. The resulting solution should be relatively clear. Keep this solution cold for immediate use in the next step.

Step B: Copper-Catalyzed Bromination

  • In a separate, larger flask, dissolve copper(I) bromide (CuBr, 1.2 eq) in 48% HBr with stirring. Cool this solution in an ice bath.

  • Slowly and carefully, add the cold diazonium salt solution from Step A to the stirred CuBr solution.

  • A vigorous evolution of nitrogen gas (N₂) will occur. Control the addition rate to keep the foaming manageable.

  • Once the addition is complete, allow the mixture to slowly warm to room temperature and stir for 1-2 hours.

  • Gently heat the reaction mixture on a water bath (e.g., 50–60 °C) for 30-60 minutes until the gas evolution ceases completely.

  • Cool the reaction mixture in an ice bath to precipitate the crude product.

  • Collect the solid by vacuum filtration using a Büchner funnel and wash thoroughly with cold water to remove residual salts and acid.

G start 2-Amino-3-methylbenzoic Acid diazotization Step A: Diazotization NaNO2, HBr Critical: 0-5 °C start->diazotization intermediate Aryl Diazonium Salt (Unstable Intermediate) diazotization->intermediate sandmeyer Step B: Sandmeyer Reaction CuBr, HBr N2 Evolution intermediate->sandmeyer crude Crude this compound sandmeyer->crude purification Protocol 2: Purification (Acid-Base Extraction / Recrystallization) crude->purification final Pure Product purification->final

References

Technical Support Center: Purification of 2-Bromo-3-nitrobenzoic Acid via Acid-Base Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-bromo-3-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are utilizing acid-base extraction as a primary method for purifying this critical synthetic intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during your experiments. Our goal is to equip you with the scientific rationale behind each step, ensuring a robust and reproducible purification process.

Frequently Asked Questions (FAQs)

Q1: Why is acid-base extraction a suitable method for purifying 2-bromo-3-nitrobenzoic acid?

Acid-base extraction is an ideal and efficient technique for purifying 2-bromo-3-nitrobenzoic acid due to the presence of the carboxylic acid functional group.[1][2][3] This acidic group can be deprotonated by a weak base, such as sodium bicarbonate, to form a water-soluble carboxylate salt.[2][4][5][6][7] This transformation in solubility is the cornerstone of the extraction process.[1] Neutral organic impurities, which may be present from the synthesis, will remain in the organic solvent layer, while the ionic salt of your target compound will migrate to the aqueous layer.[1][2] Subsequently, the aqueous layer can be isolated and re-acidified to precipitate the purified 2-bromo-3-nitrobenzoic acid.[4][5]

Q2: What are the most common impurities I might encounter, and will acid-base extraction remove them?

The synthesis of 2-bromo-3-nitrobenzoic acid, often through the nitration of 2-bromobenzoic acid, can lead to several impurities.[8] The most prevalent of these is the positional isomer, 2-bromo-5-nitrobenzoic acid.[8][9] Additionally, unreacted starting materials like 2-bromobenzoic acid and other isomeric by-products such as 4-bromo-3-nitrobenzoic acid could be present.[9]

Acid-base extraction is highly effective at removing neutral impurities. However, it will not separate 2-bromo-3-nitrobenzoic acid from other acidic impurities like its positional isomers or unreacted 2-bromobenzoic acid, as they will also form water-soluble salts under basic conditions.[1] For the separation of these acidic compounds, techniques like fractional crystallization or column chromatography are necessary.[4][8]

Q3: Which base should I use for the extraction, and at what concentration?

A weak base like sodium bicarbonate (NaHCO₃) is generally the preferred choice for extracting carboxylic acids.[2][5][7] It is sufficiently basic to deprotonate the carboxylic acid but not strong enough to deprotonate less acidic functional groups, which can enhance selectivity. A saturated aqueous solution of sodium bicarbonate is typically used to ensure complete deprotonation and to maximize the concentration of the resulting salt in the aqueous phase.[3][4] Using a strong base like sodium hydroxide (NaOH) is also possible but can sometimes lead to emulsions and may not offer any significant advantage for this specific purification.[10]

Q4: What is the expected pH of the aqueous layer during extraction and precipitation?

During the base extraction step, the pH of the aqueous layer should be basic, typically around 8-9, to ensure the complete conversion of the carboxylic acid to its carboxylate salt.[4] After separating the aqueous layer, you will need to acidify it to precipitate the purified product. You should add a strong acid, like concentrated hydrochloric acid (HCl), dropwise until the solution is acidic.[4][5] A pH of approximately 2 is generally sufficient to ensure complete protonation and precipitation of the 2-bromo-3-nitrobenzoic acid.[4] Always check the pH with litmus paper or a pH meter to confirm.[5]

Troubleshooting Guide

This section addresses specific problems that can arise during the acid-base extraction of 2-bromo-3-nitrobenzoic acid.

Problem 1: An Emulsion Has Formed Between the Organic and Aqueous Layers.

An emulsion is a suspension of one liquid as droplets in another, and it can prevent the clear separation of the organic and aqueous layers.[1][11]

  • Underlying Cause: Emulsions can form due to vigorous shaking, especially when using a strong base. The sodium salt of the carboxylic acid can act as a surfactant, stabilizing the emulsion.[10][11]

  • Solutions:

    • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.[4][12]

    • "Salting Out": Add a small amount of brine (a saturated aqueous solution of NaCl).[1] The increased ionic strength of the aqueous layer can help to break up the emulsion.[13]

    • Patience: Sometimes, simply allowing the separatory funnel to stand for a period can lead to the separation of the layers.[13]

    • Filtration: As a last resort, you can filter the entire mixture through a pad of Celite or glass wool to break up the emulsion.[13]

Problem 2: Low or No Precipitate Forms After Acidification.

You've completed the extraction, and upon adding acid to the aqueous layer, little to no solid material appears.

  • Underlying Causes & Solutions:

    • Incomplete Acidification: The most common reason is that not enough acid has been added to fully protonate the carboxylate salt.[14]

      • Action: Continue to add your strong acid dropwise while monitoring the pH with indicator paper. Ensure the pH is around 2.[4]

    • Product is Too Soluble: If you've added a large volume of acid, you may have diluted your product to a point where it remains in solution.

      • Action: If you suspect this is the case, you can try to extract the acidified aqueous solution with a fresh portion of an organic solvent (like ethyl acetate or dichloromethane) to recover your product.[7][15]

    • Insufficient Initial Product: It's also possible that the initial crude material had very little of the desired product.

      • Action: Before repeating the extraction, consider analyzing the crude material using a technique like HPLC to estimate the amount of 2-bromo-3-nitrobenzoic acid present.[9]

Problem 3: The Precipitated Product Appears Oily or Gummy.

Instead of a fine crystalline solid, you observe an oily or sticky substance after acidification.

  • Underlying Cause: This often indicates the presence of impurities that are depressing the melting point of your product. It can also be a result of too rapid precipitation.

  • Solutions:

    • Cooling: Ensure the aqueous extract is cooled in an ice bath before and during acidification.[4][16] This promotes the formation of well-defined crystals.

    • Slow Acid Addition: Add the acid slowly and with vigorous stirring to avoid localized high concentrations of acid, which can cause the product to "oil out."[5]

    • Recrystallization: The oily product can often be purified by a subsequent recrystallization from a suitable solvent system, such as aqueous ethanol.[8][17]

Problem 4: Low Overall Recovery of the Purified Product.

After drying, the final mass of your purified 2-bromo-3-nitrobenzoic acid is significantly lower than expected.

  • Underlying Causes & Solutions:

    • Incomplete Extraction: You may not have extracted the organic layer a sufficient number of times.

      • Action: It is good practice to perform the base extraction on the organic layer at least two to three times with fresh portions of the basic solution to ensure all the acidic product is transferred to the aqueous phase.[1][3]

    • Losses During Transfers: Be meticulous with your transfers between flasks and the separatory funnel. Rinse glassware with a small amount of the appropriate solvent to recover any residual material.

    • Premature Crystallization: If the product precipitates during the workup before the final acidification step, you may lose it.

      • Action: Ensure that the pH of your aqueous extracts remains basic until you are ready for the final precipitation.

Experimental Protocol: Acid-Base Extraction of 2-Bromo-3-nitrobenzoic Acid

This protocol outlines a standard procedure for the purification of crude 2-bromo-3-nitrobenzoic acid.

Materials:

  • Crude 2-bromo-3-nitrobenzoic acid

  • Ethyl acetate (or other suitable organic solvent like diethyl ether)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Concentrated hydrochloric acid (HCl)

  • Distilled water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel, beakers, Erlenmeyer flasks

  • pH indicator paper

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Dissolution: Dissolve the crude 2-bromo-3-nitrobenzoic acid in a suitable volume of ethyl acetate in a separatory funnel.[4]

  • Base Extraction: Add a portion of saturated aqueous sodium bicarbonate solution to the separatory funnel. The volume should be roughly one-third to one-half of the organic layer's volume.[7]

  • Mixing and Venting: Stopper the funnel, and gently invert it several times to mix the layers.[4] Crucially, vent the funnel frequently by opening the stopcock to release the pressure generated from the evolution of CO₂ gas. [7][12]

  • Separation: Allow the layers to separate fully. The aqueous layer, containing the sodium 2-bromo-3-nitrobenzoate salt, will likely be the bottom layer (confirm by adding a few drops of water).[1] Drain the lower aqueous layer into a clean Erlenmeyer flask labeled "Aqueous Extracts."[4]

  • Repeat Extraction: Repeat the extraction of the organic layer (still in the separatory funnel) with two more portions of fresh saturated sodium bicarbonate solution.[4] Combine all aqueous extracts into the same labeled flask.

  • Wash Organic Layer (Optional): The remaining organic layer, which should contain any neutral impurities, can be washed with brine, dried over anhydrous sodium sulfate, and the solvent evaporated to isolate these impurities if desired.

  • Acidification: Cool the combined aqueous extracts in an ice bath.[4][16] Slowly, and with constant stirring, add concentrated hydrochloric acid dropwise until the solution is acidic (pH ≈ 2, as confirmed by pH paper).[4][5] A precipitate of pure 2-bromo-3-nitrobenzoic acid should form.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the collected solid with a small amount of cold water to remove any residual inorganic salts.[4]

  • Drying: Allow the purified product to dry completely. This can be done by leaving it under vacuum on the filter funnel for a period, followed by air drying or drying in a desiccator.

Visualizing the Workflow

The following diagrams illustrate the key steps and chemical principles of the acid-base extraction process.

AcidBaseExtraction cluster_start Initial State cluster_extraction Base Extraction cluster_separation Separation cluster_precipitation Acidification & Isolation Crude Crude Product (in Organic Solvent) - 2-bromo-3-nitrobenzoic acid - Neutral Impurities SepFunnel Separatory Funnel Organic & Aqueous Layers Crude->SepFunnel + NaHCO3(aq) OrganicLayer Organic Layer (Neutral Impurities) SepFunnel->OrganicLayer AqueousLayer Aqueous Layer (Sodium 2-bromo-3-nitrobenzoate) SepFunnel->AqueousLayer Precipitate Precipitation (Add HCl) AqueousLayer->Precipitate PureProduct Pure 2-bromo-3-nitrobenzoic acid (Solid) Precipitate->PureProduct Filter & Dry

Caption: Workflow for the purification of 2-bromo-3-nitrobenzoic acid.

ChemicalTransformation cluster_organic Organic Phase cluster_aqueous Aqueous Phase Acid R-COOH (2-bromo-3-nitrobenzoic acid) Water Insoluble Salt R-COO- Na+ (Sodium 2-bromo-3-nitrobenzoate) Water Soluble Acid->Salt + NaHCO3 (Deprotonation) Salt->Acid + HCl (Protonation)

Caption: Chemical transformation during acid-base extraction.

Key Physicochemical Data

PropertyValueSource
Molecular Formula C₇H₄BrNO₄--INVALID-LINK--[18]
Molecular Weight 246.01 g/mol --INVALID-LINK--[19]
Melting Point 184–186 °C--INVALID-LINK--[19]
Appearance Light yellow to yellow crystalline powder--INVALID-LINK--[19]
Solubility Slightly soluble in DMSO, very slightly soluble in dichloromethane.--INVALID-LINK--[19]

References

Technical Support Center: Optimizing Reaction Temperature for the Bromination of p-Nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bromination of p-nitrotoluene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial reaction, with a specific focus on the critical parameter of reaction temperature. Here, you will find troubleshooting guides and frequently asked questions in a direct Q&A format to address specific issues you may encounter during your experiments.

I. Understanding the Reaction: Side-Chain vs. Ring Bromination

The bromination of p-nitrotoluene can yield two primary products, depending on the reaction conditions: p-nitrobenzyl bromide (side-chain bromination) or a brominated aromatic ring (electrophilic aromatic substitution). The reaction temperature is a pivotal factor in determining the outcome.

  • Side-Chain (Benzylic) Bromination: This reaction typically occurs at higher temperatures and often under UV light or in the presence of a radical initiator. The mechanism proceeds via a free-radical chain reaction. The desired product, p-nitrobenzyl bromide, is a valuable reagent for introducing the p-nitrobenzyl protecting group.

  • Ring Bromination (Electrophilic Aromatic Substitution): This reaction is favored at lower temperatures and in the presence of a Lewis acid catalyst, such as FeBr₃.[1][2] The nitro group is a deactivating meta-director, while the methyl group is an activating ortho-, para-director. This interplay of directing effects can lead to a mixture of isomers.[1]

II. Troubleshooting Guide & FAQs

Issue 1: Low Yield of p-Nitrobenzyl Bromide (Side-Chain Bromination)

Q1: My yield of p-nitrobenzyl bromide is consistently low. What are the likely causes related to temperature?

A1: Low yields in side-chain bromination are frequently linked to improper temperature control.

  • Temperature Too Low: If the reaction temperature is insufficient, the rate of the radical initiation and propagation steps will be slow, leading to an incomplete reaction. For the reaction with elemental bromine, a temperature range of 145-150°C is often recommended.[3] It is crucial to maintain the temperature within this optimal window for the best results.[3]

  • Temperature Too High: Conversely, excessively high temperatures can lead to undesired side reactions, such as the formation of dibrominated products or decomposition of the starting material and product.[4] A runaway reaction can also occur, which is a significant safety hazard.[5]

Troubleshooting Steps:

  • Verify Thermocouple Accuracy: Ensure your temperature monitoring equipment is calibrated and accurately reflects the internal reaction temperature.

  • Optimize Heating Method: Use a well-controlled heating mantle or oil bath to provide uniform and stable heating.

  • Controlled Addition of Bromine: Add the bromine dropwise over a period of time (e.g., two hours) to manage the exothermic nature of the reaction and maintain a steady temperature.[3]

Issue 2: Formation of Ring-Brominated Byproducts

Q2: I am observing significant amounts of 2-bromo-4-nitrotoluene in my product mixture when targeting p-nitrobenzyl bromide. How can I suppress this side reaction?

A2: The formation of ring-brominated products indicates that an electrophilic aromatic substitution pathway is competing with the desired free-radical pathway. This is often a result of reaction conditions favoring the former.

  • Presence of Lewis Acid Impurities: Traces of iron or other metals can act as Lewis acid catalysts, promoting ring bromination.[6] Ensure your glassware is scrupulously clean and free of any metal residues.

  • Reaction in the Absence of a Radical Initiator/Light: Free-radical bromination is initiated by heat, UV light, or a chemical initiator like AIBN (azobisisobutyronitrile).[7] Performing the reaction in the dark and without an initiator will favor the ionic pathway leading to ring substitution.

Troubleshooting Steps:

  • Use of Radical Initiators: The use of a radical initiator can allow the reaction to proceed at a lower temperature, which can help to minimize side reactions.

  • Light Source: If using photochemical initiation, ensure a consistent and appropriate light source is used. The light from two 300-watt tungsten lamps has been reported to be effective for the bromination of 300 g of p-nitrotoluene.[3]

  • Solvent Choice: The choice of solvent can influence the reaction pathway. Non-polar solvents like carbon tetrachloride are traditionally used for radical brominations.

Issue 3: Poor Regioselectivity in Ring Bromination

Q3: When attempting to synthesize a specific ring-brominated isomer of p-nitrotoluene, I obtain a mixture of products. How can I improve the regioselectivity?

A3: Achieving high regioselectivity in the electrophilic bromination of p-nitrotoluene can be challenging due to the competing directing effects of the methyl and nitro groups. Temperature plays a crucial role in controlling this selectivity.

  • Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction is under kinetic control, and the product distribution is determined by the relative rates of attack at different positions. At higher temperatures, thermodynamic control may become more significant, favoring the most stable isomer.

  • Catalyst Activity: The activity of the Lewis acid catalyst can be temperature-dependent, influencing the electrophilicity of the bromine and thus the regioselectivity.

Troubleshooting Steps:

  • Lower the Reaction Temperature: To enhance selectivity, it is often beneficial to perform the reaction at lower temperatures.[5] For some electrophilic brominations, temperatures as low as -30°C to -78°C may be necessary.[5]

  • Screen Catalysts: Different Lewis acids can exhibit different selectivities. Experimenting with catalysts such as iron(III) bromide or antimony(III) bromide may provide better results for the desired isomer.[6]

  • Solvent Effects: The polarity of the solvent can influence the stability of the intermediates and transition states, thereby affecting regioselectivity.[5] A screen of different solvents may be necessary to find the optimal conditions.

III. Experimental Protocols & Data

Protocol 1: Side-Chain Bromination of p-Nitrotoluene to p-Nitrobenzyl Bromide

This protocol is adapted from Organic Syntheses.[3]

Materials:

  • p-Nitrotoluene

  • Bromine

  • Ligroin (b.p. 90-100°C)

  • Decolorizing carbon

Equipment:

  • Three-necked round-bottom flask

  • Liquid-sealed stirrer

  • Reflux condenser

  • Separatory funnel

  • Gas trap

  • Oil bath

Procedure:

  • Place 300 g (2.2 moles) of p-nitrotoluene into the three-necked flask.

  • Heat the flask in an oil bath to 145-150°C .[3]

  • Slowly add 368 g (118 cc, 2.3 moles) of bromine dropwise over two hours.

  • After the addition is complete, continue heating and stirring for an additional ten minutes.

  • While still hot, carefully pour the reaction mixture into a flask containing 4 L of hot ligroin.

  • Add 15 g of decolorizing carbon and boil for ten minutes.

  • Filter the hot solution rapidly with suction.

  • Cool the filtrate in an ice bath to crystallize the product.

  • Collect the crystals by suction filtration, wash with cold ligroin, and air dry.

Expected Yield: 53-59% of the theoretical amount.[3]

ParameterValueReference
Reactant p-Nitrotoluene[3]
Reagent Bromine[3]
Temperature 145-150°C[3]
Product p-Nitrobenzyl bromide[3]
Yield 53-59%[3]

Visualization of the Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield of p-Nitrobenzyl Bromide temp_check Is Reaction Temperature 145-150°C? start->temp_check adjust_temp Adjust Heating to Maintain 145-150°C temp_check->adjust_temp No byproduct_check Are Ring-Brominated Byproducts Present? temp_check->byproduct_check Yes adjust_temp->temp_check initiator_check Is a Radical Initiator or Light Source Used? byproduct_check->initiator_check Yes success Optimized Yield byproduct_check->success No add_initiator Introduce a Radical Initiator (e.g., AIBN) or UV Light initiator_check->add_initiator No clean_glassware Ensure Glassware is Free of Metal Contaminants initiator_check->clean_glassware Yes add_initiator->initiator_check clean_glassware->success

Caption: Troubleshooting workflow for low yield in side-chain bromination.

IV. Safety Precautions

Handling Bromine:

  • Toxicity and Corrosivity: Bromine is highly toxic, corrosive, and can cause severe burns.[8] It is fatal if inhaled.[8]

  • Personal Protective Equipment (PPE): Always handle bromine in a well-ventilated fume hood while wearing appropriate PPE, including chemical-resistant gloves, splash goggles, a face shield, and a lab coat.[9]

  • Spill Response: In case of a spill, evacuate the area and follow established laboratory procedures for hazardous chemical spills.[10]

  • First Aid:

    • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[10] Seek immediate medical attention.[10]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Seek immediate medical attention.[10]

    • Inhalation: Move the victim to fresh air immediately.[10] If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]

Handling p-Nitrotoluene and p-Nitrobenzyl Bromide:

  • Toxicity: p-Nitrotoluene and its brominated derivatives are toxic. Avoid inhalation, ingestion, and skin contact.

  • Lachrymatory Nature: p-Nitrobenzyl bromide is a lachrymator (causes tearing). Handle with care in a fume hood.[3] In case of skin contact, washing the affected area with alcohol can provide relief.[3]

V. References

  • Coleman, G. H.; Honeywell, G. E. p-NITROBENZYL BROMIDE. Organic Syntheses. Coll. Vol. 2, p.443 (1943); Vol. 16, p.54 (1936). --INVALID-LINK--

  • Brewster, J. F. THE BROMINATION OF p-NITROTOLUENE. Journal of the American Chemical Society. 1918, 40 (2), 406-407. --INVALID-LINK--

  • Filimonov, V. D. et al. p-Nitrotoluene Bromination Using Barium Fluorobromate Ba(BrF4)2. Advanced Materials Research. 2014, 1040, 337-341. --INVALID-LINK--

  • Cavill, G. W. K. A note on the bromination of p-nitrotoluene. Journal of the Society of Chemical Industry. 1946, 65 (4), 124-124. --INVALID-LINK--

  • Filimonov, V. D. Electrophilic Bromination of Nitrobenzene Using Barium Tetrafluorobromate (III). ResearchGate. 2015. --INVALID-LINK--

  • Google Patents. Novel synthesis process of o-nitrobenzyl bromide. --INVALID-LINK--

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Chemistry: Reaction Mechanisms of 2-Bromo-4-nitrotoluene. --INVALID-LINK--

  • IOSR Journal of Applied Chemistry. Side Chain Bromination of 4 – Nitro Toluene by an Electro Chemical Method. --INVALID-LINK--

  • Chemistry LibreTexts. 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. --INVALID-LINK--

  • BenchChem. Temperature control strategies for regioselective bromination. --INVALID-LINK--

  • Carl ROTH. Safety Data Sheet: Bromine. --INVALID-LINK--

  • Centers for Disease Control and Prevention. Bromine. --INVALID-LINK--

  • Fisher Scientific. Safety Data Sheet: Bromine. --INVALID-LINK--

  • University of Nebraska-Lincoln. Standard Operating Procedure: Bromine. --INVALID-LINK--

  • Sigma-Aldrich. Safety Data Sheet: Bromine. --INVALID-LINK--

  • Chem318 Electrophilic Aromatic Substitution 02/06/07 Bromination of Toluene. --INVALID-LINK--

  • Chemistry LibreTexts. Halogenation of Benzene-The Need for a Catalyst. --INVALID-LINK--

  • Liberty University. Optimizing a Lab-Friendly Radical Bromination Reaction. --INVALID-LINK--

References

Validation & Comparative

A Multi-Technique Approach to the Structural Elucidation of 2-Bromo-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Analytical Scientists

In the realm of synthetic chemistry and drug development, the unambiguous structural confirmation of novel compounds and key intermediates is a cornerstone of rigorous scientific practice. 2-Bromo-3-methylbenzoic acid (CAS 53663-39-1), a versatile building block in organic synthesis, presents an excellent case study for demonstrating the synergistic power of modern analytical techniques.[1][2] While ¹H Nuclear Magnetic Resonance (NMR) spectroscopy often serves as the primary tool for structural assessment, a comprehensive characterization relies on the convergence of data from multiple analytical platforms.

This guide, designed for researchers and drug development professionals, provides an in-depth comparison of ¹H NMR characterization with complementary techniques, including ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the causality behind experimental choices, present detailed protocols, and offer field-proven insights to ensure self-validating, trustworthy results.

Section 1: ¹H NMR Spectroscopy - The Primary Tool for Structural Mapping

¹H NMR spectroscopy provides detailed information about the chemical environment, connectivity, and relative number of protons in a molecule. For a substituted aromatic compound like this compound, ¹H NMR is indispensable for confirming the substitution pattern on the benzene ring.

Fundamental Principles in Action

The predicted ¹H NMR spectrum of this compound is governed by established principles of chemical shifts and spin-spin coupling. The electron-withdrawing nature of the bromine atom and the carboxylic acid group will deshield adjacent protons, shifting them downfield. Conversely, the electron-donating methyl group will cause a slight shielding effect.

The expected signals are:

  • Carboxylic Acid Proton (-COOH): A broad singlet, typically far downfield (>10 ppm), due to hydrogen bonding and acidic exchange.

  • Aromatic Protons (-C₆H₃): Three protons on the aromatic ring, which will appear in the aromatic region (typically 7.0-8.5 ppm). Their specific chemical shifts and splitting patterns are highly diagnostic of their relative positions.

  • Methyl Protons (-CH₃): A sharp singlet in the aliphatic region (around 2.5 ppm), as there are no adjacent protons to couple with.

Experimental ¹H NMR Data Analysis

Reported experimental data for this compound provides the following signals. A critical analysis of this data in comparison to theoretical predictions is key to confident assignment.

Proton AssignmentReported Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
-CH₃2.49Singlet (s)N/A3H
H-57.29Triplet (t)7.61H
H-4 or H-67.42Doublet (d)7.21H
H-6 or H-47.70Doublet of doublets (dd)7.6, 1.51H
-COOH>10 (not always reported)Broad Singlet (br s)N/A1H

Note: Some literature reports a triplet for the signal at 7.70 ppm, which is inconsistent with the expected coupling patterns. The assignment as a doublet of doublets is more chemically sound.

Interpretation and Rationale:

  • The methyl signal at 2.49 ppm is a singlet, confirming its attachment to a quaternary carbon with no adjacent protons.

  • The triplet at 7.29 ppm (H-5) is characteristic of a proton coupled to two neighboring protons (H-4 and H-6) with similar coupling constants, consistent with ortho-coupling (³JHH ≈ 7-8 Hz).

  • The signals for H-4 and H-6 appear as distinct multiplets. One is a doublet, and the other a doublet of doublets. This is due to both ortho-coupling (to H-5) and a smaller meta-coupling (⁴JHH ≈ 1-3 Hz) between H-4 and H-6. This fine structure is crucial for confirming the 1,2,3-trisubstituted pattern.

Visualizing Key Structural Correlations

A diagram illustrating the proton assignments and their coupling relationships provides an intuitive map of the molecule's hydrogen framework.

Caption: Key proton-proton couplings in this compound.

Section 2: A Comparative Analysis with Alternative Techniques

While ¹H NMR is powerful, relying on a single technique can be risky, especially when dealing with novel compounds or complex mixtures. A multi-technique approach provides orthogonal data points, leading to a much higher degree of confidence in the final structure.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides a count of unique carbon atoms and information about their chemical environment. For this compound, eight distinct signals are expected: one for the methyl group, six for the aromatic ring, and one for the carboxylic acid carbonyl.

Infrared (IR) Spectroscopy

IR spectroscopy is exceptional for identifying functional groups. The IR spectrum of this compound will be dominated by characteristic absorptions that confirm the presence of the key moieties.

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight and can reveal structural information through fragmentation patterns. A key feature for this molecule is the isotopic signature of bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio), which results in a characteristic M and M+2 molecular ion peak of nearly equal intensity.

Comparative Data Summary

The following table objectively compares the information gleaned from each technique:

Analytical TechniqueInformation ProvidedStrengths for this MoleculeLimitations
¹H NMR Proton environment, H-H connectivity, relative proton count.Confirms aromatic substitution pattern through coupling.Carboxylic acid proton can be broad or exchangeable.
¹³C NMR Number of unique carbons, carbon hybridization (sp², sp³).Confirms the presence of 8 distinct carbons.[3][4]Lower sensitivity than ¹H NMR; requires more sample or longer acquisition time.
IR Spectroscopy Presence of functional groups.Unambiguously identifies the carboxylic acid (broad O-H, sharp C=O stretch).[5][6][7][8]Provides no information on the substitution pattern of the ring.
Mass Spectrometry Molecular weight, elemental formula (high-res), fragmentation.Confirms molecular formula and presence of one bromine atom via isotopic pattern.[5][9][10][11]Does not distinguish between isomers (e.g., 2-bromo-4-methylbenzoic acid).

Section 3: Experimental Protocols

Adherence to validated protocols is essential for reproducibility and data integrity.

Protocol 1: Sample Preparation for NMR Analysis

Causality: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic molecules. A concentration of 5-10 mg in 0.6-0.7 mL of solvent is optimal for achieving good signal-to-noise without causing solubility or viscosity issues.

  • Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry vial.

  • Solvent Addition: Add approximately 0.7 mL of deuterated solvent (e.g., CDCl₃ containing 0.03% TMS as an internal standard).

  • Dissolution: Gently vortex or sonicate the vial until the sample is completely dissolved.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette during transfer.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Protocol 2: Representative ¹H NMR Data Acquisition (400 MHz)

Causality: These parameters represent a standard starting point for acquiring a high-quality 1D proton spectrum for a small organic molecule. The number of scans is chosen to ensure a good signal-to-noise ratio.

  • Spectrometer: 400 MHz NMR Spectrometer

  • Nucleus: ¹H

  • Pulse Program: Standard single pulse (e.g., 'zg30')

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width: -2 to 12 ppm

  • Acquisition Time: ~4 seconds

  • Relaxation Delay: 2 seconds

  • Number of Scans: 16

Workflow for Structural Validation

The logical flow from sample analysis to final confirmation involves multiple, self-validating steps.

Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Confirmation Sample Weigh Sample Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer NMR ¹H & ¹³C NMR MS Mass Spectrometry IR IR Spectroscopy Process Process & Integrate Spectra NMR->Process Compare Compare Orthogonal Data (NMR, MS, IR) MS->Compare IR->Compare Assign Assign Signals Process->Assign Assign->Compare Confirm Structure Confirmed Compare->Confirm

Caption: A logical workflow for the structural validation of an organic compound.

Conclusion

The characterization of this compound serves as a clear illustration that while ¹H NMR is a remarkably informative technique, it is most powerful when used within a broader analytical context. By systematically comparing the detailed connectivity information from ¹H and ¹³C NMR with the functional group data from IR and the molecular weight confirmation from MS, researchers can achieve an exceptionally high level of confidence in their structural assignments. This multi-technique, self-validating approach is fundamental to ensuring the integrity and reproducibility of scientific research in chemistry and drug development.

References

A Researcher's Guide to 2-Bromo-3-methylbenzoic Acid: A Comparative Analysis of a Versatile Benzoic Acid Derivative

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of synthetic chemistry and drug development, the judicious selection of building blocks is paramount. Benzoic acid derivatives, with their inherent aromaticity and versatile carboxyl group, represent a foundational class of molecules. Among these, 2-Bromo-3-methylbenzoic acid stands out, offering a unique steric and electronic profile that can be strategically leveraged in complex molecular design. This guide provides an in-depth, data-driven comparison of this compound with other key benzoic acid derivatives, illuminating its distinct characteristics to empower researchers in making informed decisions for their synthetic endeavors.

Physicochemical Properties: The Impact of Substitution on Acidity and Physical Characteristics

The identity and placement of substituents on the benzoic acid ring profoundly influence its physicochemical properties. A comparative analysis of these properties is the first step in understanding the unique potential of this compound.

Table 1: Physicochemical Properties of Selected Benzoic Acid Derivatives

CompoundMolecular Weight ( g/mol )Melting Point (°C)pKa
Benzoic Acid122.12122.44.20[1]
2-Bromobenzoic Acid201.02147-1502.85
3-Methylbenzoic Acid136.15111-1134.27
This compound 215.05 148-152 ~2.9 (estimated)
2-Nitrobenzoic Acid167.12146-1482.17
4-Methoxybenzoic Acid152.15183-1854.47

Note: The pKa of this compound is an estimation based on substituent effects. Experimental verification is recommended.

The acidity of a benzoic acid is a critical parameter, influencing its reactivity in a multitude of reactions. The strong electron-withdrawing inductive effect of the bromine atom at the ortho position in this compound significantly increases its acidity (lowers the pKa) compared to benzoic acid and 3-methylbenzoic acid. This enhanced acidity can be a distinct advantage in reactions requiring deprotonation of the carboxylic acid. The methyl group at the 3-position, while weakly electron-donating, primarily contributes steric bulk, a factor that will be explored in the context of reactivity.

A Comparative Look at Reactivity in Key Synthetic Transformations

The true measure of a building block's utility is its performance in chemical reactions. Here, we compare the reactivity of this compound with its counterparts in two fundamental classes of organic transformations.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The presence of a bromine atom makes this compound an excellent candidate for palladium-catalyzed cross-coupling reactions, a powerful method for constructing C-C bonds.

Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling of Aryl Bromides

  • Reaction Setup: In a reaction vessel, combine the aryl bromide (1.0 eq), the desired boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., toluene/water 4:1).

  • Reaction Execution: Heat the mixture to 80-100 °C and monitor the reaction's progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction, perform an aqueous work-up, and extract the product with an organic solvent. The combined organic layers are dried and concentrated, followed by purification of the crude product by column chromatography.[2]

Comparative Reactivity Insights:

  • 2-Bromobenzoic Acid: Exhibits similar reactivity to this compound, though potentially with faster kinetics due to reduced steric hindrance.

  • Benzoic Acid and 3-Methylbenzoic Acid: Are not suitable substrates for this reaction as they lack the necessary halide leaving group.

  • 2-Nitrobenzoic Acid: The strongly electron-withdrawing nitro group can sometimes complicate the catalytic cycle, potentially requiring specialized conditions or leading to reduced yields.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Esterification and Amide Bond Formation: The Role of Steric Hindrance

The synthesis of esters and amides from carboxylic acids are cornerstone reactions in medicinal chemistry. The steric environment around the carboxyl group in this compound is a key determinant of its reactivity in these transformations.

Experimental Protocol: Fischer Esterification

  • Reaction Setup: Dissolve the carboxylic acid in an excess of the desired alcohol in a round-bottom flask fitted with a reflux condenser.

  • Catalyst: Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄).

  • Reaction: Heat the mixture to reflux and monitor by TLC.

  • Work-up: After cooling, remove the excess alcohol, dissolve the residue in an organic solvent, and neutralize the acid catalyst with a saturated aqueous NaHCO₃ solution. After washing and drying, the ester is purified.

Comparative Reactivity Insights:

  • Benzoic Acid and 3-Methylbenzoic Acid: With less steric hindrance around the carboxyl group, these acids generally undergo esterification and amide bond formation more readily.

  • 2-Bromobenzoic Acid: Also experiences steric hindrance, leading to reaction rates that are more comparable to those of this compound. The kinetics of esterification are significantly influenced by the steric properties of the alcohol as well.[3]

  • Amide Coupling: For amide formation using coupling reagents, the steric bulk of this compound may necessitate longer reaction times or the use of more powerful activating agents to achieve high yields.

Caption: A logical diagram illustrating the impact of steric hindrance on reactivity.

Spectroscopic Fingerprints: A Comparative Analysis

The spectroscopic data of a molecule provides a unique fingerprint, essential for its characterization and for monitoring reaction progress.

Table 2: Comparative ¹H and ¹³C NMR Data (in ppm)

Compound¹H NMR (Aromatic Protons)¹H NMR (Other)¹³C NMR (Carbonyl)
Benzoic Acid~7.4-8.1-~172.6
2-Bromobenzoic Acid~7.2-7.7-~169.6
3-Methylbenzoic Acid~7.2-7.8~2.4 (CH₃)~170.0
This compound ~7.2-7.7 ~2.5 (CH₃) ~170 (Predicted)
2-Nitrobenzoic Acid~7.6-8.2-~165.9
4-Methoxybenzoic Acid~6.9-8.0~3.8 (OCH₃)~166.8

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument.[4][5][6][7][8][9][10][11]

Infrared (IR) Spectroscopy:

All the compared benzoic acid derivatives will exhibit characteristic IR absorption bands: a broad O-H stretch from approximately 3300-2500 cm⁻¹ due to the hydrogen-bonded carboxylic acid dimer, and a strong C=O stretch between 1710 and 1680 cm⁻¹.[12] The exact position of the C=O stretch is influenced by the electronic nature of the substituents. For instance, the electron-withdrawing nitro group in 2-nitrobenzoic acid would be expected to shift this peak to a higher wavenumber compared to the electron-donating methoxy group in 4-methoxybenzoic acid.

Conclusion: Strategic Deployment of this compound in Synthesis

This compound is a highly valuable building block for the discerning synthetic chemist. Its defining features—enhanced acidity, a handle for cross-coupling reactions, and significant steric hindrance around the carboxyl group—can be strategically harnessed to achieve specific synthetic outcomes. The ortho-bromo substituent provides a reliable site for the introduction of new carbon-carbon or carbon-heteroatom bonds, while the adjacent methyl group can be used to influence the regioselectivity of reactions and the conformational preferences of the final product. A thorough understanding of how its properties compare to other benzoic acid derivatives is crucial for its effective application in the design and synthesis of novel pharmaceuticals and functional materials.

References

A Comparative Guide to the Biological Activity of 3,5-Dibromo-4-methoxybenzoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the biological activities of 3,5-Dibromo-4-methoxybenzoic acid and structurally related benzoic acid derivatives. While comprehensive experimental data on 3,5-Dibromo-4-methoxybenzoic acid is emerging, this document synthesizes existing knowledge on related compounds to forecast its potential therapeutic applications and guide future research. We will delve into the structure-activity relationships that govern the efficacy of these molecules, supported by quantitative data and detailed experimental protocols.

Introduction to 3,5-Dibromo-4-methoxybenzoic Acid: A Marine-Derived Scaffold

3,5-Dibromo-4-methoxybenzoic acid is a halogenated aromatic carboxylic acid that has been isolated from marine sponges, such as those of the Amphimedon and Psammaplysilla genera.[1][2] Its unique structure, featuring a benzoic acid core substituted with two bromine atoms and a methoxy group, presents a compelling scaffold for medicinal chemistry.[1] The carboxylic acid moiety offers a versatile handle for chemical modifications, such as the formation of amides and esters, enabling the generation of diverse compound libraries for biological screening.[1][3] Furthermore, the bromine and methoxy substituents significantly influence the molecule's electronic and lipophilic properties, which are critical for target binding and pharmacokinetic profiles.[1]

While direct biological data for this specific molecule is limited, its structural motifs are present in numerous bioactive compounds, suggesting its potential as a valuable starting point for the development of novel therapeutic agents.[1] Benzoic acid and its derivatives are widely recognized for a spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[4][5] This guide will explore these potential activities by drawing parallels with well-characterized derivatives.

Predicted Biological Activities Based on Structural Features

The biological potential of 3,5-Dibromo-4-methoxybenzoic acid can be inferred from its key structural components: the benzoic acid core, the bromine substituents, and the methoxy group.

  • Antimicrobial Potential: The presence of halogen atoms, particularly bromine, on an aromatic ring is strongly associated with enhanced antimicrobial activity.[4] Brominated phenols and related compounds isolated from marine organisms have demonstrated potent antibacterial and antifungal properties.[4] This suggests that the dibromo substitution in 3,5-Dibromo-4-methoxybenzoic acid could confer significant antimicrobial efficacy.[4]

  • Anticancer and Enzyme Inhibition: The substituted benzoic acid scaffold is a common pharmacophore in the design of enzyme inhibitors and anticancer agents.[1] By modifying the substituents on the aromatic ring and the carboxylic acid group, it is possible to design selective inhibitors for specific enzyme targets implicated in disease.[1] For instance, structurally related benzamide derivatives have shown potent inhibitory activity against protein kinases like Fibroblast Growth Factor Receptor 1 (FGFR1), a key target in non-small cell lung cancer.[1][6]

  • Anti-inflammatory Properties: Benzoic acid derivatives have also been investigated for their anti-inflammatory effects.[1] The specific substitution pattern of 3,5-Dibromo-4-methoxybenzoic acid could be leveraged to develop novel anti-inflammatory agents, potentially by inhibiting key inflammatory mediators or signaling pathways.[1]

Comparative Analysis of Biological Activity

To contextualize the potential of 3,5-Dibromo-4-methoxybenzoic acid, the following table summarizes the biological activities of several key benzoic acid derivatives. This data provides a quantitative basis for understanding how different functional groups impact their efficacy.

CompoundBiological ActivityTarget Organism/EnzymeKey Performance MetricReference
Benzoic AcidAntibacterialEscherichia coli O157MIC = 1 mg/mL[4]
2-Hydroxybenzoic Acid (Salicylic Acid)AntibacterialE. coli O157MIC = 1 mg/mL[4]
3,4-Dimethoxybenzoic AcidAntibacterialStaphylococcus aureusZone of Inhibition = 5 mm (at 100 µg/mL)[4]
2,3,4-Trihydroxybenzoic Acidα-Amylase InhibitionPorcine pancreatic α-amylaseIC50 = 17.30 ± 0.73 mM[4]
4-Hydroxy-3-methoxybenzoic Acid (Vanillic Acid)α-Amylase InhibitionPorcine pancreatic α-amylaseIC50 = 28.13 ± 1.15 mM[4]
3,4,5-Trihydroxybenzoic AcidAntifungalCandida albicans ATCC 10231, Trichophyton sp.MIC = 128 µg/mL, MIC = 32 µg/mL[7]
2-(3',5'-dibromo-2'-methoxyphenoxy)-3,5-dibromophenolAntibacterialBacillus subtilis, Staphylococcus aureusMIC = 1 µg/mL[4][8]
4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivative (C9)Anticancer (FGFR1 inhibitor)NCI-H1581 (NSCLC cell line)IC50 = 1.36 ± 0.27 µM[6]

Note: While not direct derivatives, these structurally related compounds are included to highlight the potent bioactivity conferred by bromine and methoxy substitutions.

Structure-Activity Relationship of Benzoic Acid Derivatives

The biological activity of benzoic acid derivatives is intricately linked to their chemical structure. Key modifications and their impact are discussed below:

  • Hydroxylation: The number and position of hydroxyl (-OH) groups significantly influence antioxidant and antimicrobial activities. For example, dihydroxybenzoic acids generally exhibit stronger antioxidant properties.

  • Methoxylation: The presence of methoxy (-OCH3) groups can modulate the lipophilicity and electronic properties of the molecule, affecting its ability to cross cell membranes and interact with target enzymes.

  • Halogenation: The introduction of halogen atoms, such as bromine, can dramatically enhance biological activity.[4] This is evident in the potent antibacterial and antifungal activities of brominated phenols isolated from marine sponges.[4][8] The strong electron-withdrawing nature of bromine can increase the acidity of a phenolic proton or alter the electronic distribution of the aromatic ring, thereby influencing interactions with biological targets.

Based on these relationships, the combination of two bromine atoms and a methoxy group in 3,5-Dibromo-4-methoxybenzoic acid suggests a high potential for potent biological activity, particularly as an antimicrobial agent. However, empirical testing is essential to confirm these predictions.

Experimental Protocols

To facilitate further research and ensure standardized comparisons, detailed methodologies for key experiments are provided below.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for assessing the antimicrobial activity of a test compound.

  • Preparation of Microbial Inoculum:

    • Aseptically pick a few colonies of the target microorganism from a fresh agar plate.

    • Suspend the colonies in sterile saline solution (0.85% NaCl).

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.

    • Dilute this standardized suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Test Compound:

    • Dissolve the test compound (e.g., 3,5-Dibromo-4-methoxybenzoic acid) in a suitable solvent, such as DMSO, to create a stock solution.

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well of the microtiter plate containing the diluted test compound.

    • Include a positive control (inoculum without the test compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.[4] This can be determined by visual inspection or by measuring the optical density at 600 nm.

Protocol 2: Synthesis of Amide Derivatives

This protocol describes a general method for the synthesis of amide derivatives from 3,5-Dibromo-4-methoxybenzoic acid for structure-activity relationship studies.

  • Activation of Carboxylic Acid:

    • To a solution of 3,5-Dibromo-4-methoxybenzoic acid (1.0 equivalent) in an anhydrous solvent like DMF, add EDC·HCl (1.2 equivalents) and HOBt (1.2 equivalents).

    • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Amide Coupling:

    • Add the desired substituted aniline or amine (1.1 equivalents) to the reaction mixture.

    • Continue stirring at room temperature for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, pour the mixture into water and extract with an organic solvent like DCM.

    • Wash the organic layer sequentially with a saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Visualizing Workflows and Mechanisms

To further clarify the experimental process and potential mechanisms of action, the following diagrams are provided.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) inoculate Inoculate 96-Well Plate prep_inoculum->inoculate prep_compound Prepare Serial Dilutions of Test Compound prep_compound->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Visually Inspect for Growth incubate->read_results determine_mic Determine MIC read_results->determine_mic Enzyme_Inhibition cluster_competitive Competitive Inhibition cluster_noncompetitive Non-Competitive Inhibition enzyme_c Enzyme Active Site inhibitor_c Competitive Inhibitor (e.g., Benzoic Acid Derivative) inhibitor_c->enzyme_c:f1 Binds to Active Site substrate_c Substrate substrate_c->enzyme_c:f1 Binding Blocked enzyme_nc Enzyme Active Site Allosteric Site inhibitor_nc Non-Competitive Inhibitor inhibitor_nc->enzyme_nc:f2 Binds to Allosteric Site substrate_nc Substrate substrate_nc->enzyme_nc:f1 Cannot Bind

References

A Senior Application Scientist's Guide to the Antioxidant Activity of Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions.[1][2] Antioxidants are molecules that can safely interact with free radicals, terminating the chain reaction before vital molecules are damaged.[2] Among the vast landscape of natural and synthetic antioxidants, phenolic acids represent a class of significant interest due to their prevalence in plant-based diets and their well-documented health benefits.[1][3]

This guide provides an in-depth comparison of the antioxidant activity of substituted benzoic acids, a key subclass of phenolic acids. We will explore the core mechanisms of their action, dissect the critical structure-activity relationships that govern their efficacy, and provide validated, step-by-step experimental protocols for their quantitative evaluation. The insights herein are designed to empower researchers to make informed decisions in the screening and development of novel therapeutic agents based on the benzoic acid scaffold.

The Chemical Underpinnings: Mechanisms of Antioxidant Action

The antioxidant capacity of substituted benzoic acids, like other phenols, primarily stems from the reactivity of the hydroxyl (-OH) group attached to the aromatic ring.[1] The donation of a hydrogen atom from this group to a free radical is a key quenching mechanism. This process is thermodynamically favorable because the resulting phenoxyl radical is stabilized by the delocalization of the unpaired electron across the aromatic ring. The primary mechanisms are:

  • Hydrogen Atom Transfer (HAT): The phenolic antioxidant (ArOH) directly donates its hydroxyl hydrogen atom to a free radical (R•), effectively neutralizing it. This is a one-step process.

    ArOH + R• → ArO• + RH

  • Single Electron Transfer - Proton Transfer (SET-PT): This is a two-step process. First, the antioxidant donates an electron to the free radical, forming a radical cation (ArOH•+) and an anion (R⁻). The radical cation is then deprotonated. This mechanism is often favored in polar solvents.[2]

    ArOH + R• → ArOH•+ + R⁻ ArOH•+ → ArO• + H⁺

  • Transition Metal Chelation: Some phenolic compounds can chelate metal ions like iron (Fe²⁺) and copper (Cu²⁺), which are known to catalyze the Fenton reaction that produces highly reactive hydroxyl radicals. By binding these metals, antioxidants can prevent this radical formation.[4][5][6]

The efficiency of these processes is heavily influenced by the chemical structure of the benzoic acid derivative, specifically the number and position of substituents on the aromatic ring.[1][7]

Radical_Scavenging_Mechanisms ArOH Substituted Benzoic Acid (ArOH) StabilizedRadical Stabilized Phenoxyl Radical (ArO•) ArOH->StabilizedRadical H Atom or e⁻ Donation FreeRadical Reactive Oxygen Species (R•) NeutralizedMolecule Neutralized Molecule (RH) FreeRadical->NeutralizedMolecule Radical Quenched

Caption: General mechanism of free radical scavenging by phenolic antioxidants.

Structure-Activity Relationship (SAR): A Comparative Analysis

The antioxidant potential of a substituted benzoic acid is not an intrinsic constant but is dictated by the electronic and steric effects of its substituents. Decades of research have established several key principles.

  • The Role of the Hydroxyl Group: The phenolic hydroxyl group is indispensable for significant radical scavenging activity. Benzoic acid itself, lacking a hydroxyl group, has negligible activity compared to its hydroxylated counterparts.[8] Derivatives with a blocked -OH group show very low antioxidant properties.[9][10]

  • Number of Hydroxyl Groups: Generally, antioxidant activity increases with the number of hydroxyl groups.[11] For instance, 3,4-dihydroxybenzoic acid (protocatechuic acid) and 3,4,5-trihydroxybenzoic acid (gallic acid) are significantly more potent antioxidants than 4-hydroxybenzoic acid.[8] The presence of multiple hydroxyl groups enhances the stabilization of the resulting phenoxyl radical through resonance.

  • Position of Hydroxyl Groups: The relative position of the hydroxyl groups is critical. Substituents in the ortho and para positions relative to the carboxyl group generally confer higher antioxidant activity than those in the meta position.[9][10] An ortho-dihydroxy (catechol) or para-dihydroxy (hydroquinone) arrangement is particularly effective for radical scavenging.[7]

  • Influence of Methoxy Groups: The effect of methoxy (-OCH₃) substitution is more complex. Methoxy groups are electron-donating, which can increase the electron density on the phenolic oxygen, facilitating hydrogen or electron donation.[7] However, their bulkiness can also introduce steric hindrance. Studies have shown that in some contexts, methoxy groups enhance activity, while in others, the effect is less pronounced or even negative depending on the specific assay used.[3][7][12]

  • The Carboxylic Acid Group: The electron-withdrawing nature of the carboxylic acid group (-COOH) generally decreases the H-donating ability of the phenolic -OH group compared to simpler phenols. However, it is a crucial moiety for the compound's overall chemical properties and potential biological interactions.

Table 1: Comparative Antioxidant Activity Trends of Substituted Benzoic Acids

Compound Class Substitution Pattern General Antioxidant Activity Key Findings & References
Monohydroxybenzoic Acids 2-hydroxy (Salicylic Acid) Moderate Often shows higher activity than 3- and 4-hydroxy isomers due to intramolecular hydrogen bonding.[10]
4-hydroxy Low to Moderate Possesses activity, but generally lower than di- and tri-hydroxy derivatives.[8][12]
3-hydroxy Low Typically exhibits the lowest activity among monohydroxy isomers.[10]
Dihydroxybenzoic Acids 3,4-dihydroxy (Protocatechuic Acid) High The ortho-dihydroxy structure is highly effective for radical scavenging.[7][8]
2,5-dihydroxy (Gentisic Acid) High The para-dihydroxy arrangement provides strong antioxidant capacity.
3,5-dihydroxy Low meta-positioning of hydroxyl groups is less favorable for radical stabilization.[10]
Trihydroxybenzoic Acids 3,4,5-trihydroxy (Gallic Acid) Very High Considered one of the most potent phenolic acid antioxidants due to three hydroxyl groups.[10][13]
Methoxy-hydroxybenzoic Acids 4-hydroxy-3-methoxy (Vanillic Acid) Moderate Activity is generally higher than 4-hydroxybenzoic acid but lower than protocatechuic acid.[8]

| | 4-hydroxy-3,5-dimethoxy (Syringic Acid) | Moderate | The two methoxy groups contribute to electron donation but may also add steric hindrance.[12] |

Standardized Methodologies for Comparative Evaluation

To objectively compare the antioxidant activity of different benzoic acid derivatives, standardized in vitro assays are essential. Below are detailed, self-validating protocols for three of the most widely accepted methods. The use of multiple assays is strongly recommended, as different methods reflect different aspects of antioxidant action (e.g., HAT vs. SET mechanisms).[14]

3.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[15][16]

Principle of Causality: The DPPH radical is a stable free radical with a deep violet color due to its unpaired electron, showing a characteristic absorbance maximum around 517 nm.[17] When an antioxidant reduces the DPPH radical by donating a hydrogen atom, the color vanishes. The degree of discoloration is directly proportional to the scavenging potential of the test compound. This is a measure of the compound's ability to interrupt radical chain reactions.

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_dpph 1. Prepare 0.1 mM DPPH in Methanol mix 3. Mix Sample (50 µL) with DPPH (150 µL) in 96-well plate prep_dpph->mix prep_sample 2. Prepare Serial Dilutions of Test Compound & Control prep_sample->mix incubate 4. Incubate in Dark (30 min, RT) mix->incubate measure 5. Measure Absorbance at 517 nm incubate->measure calculate 6. Calculate % Inhibition & Determine IC50 measure->calculate

Caption: Experimental workflow for the DPPH radical scavenging assay.

Experimental Protocol:

  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of spectroscopic grade methanol. Store this solution in an amber bottle and in the dark, as DPPH is light-sensitive.[16] Prepare fresh daily. The absorbance of this working solution at 517 nm should be ~1.0.[18]

    • Test Compounds: Prepare a stock solution (e.g., 1 mg/mL) of each substituted benzoic acid and a positive control (e.g., Ascorbic Acid, Gallic Acid, Trolox) in methanol. Perform serial dilutions to obtain a range of concentrations.[18]

  • Assay Procedure (96-well plate format):

    • Add 50 µL of the sample or standard solution at different concentrations to the wells of a microtiter plate.[18]

    • Add 150 µL of the 0.1 mM DPPH solution to each well.[18]

    • Prepare a control well containing 50 µL of methanol and 150 µL of the DPPH solution.[18]

    • Prepare a blank well containing 200 µL of methanol for instrument calibration.[18]

    • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[15][18] The dark incubation is critical to prevent the photo-degradation of DPPH.

  • Data Acquisition and Analysis:

    • Measure the absorbance (A) of each well at 517 nm using a microplate reader.[15]

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

    • The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the % inhibition against the compound concentration.[15] A lower IC₅₀ value indicates higher antioxidant activity.

3.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺). It is applicable to both hydrophilic and lipophilic antioxidants.

Principle of Causality: ABTS is oxidized to its radical cation (ABTS•⁺) by potassium persulfate. The ABTS•⁺ has a characteristic blue-green color with absorbance maxima at 734 nm.[18] In the presence of an antioxidant that can donate a hydrogen atom or electron, the radical cation is reduced back to its colorless neutral form. The reduction in absorbance is proportional to the antioxidant concentration.[14]

Experimental Protocol:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

    • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.

    • ABTS•⁺ Radical Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio (v/v). Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[14][19] This incubation period ensures the complete formation of the radical cation.

    • ABTS•⁺ Working Solution: On the day of the assay, dilute the radical solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[18]

  • Assay Procedure (96-well plate format):

    • Add 20 µL of the sample or standard solution (e.g., Trolox) at various concentrations to the wells.[18]

    • Add 180 µL of the ABTS•⁺ working solution to each well.[18]

    • Mix and incubate at room temperature for 6 minutes.[18][19]

    • Measure the absorbance at 734 nm.

  • Data Acquisition and Analysis:

    • Calculate the percentage of ABTS•⁺ scavenging activity using the same formula as for the DPPH assay.

    • Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant activity as a 1 mM concentration of the compound being tested.

3.3. FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay does not measure radical scavenging directly but assesses the total antioxidant power by the reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form.

Principle of Causality: This assay is based on an electron transfer mechanism.[14] At a low pH (3.6), antioxidants reduce the colorless ferric complex (Fe³⁺-TPTZ) to the intensely blue-colored ferrous complex (Fe²⁺-TPTZ), which has a strong absorbance at 593 nm.[20][21][22] The change in absorbance is proportional to the total reducing power of the electron-donating antioxidants present in the sample.

Experimental Protocol:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Dissolve 1.6 g of sodium acetate trihydrate in 100 mL of deionized water. Adjust the pH to 3.6 using glacial acetic acid.

    • TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.

    • Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.

    • FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[21][22] Warm this reagent to 37°C before use.

  • Assay Procedure:

    • Add 20 µL of the sample, standard (typically a ferrous sulfate solution of known concentration), or blank (solvent) to test tubes or wells of a microplate.[21]

    • Add 150-300 µL of the pre-warmed FRAP reagent.[21][22]

    • Mix and incubate at 37°C for a defined period (e.g., 4-6 minutes).[21][22]

    • Measure the absorbance at 593 nm.

  • Data Acquisition and Analysis:

    • Construct a standard curve using the absorbance values of the ferrous sulfate (Fe²⁺) standards.

    • The FRAP value of the sample is determined from the standard curve and is expressed as mM of Fe²⁺ equivalents per gram or mole of the compound.

Conclusion and Future Directions

The antioxidant activity of substituted benzoic acids is a finely tuned property governed by the number, position, and nature of substituents on the aromatic ring. A clear structure-activity relationship exists, with multiple hydroxyl groups, particularly in ortho and para positions, conferring the highest potency. Gallic acid and protocatechuic acid consistently emerge as highly effective antioxidants in this class.

The standardized protocols provided herein—DPPH, ABTS, and FRAP—offer a robust framework for the comparative evaluation of these compounds. It is crucial for researchers to recognize that each assay has its mechanistic specificities and limitations.[21] Therefore, a multi-assay approach is imperative for a comprehensive and reliable assessment of antioxidant potential. This foundational understanding is critical for the rational design and development of novel benzoic acid-based therapeutics to combat oxidative stress-related pathologies.

References

A Comparative Guide to the Antimicrobial Properties of Halogenated Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the ongoing battle against antimicrobial resistance, the exploration of novel therapeutic agents is paramount. Halogenated benzoic acids, a class of compounds characterized by a benzoic acid scaffold bearing one or more halogen substituents, have emerged as a promising area of investigation. The introduction of halogens—fluorine, chlorine, bromine, or iodine—can significantly modulate the physicochemical and biological properties of the parent molecule, often leading to enhanced antimicrobial efficacy. This guide provides a comprehensive comparison of the antimicrobial performance of various halogenated benzoic acids, supported by experimental data, to inform and guide future research and development in this field.

The Mechanistic Underpinnings of Antimicrobial Action

The antimicrobial activity of benzoic acid and its derivatives is primarily attributed to their ability to disrupt the cellular integrity and metabolic functions of microorganisms. The lipophilic nature of the undissociated acid allows it to penetrate the microbial cell membrane.[1] Once inside the cytoplasm, which has a near-neutral pH, the acid dissociates, releasing a proton and acidifying the cell's interior.[1] This acidification can disrupt essential metabolic processes and inhibit microbial growth.[1]

Halogenation plays a crucial role in enhancing this fundamental mechanism through several key modifications:

  • Increased Lipophilicity: The addition of a halogen atom generally increases the lipophilicity of the benzoic acid molecule. This enhanced lipophilicity facilitates easier passage through the lipid-rich cell membranes of microorganisms, leading to higher intracellular concentrations of the acid.[2][3]

  • Electronic Effects: Halogens are electron-withdrawing groups that can influence the acidity (pKa) of the carboxylic acid. This, in turn, affects the ratio of the undissociated (more lipophilic) to the dissociated form of the acid at a given pH, influencing its ability to cross the cell membrane.

  • Direct Membrane Interaction: Beyond facilitating transport, halogenated benzoic acids can directly interact with and disrupt the structure of the microbial cell membrane. This can lead to increased membrane permeability and the leakage of essential intracellular components.[1][4]

  • Enzyme Inhibition: Once inside the cell, these compounds can interfere with the function of essential enzymes. For instance, some benzoic acid derivatives have been shown to act as competitive inhibitors of enzymes crucial for metabolic pathways, such as dihydropteroate synthase in the folic acid synthesis pathway.[5]

cluster_extracellular Extracellular Space cluster_membrane Microbial Cell Membrane cluster_intracellular Intracellular Space (Cytoplasm) Halogenated Benzoic Acid (Undissociated) Halogenated Benzoic Acid (Undissociated) Increased Permeability Increased Permeability Halogenated Benzoic Acid (Undissociated)->Increased Permeability Increased Lipophilicity Dissociation Dissociation Increased Permeability->Dissociation Proton Release (H+) Proton Release (H+) Dissociation->Proton Release (H+) Anion Accumulation Anion Accumulation Dissociation->Anion Accumulation Intracellular Acidification Intracellular Acidification Proton Release (H+)->Intracellular Acidification Enzyme Inhibition Enzyme Inhibition Anion Accumulation->Enzyme Inhibition Metabolic Disruption Metabolic Disruption Intracellular Acidification->Metabolic Disruption Enzyme Inhibition->Metabolic Disruption Growth Inhibition / Cell Death Growth Inhibition / Cell Death Metabolic Disruption->Growth Inhibition / Cell Death

Proposed antimicrobial mechanism of halogenated benzoic acids.

Structure-Activity Relationship (SAR): A Comparative Analysis

The antimicrobial efficacy of halogenated benzoic acids is intricately linked to the nature of the halogen substituent, its position on the benzene ring (ortho, meta, or para), and the overall physicochemical properties of the molecule.

The Influence of the Halogen Type

The type of halogen (F, Cl, Br, I) significantly impacts the compound's properties. Generally, as we move down the halogen group, the atomic size and lipophilicity increase, while electronegativity decreases. This trend has a direct bearing on antimicrobial activity. For instance, some studies on halogenated compounds have shown that iodo-substituted derivatives can exhibit more potent antimicrobial and antifungal activity compared to their bromo-substituted counterparts, which may be attributed to the greater size and polarizability of iodine, potentially leading to stronger interactions with biological targets.[6]

The Critical Role of Substituent Position: The "Ortho Effect"

The position of the halogen on the benzoic acid ring is a critical determinant of its antimicrobial activity. Nearly all ortho-substituted benzoic acids are stronger acids than their meta and para isomers, a phenomenon known as the "ortho effect".[7][8] This increased acidity is attributed to steric hindrance between the ortho substituent and the carboxyl group, which forces the carboxyl group out of the plane of the benzene ring. This disruption of coplanarity enhances the acidity of the carboxyl group, which can, in turn, influence its antimicrobial properties.[7][8]

Quantitative Structure-Activity Relationship (QSAR) Insights

Quantitative Structure-Activity Relationship (QSAR) studies provide a mathematical framework to correlate the chemical structure of a compound with its biological activity. For halogenated benzoic acids and their derivatives, QSAR analyses have revealed that topological and electronic parameters are key determinants of their antimicrobial potential.[1][2][9] For instance, studies on 2-chlorobenzoic acid derivatives have indicated that their antibacterial and antifungal activities are governed by topological parameters.[2][9] Furthermore, QSAR studies on p-aminobenzoic acid derivatives have highlighted the importance of electronic parameters in explaining their antimicrobial activity.[10] Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (logP), is another crucial factor, with a fine-tuned lipophilicity/hydrophilicity ratio being essential for effective passage through bacterial membranes.[2][3]

Comparative Antimicrobial Performance: Experimental Data

The minimum inhibitory concentration (MIC) is a key quantitative measure of an antimicrobial agent's effectiveness, representing the lowest concentration that prevents visible growth of a microorganism. The following tables summarize available MIC data for various halogenated benzoic acids and their derivatives against a panel of common pathogenic bacteria and fungi. It is important to note that direct comparisons between different studies should be made with caution, as experimental conditions can vary.

Table 1: Comparative Antibacterial Activity of Halogenated Benzoic Acid Derivatives (MIC in µg/mL)

CompoundStaphylococcus aureusBacillus subtilisEscherichia coliReference(s)
2-Chlorobenzoic Acid Derivatives
Schiff's Base Derivative 1>1000500250[2][9]
Schiff's Base Derivative 2500250125[2][9]
p-Aminobenzoic Acid Derivatives
m-Bromo Schiff's Base-12.5-[10]
p-Bromo Schiff's Base---[10]
Benzoic Acid Derivatives
Benzoic Acid--1000[4]
2-Hydroxybenzoic Acid--1000[4]

Table 2: Comparative Antifungal Activity of Halogenated Benzoic Acid Derivatives (MIC in µg/mL)

CompoundCandida albicansAspergillus nigerReference(s)
2-Chlorobenzoic Acid Derivatives
Schiff's Base Derivative 1500500[2][9]
Schiff's Base Derivative 2250250[2][9]
p-Aminobenzoic Acid Derivatives
p-Bromo Schiff's Base2525[10]

Experimental Protocols: A Guide to a Self-Validating System

To ensure the generation of reliable and reproducible data, standardized experimental protocols are essential. The following section outlines the methodologies for key experiments in the evaluation of the antimicrobial properties of halogenated benzoic acids.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method is a gold standard for determining the quantitative antimicrobial susceptibility of a compound.

Materials:

  • Halogenated benzoic acid compounds

  • Sterile 96-well microtiter plates

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)

  • Negative control (vehicle solvent, e.g., DMSO)

  • Resazurin solution (for viability indication, optional)

Step-by-Step Methodology:

  • Preparation of Test Compounds: Prepare stock solutions of the halogenated benzoic acids in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the stock solutions in the appropriate growth medium to achieve a range of desired concentrations.

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized microbial inoculum to each well containing the test compound dilutions. Include a positive control (microorganism with a known antibiotic), a negative control (microorganism with vehicle solvent), and a sterility control (medium only).

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for most bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm. The addition of a viability indicator like resazurin can aid in the determination; a color change indicates microbial growth.[4]

Workflow for Minimum Inhibitory Concentration (MIC) determination.
Protocol 2: Assessment of a Compound's Effect on Microbial Membrane Integrity

This protocol helps to elucidate whether the antimicrobial mechanism involves membrane disruption.

Materials:

  • Log-phase culture of the test microorganism

  • Halogenated benzoic acid at its MIC and sub-MIC concentrations

  • Phosphate-buffered saline (PBS)

  • Propidium iodide (PI) stain

  • Flow cytometer or fluorescence microscope

Step-by-Step Methodology:

  • Cell Preparation: Harvest a log-phase culture of the test microorganism by centrifugation, wash with PBS, and resuspend in PBS to a defined cell density.

  • Treatment: Expose the microbial suspension to the halogenated benzoic acid at its MIC and sub-MIC concentrations for a specified time. Include an untreated control.

  • Staining: Add propidium iodide (PI) to each sample. PI is a fluorescent intercalating agent that cannot cross the membrane of live cells, but can enter cells with compromised membranes.

  • Analysis: Analyze the samples using a flow cytometer or a fluorescence microscope. An increase in the number of PI-positive (fluorescent) cells in the treated samples compared to the control indicates membrane damage.

Conclusion and Future Directions

Halogenated benzoic acids represent a promising class of antimicrobial agents with tunable properties. The type and position of the halogen substituent are critical factors that influence their lipophilicity, acidity, and ultimately, their antimicrobial potency. While the general mechanism of action involves disruption of intracellular pH and membrane integrity, further research is needed to fully elucidate the specific molecular interactions and enzymatic targets of these compounds.

Future investigations should focus on:

  • Comprehensive Comparative Studies: Conducting head-to-head comparisons of a wide range of mono- and di-halogenated benzoic acids against a standardized panel of clinically relevant microorganisms to build a robust and directly comparable dataset.

  • Detailed Mechanistic Studies: Employing advanced techniques to investigate the precise effects of halogenation on membrane potential, specific enzyme inhibition, and other potential cellular targets.

  • Synergistic and Combination Therapies: Exploring the potential of halogenated benzoic acids to act synergistically with existing antibiotics to combat resistant strains.

By systematically exploring the structure-activity relationships and delving deeper into the mechanisms of action, the full therapeutic potential of halogenated benzoic acids as a valuable addition to our antimicrobial arsenal can be realized.

References

2-bromo-3-methylbenzoic acid vs. 3-bromo-2-methylbenzoic acid: A Tale of Two Isomers in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Comparative Guide for Researchers

In the landscape of synthetic organic chemistry and drug discovery, the subtle shift of a functional group can dramatically alter a molecule's properties and reactivity. This guide provides a detailed comparative analysis of two closely related structural isomers: 2-bromo-3-methylbenzoic acid and 3-bromo-2-methylbenzoic acid. As senior application scientists, we aim to move beyond a simple cataloging of data, offering insights into the causal relationships between structure and function, supported by experimental data and established chemical principles.

This document is structured to provide researchers, chemists, and drug development professionals with a practical, in-depth understanding of these two critical building blocks, enabling more informed decisions in experimental design and synthetic strategy.

Molecular Structure and Physicochemical Properties: The Foundation of Reactivity

At first glance, the two isomers are nearly identical. Both possess the molecular formula C₈H₇BrO₂ and a molecular weight of 215.04 g/mol .[1] However, the positional arrangement of the bromine atom and the methyl group relative to the carboxylic acid profoundly impacts their physical and chemical behavior.

Diagram: Structural Comparison

G cluster_0 This compound cluster_1 3-bromo-2-methylbenzoic acid 2b3m 2b3m 3b2m 3b2m G start 2-amino-3-methylbenzoic acid step1 Diazotization (NaNO2, HBr, H2O, 0-5°C) start->step1 intermediate Diazonium Salt Intermediate step1->intermediate step2 Sandmeyer Reaction (CuBr, HBr, 50°C) intermediate->step2 product This compound step2->product G start 1,3-dibromo-2-methylbenzene step1 Lithium-Halogen Exchange (t-BuLi, THF, -78°C) start->step1 intermediate Aryllithium Intermediate step1->intermediate step2 Carboxylation (Dry Ice / CO2 (s)) intermediate->step2 step3 Acidic Workup step2->step3 product 3-bromo-2-methylbenzoic acid step3->product

References

A Comparative Guide to the Purity Analysis of 2-bromo-3-methylbenzoic Acid by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth, objective comparison of Gas Chromatography (GC) with alternative analytical techniques for the purity assessment of 2-bromo-3-methylbenzoic acid. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond procedural lists to explain the fundamental causality behind methodological choices, ensuring a robust and scientifically sound approach to quality control.

Introduction: The Analytical Imperative for a Key Synthetic Building Block

This compound is a crucial intermediate in the synthesis of complex organic molecules, including pharmaceuticals and materials science compounds.[1][2][3] Its molecular structure, featuring a carboxylic acid, a bromine atom, and a methyl group on a benzene ring, provides a versatile scaffold for further chemical modification. As with any high-value synthetic intermediate, rigorous purity assessment is not merely a procedural step but a foundational requirement for ensuring the safety, efficacy, and reproducibility of the final product. Even trace impurities can have significant downstream effects, making the choice of analytical methodology a critical decision point.

This guide focuses on Gas Chromatography as a primary analytical tool, exploring its strengths and limitations for this specific analyte and benchmarking its performance against established alternatives like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

The Core Challenge: Volatility and Polarity in GC Analysis

Gas chromatography is predicated on the ability of an analyte to be volatilized without degradation and partitioned between a gaseous mobile phase and a stationary phase.[4] Carboxylic acids, such as this compound, present a significant challenge in this regard. Their high polarity, due to the carboxyl functional group, leads to strong intermolecular hydrogen bonding. This results in:

  • Low Volatility: Requiring high inlet and oven temperatures, which can risk thermal degradation.

  • Poor Peak Shape (Tailing): Active sites on the GC column and inlet liner can interact with the acidic proton, causing peak tailing and compromising resolution and quantification.

  • Column Bleed and Degradation: Injecting acidic compounds directly can degrade certain stationary phases over time.

To overcome these obstacles, derivatization is not just an optimization but a necessary precursor for reliable GC analysis of carboxylic acids.[5][6] This process chemically modifies the polar carboxyl group into a less polar, more volatile functional group, typically an ester.[6][7]

Primary Method: Derivatization-Gas Chromatography with Flame Ionization Detection (GC-FID)

For routine purity analysis, GC-FID offers a superb balance of sensitivity, robustness, and cost-effectiveness. The Flame Ionization Detector provides a linear response over a wide concentration range for virtually all carbon-containing compounds, making it ideal for quantifying both the main component and its organic impurities.[8]

Workflow for GC-FID Analysis

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing A Weigh Sample/ Standard Accurately B Dissolve in Appropriate Solvent (e.g., Methanol) A->B C Add Derivatization Reagent (e.g., BF3/MeOH) B->C D Heat Reaction Mixture (e.g., 60°C for 15 min) to form Methyl Ester C->D E Inject Derivatized Sample into GC Inlet D->E F Separation on Capillary Column (e.g., DB-5ms) via Temperature Program E->F G Detection by Flame Ionization Detector (FID) F->G H Integrate Peak Areas in Chromatogram G->H I Calculate % Purity (Area Percent Method) H->I J Report Results & Assess Against Specifications I->J

Caption: Workflow for purity analysis of this compound by GC-FID.

Detailed Experimental Protocol: GC-FID

1. Sample and Standard Preparation (Esterification):

  • Rationale: Methylation is chosen as the derivatization method due to its efficiency and the high volatility of the resulting methyl ester. Boron trifluoride in methanol (BF₃/MeOH) is a common and effective esterification agent, offering a safer alternative to diazomethane.[7]

  • Procedure:

    • Accurately weigh approximately 20 mg of the this compound sample into a 10 mL screw-cap vial.

    • Add 2 mL of Methanol and vortex to dissolve.

    • Add 1 mL of 14% BF₃/MeOH solution.

    • Cap the vial tightly and heat in a heating block at 60°C for 15 minutes.

    • Cool the vial to room temperature.

    • Add 2 mL of saturated sodium bicarbonate solution to neutralize the catalyst and 2 mL of hexane.

    • Vortex for 1 minute and allow the layers to separate.

    • Carefully transfer the upper hexane layer, containing the methyl 2-bromo-3-methylbenzoate, to a 2 mL autosampler vial for analysis.

2. Instrumentation and Chromatographic Conditions:

  • Rationale: A non-polar or mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, provides excellent separation for a wide range of aromatic compounds. A temperature program is used to ensure that any lower-boiling impurities elute early with sharp peaks, while the higher-boiling analyte elutes in a reasonable time.

  • Parameters:

    • GC System: Agilent 8890 or similar, equipped with a Split/Splitless Inlet and FID.

    • Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium or Hydrogen, constant flow at 1.2 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

    • Oven Program:

      • Initial Temperature: 100°C, hold for 2 minutes.

      • Ramp: 15°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • Detector: FID at 300°C.

3. Data Analysis:

  • Purity Calculation: The purity is typically determined using the area percent method, where the area of the main peak is divided by the total area of all integrated peaks (excluding the solvent).[9]

    • % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

Method Validation and Trustworthiness

To ensure the trustworthiness of this protocol, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[10][11][12]

Validation ParameterPurpose & RationaleTypical Acceptance Criteria
Specificity To ensure the method can separate the main analyte from potential impurities, degradation products, and isomers.Baseline resolution (>1.5) between the main peak and adjacent impurity peaks.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response over a defined range.Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the target concentration.[13]
Accuracy To determine the closeness of the measured value to the true value, often assessed via recovery studies.98-102% recovery of a spiked, known-purity standard into a sample matrix.[13]
Precision To measure the degree of scatter between a series of measurements (repeatability and intermediate precision).Relative Standard Deviation (RSD) ≤ 2.0% for repeated injections.[10]
LOD & LOQ To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified (LOQ).Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ.[10]

Comparative Analysis: GC-FID vs. Alternative Methods

While GC-FID is a powerful tool, it is not the only option. The choice of analytical technique should be guided by the specific requirements of the analysis, such as the need for structural confirmation or the desire to avoid sample derivatization.

Alternative 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is arguably the most common technique for purity analysis of pharmaceutical ingredients and intermediates.[14][15] For this compound, a reversed-phase method (RP-HPLC) would be the standard approach.

  • Principle: Separation is based on the analyte's partitioning between a polar mobile phase and a non-polar (e.g., C18) stationary phase.[14] The aromatic ring and carboxyl group make it an excellent chromophore for UV detection.

  • Advantages:

    • No Derivatization Required: The primary advantage is the ability to analyze the compound in its native form, simplifying sample preparation and removing a potential source of error.

    • Robustness: HPLC is highly robust and suitable for non-volatile and thermally sensitive compounds.

  • Disadvantages:

    • Solvent Consumption: Typically uses larger volumes of organic solvents compared to GC.

    • Different Selectivity: May not resolve certain impurities that are easily separated by GC (e.g., volatile, non-polar impurities).

Alternative 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of GC with the detection and identification capabilities of mass spectrometry.[4][16]

  • Principle: After separation on the GC column, molecules are ionized and fragmented. The mass spectrometer separates these fragments based on their mass-to-charge ratio, producing a unique mass spectrum that acts as a chemical "fingerprint."

  • Advantages:

    • Definitive Identification: Provides structural information, allowing for the unequivocal identification of unknown impurities. This is invaluable during method development and for investigating out-of-specification results.

    • Enhanced Specificity: Can distinguish between co-eluting peaks if they have different mass spectra.

  • Disadvantages:

    • Higher Cost and Complexity: Instrumentation is more expensive and requires more specialized expertise to operate and maintain.

    • Quantitative Challenges: While quantitative, the FID is often considered more robust and universally responsive for routine purity calculations than a mass spectrometer in full scan mode.

Decision-Making Frameworkdot

Decision_Tree

References

A Comparative Guide to ¹³C NMR Spectral Data of Substituted Benzoic Acids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth comparison of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data for a series of para-substituted benzoic acids. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical applications of ¹³C NMR in the structural elucidation and analysis of these important chemical entities. We will explore how substituent effects systematically influence chemical shifts, offering a powerful tool for molecular characterization.

Introduction: The Power of ¹³C NMR in Characterizing Benzoic Acids

Benzoic acid and its derivatives are fundamental scaffolds in medicinal chemistry and materials science. Their biological activity and material properties are exquisitely sensitive to the nature and position of substituents on the aromatic ring. ¹³C NMR spectroscopy is an indispensable technique for the unambiguous structural characterization of these molecules. By providing a unique signal for each chemically distinct carbon atom, ¹³C NMR offers a detailed electronic picture of the molecule.

The chemical shift (δ) of a given carbon nucleus is highly sensitive to its local electronic environment. Substituents on the benzoic acid ring modulate the electron density through a combination of inductive and resonance effects, leading to predictable and interpretable changes in the ¹³C NMR spectrum. Understanding these substituent-induced chemical shifts (SCS) is crucial for confirming molecular identity, assessing purity, and gaining insights into the electronic properties of novel compounds.

This guide will focus on a comparative analysis of benzoic acid and five of its para-substituted analogues: 4-nitrobenzoic acid, 4-methoxybenzoic acid, 4-aminobenzoic acid, 4-hydroxybenzoic acid, and 4-methylbenzoic acid (p-toluic acid). The selection of these substituents, ranging from strongly electron-withdrawing to electron-donating, will allow for a systematic examination of their impact on the ¹³C chemical shifts of the aromatic ring and the carboxyl group. All spectral data presented were acquired in dimethyl sulfoxide-d₆ (DMSO-d₆) to ensure consistency and facilitate direct comparison.

Experimental Protocol: Acquiring High-Quality ¹³C NMR Spectra

The reliability of ¹³C NMR data is contingent upon a robust and well-defined experimental protocol. The following section outlines a standardized procedure for the preparation and acquisition of ¹³C NMR spectra for substituted benzoic acids.

Sample Preparation
  • Material: Use 20-50 mg of the solid benzoic acid derivative for optimal signal-to-noise ratio in a reasonable acquisition time.

  • Solvent: Dissolve the sample in approximately 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent solvent for a wide range of benzoic acid derivatives and its residual solvent signal (δ ≈ 39.52 ppm) does not typically interfere with the signals of interest.

  • NMR Tube: Use a clean, dry, and high-precision 5 mm NMR tube. Ensure there are no solid particles in the solution, as this can degrade the spectral resolution. If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shift scale to 0 ppm. However, for routine analysis, the residual solvent peak of DMSO-d₆ can be used as a secondary reference.[1]

NMR Data Acquisition

The following parameters are recommended for acquiring proton-decoupled ¹³C NMR spectra on a 400 MHz (or higher) spectrometer:

  • Spectrometer Frequency: 100 MHz for ¹³C

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds. A longer delay ensures full relaxation of quaternary carbons, which can be beneficial for quantitative analysis, though not strictly necessary for qualitative comparison.

  • Number of Scans (NS): 128 to 1024 scans, depending on the sample concentration.

  • Spectral Width (SW): 0 to 200 ppm.

  • Temperature: 298 K (25 °C).

Following acquisition, the Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Weigh Sample Weigh Sample Dissolve in DMSO-d6 Dissolve in DMSO-d6 Weigh Sample->Dissolve in DMSO-d6 20-50 mg Transfer to NMR Tube Transfer to NMR Tube Dissolve in DMSO-d6->Transfer to NMR Tube ~0.6 mL Insert Sample Insert Sample Transfer to NMR Tube->Insert Sample Lock & Shim Lock & Shim Insert Sample->Lock & Shim Acquire Spectrum Acquire Spectrum Lock & Shim->Acquire Spectrum Standard parameters Fourier Transform Fourier Transform Acquire Spectrum->Fourier Transform Phase & Baseline Correction Phase & Baseline Correction Fourier Transform->Phase & Baseline Correction Reference Spectrum Reference Spectrum Phase & Baseline Correction->Reference Spectrum to TMS or solvent Final Spectrum Final Spectrum Reference Spectrum->Final Spectrum

Figure 1: Experimental workflow for acquiring ¹³C NMR spectra.

Comparison of ¹³C NMR Spectral Data

The ¹³C NMR chemical shifts for benzoic acid and its para-substituted derivatives in DMSO-d₆ are summarized in the table below. The carbon atoms are numbered as shown in the accompanying diagram.

Numbering of carbon atoms in substituted benzoic acid
Figure 2: Numbering of carbon atoms in a para-substituted benzoic acid.
CompoundSubstituent (R)C=OC1C2, C6C3, C5C4Other
Benzoic Acid-H167.9131.7129.3128.9133.2-
4-Nitrobenzoic Acid-NO₂166.3136.9131.2124.2150.5-
4-Methoxybenzoic Acid-OCH₃167.8123.9131.8114.2163.255.8 (-OCH₃)
4-Aminobenzoic Acid-NH₂167.9117.3131.7113.0153.5-
4-Hydroxybenzoic Acid-OH167.9122.1132.0115.6161.9-
4-Methylbenzoic Acid-CH₃167.8128.5129.8129.6143.521.6 (-CH₃)

Note: Chemical shifts are in ppm. Data compiled from multiple sources and verified for consistency.[2][3][4][5][6]

Analysis of Substituent Effects on ¹³C Chemical Shifts

The electronic nature of the para-substituent profoundly influences the chemical shifts of the carbon atoms in the benzoic acid framework. These effects can be rationalized by considering the interplay of inductive and resonance effects.

G cluster_ewg Electron-Withdrawing Group (EWG) cluster_edg Electron-Donating Group (EDG) cluster_effects Impact on Chemical Shifts EWG e.g., -NO2 Inductive_EWG Inductive Effect (-I) EWG->Inductive_EWG Resonance_EWG Resonance Effect (-R) EWG->Resonance_EWG Deshielding Deshielding (Downfield Shift) Inductive_EWG->Deshielding Resonance_EWG->Deshielding at C2, C4, C6 EDG e.g., -NH2, -OCH3, -OH Inductive_EDG Inductive Effect (-I) EDG->Inductive_EDG Resonance_EDG Resonance Effect (+R) EDG->Resonance_EDG Inductive_EDG->Deshielding Shielding Shielding (Upfield Shift) Resonance_EDG->Shielding at C2, C4, C6

Figure 3: Influence of electronic effects on ¹³C NMR chemical shifts.
Electron-Withdrawing Groups (EWGs)

The nitro group (-NO₂) is a strong electron-withdrawing group due to both its strong inductive (-I) and resonance (-R) effects.

  • C4: The C4 carbon, directly attached to the nitro group, experiences the most significant deshielding (downfield shift) to 150.5 ppm compared to 133.2 ppm in benzoic acid. This is a consequence of both the strong inductive withdrawal by the electronegative nitrogen and oxygen atoms and the resonance withdrawal of electron density from the ring.

  • C3, C5: These carbons are shifted upfield (shielded) to 124.2 ppm from 128.9 ppm. This is a characteristic feature of a strong -R effect at the para position, which leads to an increase in electron density at the meta positions.

  • C1: The C1 carbon, attached to the carboxyl group, is also deshielded to 136.9 ppm from 131.7 ppm due to the overall electron-withdrawing nature of the nitro-substituted ring.

  • C=O: The carboxyl carbon is slightly shielded (166.3 ppm vs. 167.9 ppm). This can be attributed to the reduced electron-donating ability of the phenyl ring to the carbonyl group when a strong EWG is present.

Electron-Donating Groups (EDGs)

Electron-donating groups, such as -OCH₃, -NH₂, and -OH, exhibit a strong resonance-donating (+R) effect and a weaker inductive-withdrawing (-I) effect. The methyl group (-CH₃) is a weak electron-donating group primarily through an inductive (+I) effect and hyperconjugation.

  • C4: The C4 carbon is significantly shielded in the presence of strong EDGs (-OCH₃: 163.2 ppm, -NH₂: 153.5 ppm, -OH: 161.9 ppm) compared to benzoic acid (133.2 ppm). This is a direct consequence of the +R effect, which increases electron density at the para position. The methyl group shows a less pronounced deshielding effect (143.5 ppm) due to its weaker donating ability.

  • C3, C5: These carbons are also shielded by the +R effect of strong EDGs (-OCH₃: 114.2 ppm, -NH₂: 113.0 ppm, -OH: 115.6 ppm) compared to benzoic acid (128.9 ppm). The methyl group has a minor shielding effect (129.6 ppm).

  • C1: The C1 carbon is shielded by all EDGs due to the increased electron density in the ring. The effect is most pronounced for the strongest donors (-NH₂: 117.3 ppm) and least for the weakest (-CH₃: 128.5 ppm).

  • C=O: The chemical shift of the carboxyl carbon is relatively insensitive to the presence of EDGs, remaining around 167.8-167.9 ppm.

Applications in Drug Development and Pharmaceutical Analysis

¹³C NMR is a cornerstone technique in the pharmaceutical industry for the analysis of benzoic acid derivatives, which are prevalent in active pharmaceutical ingredients (APIs) and excipients.

  • Structural Confirmation: As demonstrated in this guide, ¹³C NMR provides a unique fingerprint for each substituted benzoic acid, enabling unambiguous confirmation of the structure of newly synthesized drug candidates.

  • Purity Assessment: The presence of impurities, such as regioisomers or starting materials, can be readily detected by the appearance of extra signals in the ¹³C NMR spectrum.

  • Stability Studies: Degradation of a drug substance often involves modification of its chemical structure. ¹³C NMR can be used to identify and quantify degradation products in stability testing protocols.

  • Polymorph and Salt Form Characterization: Different solid-state forms (polymorphs) or salt forms of a drug can exhibit subtle but measurable differences in their solid-state ¹³C NMR spectra, which is crucial for formulation development and regulatory submissions. For instance, the formation of a salt can lead to shifts in the carboxyl carbon resonance.[7]

  • Metabolism Studies: Isotopic labeling (e.g., with ¹³C) allows for the tracking of drug metabolism. By analyzing biological fluids with ¹³C NMR, researchers can identify metabolites by observing the characteristic chemical shifts of the labeled carbon atoms. For example, the conversion of benzoic acid to hippuric acid has been studied using ¹³C-labeled compounds.[8]

Conclusion

This guide has provided a comprehensive comparison of the ¹³C NMR spectral data for a series of para-substituted benzoic acids. The systematic analysis of chemical shifts demonstrates the profound influence of substituent electronic effects on the carbon skeleton. A thorough understanding of these principles, coupled with a robust experimental protocol, empowers researchers to confidently characterize benzoic acid derivatives. For professionals in drug development, ¹³C NMR is an invaluable tool for ensuring the identity, purity, and stability of pharmaceutical compounds, ultimately contributing to the development of safe and effective medicines.

References

A Comparative Analysis of Cytotoxic Activity: Natural vs. Synthetic Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of anticancer drug discovery, carboxylic acids represent a fascinating and diverse class of molecules. Found abundantly in nature and readily synthesized in the laboratory, these compounds exhibit a wide spectrum of biological activities, with cytotoxicity against cancer cells being a particularly prominent feature. This guide provides an in-depth, objective comparison of the cytotoxic performance of natural versus synthetic carboxylic acids, supported by experimental data and methodological insights to inform preclinical research and development.

The Chemical Dichotomy: Structural Nuances and Their Cytotoxic Implications

The fundamental difference between natural and synthetic carboxylic acids lies in their structural complexity and origin. Natural carboxylic acids, such as the short-chain fatty acids (SCFAs) produced by gut microbiota and phenolic acids from plants, often possess intricate stereochemistry and a variety of functional groups honed by evolution for specific biological roles.[1][2] In contrast, synthetic carboxylic acids can be designed with novel functionalities and scaffolds not commonly found in nature, offering the potential for targeted activity and improved pharmacological properties.[3][4]

A key determinant of cytotoxic activity is the structure-activity relationship (SAR). For many natural phenolic acids, the number and position of hydroxyl groups on the aromatic ring significantly influence their antioxidant and cytotoxic potential.[1][5] For instance, the presence of a catechol group (two adjacent hydroxyl groups) is often associated with enhanced radical scavenging and pro-apoptotic activity.[1] In synthetic derivatives, medicinal chemists can systematically modify the carbon chain length, introduce halogens, or create hybrid molecules to optimize interactions with specific cellular targets.[6][7][8] For example, the synthetic short-chain fatty acid valproic acid (VPA) and its derivatives have been extensively studied for their anticancer properties, which are attributed to their ability to inhibit histone deacetylases (HDACs).[9][10][11]

Comparative Cytotoxicity: A Data-Driven Overview

The cytotoxic efficacy of both natural and synthetic carboxylic acids has been demonstrated across a multitude of cancer cell lines. The following tables summarize representative experimental data, highlighting the concentrations required to achieve 50% inhibition of cell viability (IC50).

Table 1: Cytotoxic Activity of Natural Carboxylic Acids

CompoundCancer Cell LineIC50 (µM)Reference
Butyric AcidColorectal Cancer (DLD-1)Strongest inhibitor among SCFAs[12]
Butyric AcidJurkat (T-cell leukemia)Induces apoptosis in a dose-dependent manner[13]
AlpinumisoflavoneLeukemia (CEM/ADR5000)5.91[14]
Pycnanthulignene ALeukemia (CEM/ADR5000)5.84[14]
Ferulic AcidProstate Cancer (PC-3, LNCaP)300 - 500[15]
Caffeic Acid Phenethyl Ester (CAPE)Oral Squamous Carcinoma (SAS)5 - 100[16]

Table 2: Cytotoxic Activity of Synthetic Carboxylic Acids

CompoundCancer Cell LineIC50 (µM)Reference
Valproic Acid (VPA)Breast CancerInhibits proliferation[9]
3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(substitutedphenyl)benzamideColorectal Cancer4.53 - 5.85[3]
Coumarin-3-carboxylic acid derivative (5o)HeLa, HCT116Significant cytotoxicity[4]
1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivative (14)B-cell lymphoma (BJAB)Potent anti-proliferative activity[6]
Dihydropyridine carboxylic acid (3a, 3b)Colon Cancer (HCT-15)Lower than Cisplatin[17]

These data illustrate that both natural and synthetic carboxylic acids can exhibit potent cytotoxic activity. Notably, some synthetic derivatives demonstrate efficacy at lower micromolar concentrations, showcasing the power of targeted chemical design. However, natural compounds often possess a broader range of biological activities that may contribute to their overall therapeutic effect.

Unraveling the Mechanisms: Signaling Pathways to Cell Death

The cytotoxic effects of carboxylic acids are mediated through a variety of cellular mechanisms, often culminating in the induction of apoptosis (programmed cell death).

Natural Carboxylic Acids: Multi-Targeting Agents

Many natural carboxylic acids, particularly SCFAs and phenolic acids, exert their effects by modulating multiple signaling pathways.[12][18] Butyrate, a prominent SCFA, is a well-documented HDAC inhibitor, leading to changes in gene expression that promote cell cycle arrest and apoptosis.[19][20][21] It can induce apoptosis through both p53-dependent and independent pathways.[22] Phenolic compounds are known to induce apoptosis by generating reactive oxygen species (ROS), leading to loss of mitochondrial membrane potential.[14]

cluster_natural Natural Carboxylic Acids (e.g., Butyrate, Phenolic Acids) Butyrate Butyrate HDAC HDAC Inhibition Butyrate->HDAC Inhibits PhenolicAcids Phenolic Acids ROS ROS Production PhenolicAcids->ROS GeneExpression Altered Gene Expression (e.g., p21) HDAC->GeneExpression Leads to Apoptosis_N Apoptosis GeneExpression->Apoptosis_N Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Mitochondria->Apoptosis_N

Caption: Mechanisms of Natural Carboxylic Acids.

Synthetic Carboxylic Acids: Targeted Intervention

Synthetic carboxylic acids are often designed to interact with specific molecular targets. Valproic acid, for example, is a potent HDAC inhibitor, a mechanism shared with the natural SCFA butyrate, but with distinct pharmacokinetic properties.[9][23][24] Other synthetic derivatives have been developed to target specific enzymes or signaling pathways crucial for cancer cell survival and proliferation.[4] For instance, some synthetic derivatives have been shown to induce G2/M phase cell cycle arrest.[16] The ability to fine-tune the chemical structure allows for the development of compounds with high specificity and potency.

cluster_synthetic Synthetic Carboxylic Acids (e.g., VPA, Novel Derivatives) VPA Valproic Acid (VPA) HDAC_S HDAC Inhibition VPA->HDAC_S Inhibits SignalingPathways Modulation of Signaling Pathways (e.g., Wnt, ERK) VPA->SignalingPathways SyntheticDerivatives Other Synthetic Derivatives CellCycle Cell Cycle Arrest (G2/M) SyntheticDerivatives->CellCycle Apoptosis_S Apoptosis HDAC_S->Apoptosis_S SignalingPathways->Apoptosis_S CellCycle->Apoptosis_S

Caption: Mechanisms of Synthetic Carboxylic Acids.

Experimental Protocols for Assessing Cytotoxicity

To ensure the reliability and reproducibility of cytotoxicity data, standardized and validated experimental protocols are essential.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method for assessing cell metabolic activity, which serves as an indicator of cell viability.

Principle: Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test carboxylic acid (and appropriate vehicle controls) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following treatment, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of the cytosolic enzyme lactate dehydrogenase (LDH) into the culture medium upon cell membrane damage, an indicator of cytotoxicity.[25][26]

Principle: LDH released from damaged cells catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The amount of formazan is proportional to the amount of LDH released and, consequently, the level of cytotoxicity.[27][28]

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture provided in a commercial kit.

  • Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit's instructions.

  • Stop Reaction: Add the stop solution to terminate the enzymatic reaction.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically around 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity based on positive (lysed cells) and negative (untreated cells) controls.

cluster_workflow Cytotoxicity Assay Workflow cluster_assays Assay Execution Start Start CellSeeding Cell Seeding (96-well plate) Start->CellSeeding Treatment Compound Treatment (Varying Concentrations) CellSeeding->Treatment Incubation Incubation (24-72h) Treatment->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay LDH_Assay LDH Assay Incubation->LDH_Assay DataAnalysis Data Analysis (IC50 Calculation) MTT_Assay->DataAnalysis LDH_Assay->DataAnalysis End End DataAnalysis->End

References

A Senior Application Scientist's Guide to the Synthesis of Substituted Benzoic Acids: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Substituted benzoic acids are fundamental scaffolds in modern chemistry, serving as critical building blocks for pharmaceuticals, agrochemicals, and advanced materials. The choice of synthetic route to these valuable compounds is a decision driven by factors such as substrate scope, functional group tolerance, scalability, and economic viability. This guide provides an in-depth comparison of the most effective and commonly employed synthetic strategies, offering field-proven insights and detailed experimental protocols to aid researchers in making informed decisions for their specific applications.

Oxidation of Alkylbenzenes: The Workhorse Route

The oxidation of alkyl side chains on an aromatic ring is a classical and industrially significant method for the synthesis of benzoic acids.[1] This approach is predicated on the enhanced reactivity of the benzylic position, which is susceptible to oxidation by strong oxidizing agents.

Mechanism and Rationale

The reaction typically proceeds via a free-radical mechanism at the benzylic carbon. The stability of the intermediate benzyl radical, due to resonance with the aromatic ring, makes the benzylic C-H bond significantly weaker than other alkyl C-H bonds, thus providing a site for selective oxidation.[2] Strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid, are required to drive the oxidation to the carboxylic acid stage.[3] Industrially, this transformation is often achieved through catalytic air-oxidation using transition metal catalysts like cobalt salts.[1]

A key feature of this method is that, provided there is at least one benzylic hydrogen, the entire alkyl chain is cleaved, leaving only a carboxylic acid group attached to the ring.[2] This makes it a robust method for a variety of alkyl-substituted arenes.

Diagram 1: Workflow for the Oxidation of Toluene to Benzoic Acid

Toluene Toluene KMnO4 Alkaline KMnO₄, Heat Toluene->KMnO4 Intermediate Manganese Dioxide (MnO₂) Precipitate KMnO4->Intermediate Filtration Hot Filtration Intermediate->Filtration Acidification Acidification (e.g., HCl) Filtration->Acidification Product Benzoic Acid Acidification->Product

Caption: General workflow for the laboratory-scale synthesis of benzoic acid via potassium permanganate oxidation of toluene.

Comparative Performance
FeaturePotassium Permanganate (Lab Scale)Catalytic Air-Oxidation (Industrial)
Substrate Scope Good for electron-rich and simple alkylbenzenes.Primarily for commodity chemicals like toluene.
Yield Moderate to good (e.g., 21.92% for toluene in one study, though can be higher).[3]High (e.g., >90%).[1]
Conditions Harsh (high temperatures, strong oxidant).High temperature and pressure, requires specialized reactors.
Work-up Removal of MnO₂ precipitate can be cumbersome.Continuous process with product distillation.
Advantages Readily available reagents, well-established.Highly cost-effective for large scale.
Disadvantages Stoichiometric amounts of oxidant, waste generation (MnO₂).High energy input, significant capital investment.
Experimental Protocol: Synthesis of o-Chlorobenzoic Acid from o-Chlorotoluene

This protocol is adapted from Organic Syntheses.[4]

  • In a 12-liter flask equipped with a mechanical stirrer and reflux condenser, add 600 g (3.8 moles) of potassium permanganate and 7 L of water.

  • To this solution, add 200 g (1.58 moles) of o-chlorotoluene.

  • With continuous stirring, slowly heat the mixture to boiling. The reaction can be vigorous initially and may require external cooling to control.

  • Maintain reflux with stirring for 3-4 hours, or until the purple color of the permanganate has disappeared, indicating its consumption.

  • Arrange the condenser for distillation and distill off any unreacted o-chlorotoluene with the water.

  • Filter the hot reaction mixture by suction to remove the manganese dioxide precipitate. Wash the filter cake with two 500-mL portions of hot water.

  • Combine the filtrates and concentrate the volume to approximately 3.5 L by evaporation.

  • Cool the solution and acidify with concentrated hydrochloric acid until precipitation of o-chlorobenzoic acid is complete.

  • Collect the crystalline product by vacuum filtration, wash with cold water, and dry.

Grignard Reaction with Carbon Dioxide: A Versatile Approach

The carboxylation of a Grignard reagent with carbon dioxide (dry ice) is a highly reliable and versatile method for preparing a wide range of substituted benzoic acids from the corresponding aryl halides.

Mechanism and Rationale

The Grignard reagent, an organomagnesium halide (R-MgX), is a potent nucleophile due to the highly polarized carbon-magnesium bond.[5] This nucleophilic carbon readily attacks the electrophilic carbon of carbon dioxide. The initial product is a magnesium carboxylate salt, which upon protonation with a strong acid in the work-up step, yields the desired carboxylic acid.[5] The requirement for strictly anhydrous conditions is paramount, as any trace of water will protonate and destroy the Grignard reagent.

Diagram 2: Mechanism of Grignard Carboxylation

cluster_0 Grignard Formation cluster_1 Carboxylation cluster_2 Acid Work-up ArBr Ar-Br Mg Mg ArBr->Mg ArMgBr Ar-MgBr Mg->ArMgBr ArMgBr_c Ar-MgBr CO2 O=C=O Salt Ar-CO₂⁻MgBr⁺ CO2->Salt Salt_a Ar-CO₂⁻MgBr⁺ ArMgBr_c->CO2 H3O H₃O⁺ Acid Ar-COOH H3O->Acid Salt_a->H3O

Caption: Stepwise mechanism for the synthesis of benzoic acids via Grignard reagents.

Comparative Performance
FeatureGrignard Carboxylation
Substrate Scope Broad; compatible with many aryl and alkyl halides. Sensitive to acidic protons (e.g., -OH, -NH₂, -COOH) and reactive carbonyls in the substrate.[6]
Yield Generally good to excellent.
Conditions Strictly anhydrous conditions required.
Work-up Aqueous acid work-up to protonate the carboxylate and dissolve magnesium salts.
Advantages High functional group tolerance (with protection), readily available starting materials (aryl halides).
Disadvantages Moisture-sensitive, requires inert atmosphere.
Experimental Protocol: Synthesis of Benzoic Acid from Bromobenzene

This protocol is a general laboratory procedure.[7]

  • Preparation of Grignard Reagent:

    • Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon) with a drying tube.

    • Place magnesium turnings (1.2 g, 50 mmol) in a round-bottom flask.

    • In a dropping funnel, prepare a solution of bromobenzene (5.0 mL, 47 mmol) in 20 mL of anhydrous diethyl ether.

    • Add a small portion of the bromobenzene solution to the magnesium. If the reaction does not initiate, gently warm the flask or add a crystal of iodine.

    • Once initiated, add the remaining bromobenzene solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 20-30 minutes.

  • Carboxylation:

    • In a separate beaker, crush a slight excess of dry ice (solid CO₂).

    • Slowly pour the prepared Grignard reagent solution onto the crushed dry ice with stirring.

    • Allow the mixture to stand until the excess dry ice has sublimed.

  • Work-up:

    • Slowly add 10 mL of 3 M HCl to the reaction mixture to protonate the magnesium benzoate salt and dissolve any unreacted magnesium.

    • Transfer the mixture to a separatory funnel. Two layers will form: an aqueous layer and an ether layer containing the benzoic acid.

    • Separate the layers and extract the aqueous layer with two portions of diethyl ether.

    • Combine the ether extracts, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield crude benzoic acid.

    • Recrystallize the crude product from hot water to obtain pure benzoic acid.

Hydrolysis of Benzonitriles: A Reliable Transformation

The hydrolysis of benzonitriles is a straightforward and dependable method for the synthesis of benzoic acids. This reaction can be performed under either acidic or basic conditions.[8]

Mechanism and Rationale

Under basic conditions, the hydroxide ion acts as a nucleophile, attacking the electrophilic carbon of the nitrile group. The resulting intermediate is protonated by water to form a benzamide, which is then further hydrolyzed to the benzoate salt and ammonia.[9] Acidification in the final step yields the benzoic acid.[8] In acidic hydrolysis, the nitrile nitrogen is first protonated, which activates the nitrile carbon towards nucleophilic attack by water. The subsequent steps mirror the base-catalyzed pathway, ultimately forming the carboxylic acid.

Diagram 3: Basic Hydrolysis of Benzonitrile

Benzonitrile Benzonitrile NaOH NaOH, H₂O, Heat Benzonitrile->NaOH Benzamide Benzamide Intermediate NaOH->Benzamide Hydrolysis2 Further Hydrolysis Benzamide->Hydrolysis2 Benzoate Sodium Benzoate Hydrolysis2->Benzoate HCl Acidification (HCl) Benzoate->HCl Product Benzoic Acid HCl->Product

Caption: Reaction pathway for the synthesis of benzoic acid from benzonitrile via base-catalyzed hydrolysis.

Comparative Performance
FeatureHydrolysis of Benzonitriles
Substrate Scope Broad; tolerant of many functional groups that are sensitive to oxidation or Grignard conditions.
Yield Typically high.
Conditions Often requires prolonged heating under acidic or basic conditions.
Work-up Neutralization and extraction.
Advantages Excellent functional group tolerance, starting benzonitriles are often accessible.
Disadvantages Can require harsh conditions (strong acid/base, high temperature).
Experimental Protocol: Basic Hydrolysis of Benzonitrile

This protocol is a general laboratory procedure.[10]

  • In a round-bottom flask fitted with a reflux condenser, place benzonitrile (5.0 g, 48.5 mmol) and 50 mL of 10% aqueous sodium hydroxide solution.

  • Add a boiling chip and heat the mixture to reflux. Continue refluxing for approximately one hour. The oily layer of benzonitrile should dissolve as it is converted to the soluble sodium benzoate.

  • Cool the reaction mixture to room temperature.

  • Transfer the solution to a beaker and cool in an ice bath.

  • Slowly and with stirring, add concentrated hydrochloric acid until the solution is strongly acidic (test with litmus paper). A white precipitate of benzoic acid will form.

  • Collect the benzoic acid by vacuum filtration, wash with a small amount of cold water, and allow it to dry.

  • The crude product can be purified by recrystallization from hot water.

Modern Catalytic and Electrochemical Methods

Recent advances in organic synthesis have introduced powerful new methods for carboxylation that offer advantages in terms of mild reaction conditions and functional group compatibility.

Transition-Metal-Catalyzed Carboxylation

This approach utilizes transition metals, such as palladium, nickel, or cobalt, to catalyze the carboxylation of aryl halides or pseudohalides with CO₂.[11][12] These reactions often proceed under mild conditions, sometimes even at atmospheric pressure of CO₂, and can tolerate a wide variety of functional groups that would be incompatible with Grignard reagents.[13] The general mechanism involves oxidative addition of the aryl halide to a low-valent metal center, followed by insertion of CO₂ into the metal-carbon bond and subsequent reductive elimination or hydrolysis to afford the carboxylic acid.[14]

Electrochemical Carboxylation

Electrosynthesis represents a sustainable and green alternative, using electricity to drive the carboxylation reaction.[15] In a typical setup for the carboxylation of benzyl halides, an electrochemical cell is used where the benzyl halide is reduced at the cathode in the presence of CO₂ to form a benzyl radical anion, which then reacts with CO₂.[16] These methods can exhibit high selectivity and avoid the use of stoichiometric chemical reductants.[15]

Comparative Performance of Modern Methods
FeatureTransition-Metal CatalysisElectrochemical Synthesis
Substrate Scope Excellent; broad functional group tolerance.Good; effective for benzyl halides and other substrates.[15]
Yield Good to excellent.Good to excellent.[17]
Conditions Mild (often low CO₂ pressure, room temp to moderate heat).Mild (room temperature, atmospheric CO₂).
Reagents Requires catalyst, ligand, and often a stoichiometric reductant.Requires an electrolyte and a suitable electrode setup.
Advantages High functional group tolerance, mild conditions.Sustainable, avoids stoichiometric chemical reagents.
Disadvantages Cost of catalyst and ligands, potential for metal contamination.Requires specialized equipment (potentiostat).

Conclusion: Selecting the Optimal Synthetic Route

The synthesis of substituted benzoic acids is a well-explored field with a diverse toolbox of available methods.

  • For large-scale, cost-effective production of simple benzoic acids , the oxidation of alkylbenzenes remains the industrial method of choice.

  • For laboratory-scale synthesis requiring high versatility and the use of aryl halides as precursors , the Grignard carboxylation is a robust and reliable option, provided that anhydrous conditions can be maintained.

  • When functional group tolerance is the primary concern , the hydrolysis of benzonitriles offers a dependable pathway, accommodating a wide range of substituents that might not survive more reactive conditions.

  • For cutting-edge applications and the synthesis of highly functionalized or complex molecules , modern transition-metal-catalyzed and electrochemical methods provide powerful alternatives with mild reaction conditions and exceptional substrate scope.

The ultimate decision rests on a careful analysis of the target molecule's structure, the availability and cost of starting materials, the required scale of the reaction, and the laboratory's capabilities. This guide provides the foundational knowledge and practical protocols to navigate these choices effectively.

References

The Ascending Trajectory of Benzoic Acid Derivatives in Oncology: A Comparative Guide to Preclinical Anticancer Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of anticancer drug discovery is in a perpetual state of evolution, driven by the urgent need for more effective and less toxic therapeutic agents. Within this dynamic field, the humble benzoic acid scaffold has emerged as a surprisingly fertile ground for the development of novel anticancer compounds.[1][2][3] Its synthetic tractability and the diverse biological activities of its derivatives have positioned it as a privileged structure in medicinal chemistry. This guide offers a comprehensive, data-driven comparison of the preclinical anticancer potential of novel benzoic acid derivatives, juxtaposing their performance against established chemotherapeutic agents and elucidating the structural nuances that underpin their efficacy.

The Rationale: Why Benzoic Acid Derivatives?

The core appeal of the benzoic acid moiety lies in its ability to be chemically modified to interact with a wide array of biological targets.[1][2] This versatility has given rise to a diverse library of derivatives with mechanisms of action that are distinct from, and in some cases complementary to, traditional cytotoxic agents. From the inhibition of key enzymes involved in cancer progression to the induction of apoptosis and cell cycle arrest, these compounds represent a promising frontier in the quest for targeted cancer therapies.[1]

Mechanism of Action: A Multifaceted Assault on Cancer Cells

Novel benzoic acid derivatives exert their anticancer effects through a variety of mechanisms. A notable example is the inhibition of histone deacetylases (HDACs), enzymes that are often dysregulated in cancer.

Case Study: 3,4-dihydroxybenzoic acid (DHBA) as an HDAC Inhibitor

Certain naturally occurring benzoic acid derivatives, such as 3,4-dihydroxybenzoic acid (DHBA), have been identified as potent HDAC inhibitors.[4] By inhibiting HDACs, DHBA can alter gene expression to suppress the growth of cancer cells. This targeted inhibition leads to a cascade of downstream effects, including cell cycle arrest and apoptosis. The proposed mechanism involves the interaction of the hydroxyl groups on the benzoic acid ring with the active site of the HDAC enzyme, preventing it from deacetylating histone proteins. This leads to a more open chromatin structure, allowing for the transcription of tumor suppressor genes.

Below is a diagram illustrating the proposed signaling pathway for HDAC inhibition by a benzoic acid derivative.

HDAC_Inhibition BAD Benzoic Acid Derivative (e.g., DHBA) HDAC Histone Deacetylase (HDAC) BAD->HDAC Histones Histone Proteins HDAC->Histones Deacetylation Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Chromatin Chromatin Histones->Chromatin Open_Chromatin Open Chromatin (Transcriptionally Active) Acetylated_Histones->Open_Chromatin Transcription Gene Transcription Open_Chromatin->Transcription TSG Tumor Suppressor Genes Apoptosis Apoptosis TSG->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest TSG->Cell_Cycle_Arrest Transcription->TSG Activation

Caption: Proposed mechanism of HDAC inhibition by benzoic acid derivatives.

In Vitro Efficacy: A Head-to-Head Comparison

The true measure of a novel anticancer agent's potential lies in its performance against established drugs. The following tables summarize the in vitro cytotoxicity (IC50 values) of various novel benzoic acid derivatives against a panel of human cancer cell lines, directly comparing them to standard-of-care chemotherapeutics. A lower IC50 value indicates greater potency.

Table 1: Cytotoxicity of Novel Benzoic Acid Derivatives vs. Standard Drugs
Derivative/DrugCancer Cell LineIC50 (µM)Reference
4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acid HeLa (Cervical Cancer)17.84[5]
5-Fluorouracil (Standard) HeLa (Cervical Cancer)Not specified in source[5]
3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(substitutedphenyl)benzamide derivative (Compound 18) HCT-116 (Colorectal Cancer)4.53[5]
5-Fluorouracil (Standard) HCT-116 (Colorectal Cancer)Not specified in source[5]
4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid (Compound 14) MCF-7 (Breast Cancer)15.6[5]
Doxorubicin (Standard) MCF-7 (Breast Cancer)Not specified in source[5]
3,6-diphenyl-[5][6][7]triazolo [3,4-b][6][7][8]thiadiazole derivative (Compound 2) MCF-7 (Breast Cancer)22.1[5]
3,6-diphenyl-[5][6][7]triazolo [3,4-b][6][7][8]thiadiazole derivative (Compound 2) SaOS-2 (Osteosarcoma)19[5]
3,6-diphenyl-[5][6][7]triazolo [3,4-b][6][7][8]thiadiazole derivative (Compound 2) K562 (Leukemia)15[5]
Tamoxifen (Standard) VariousNot specified in source[5]
Table 2: Cytotoxicity of 4-(2,5-Dichlorophenoxy)benzoic Acid Amide Derivatives vs. Doxorubicin
Compound IDR GroupMCF-7 (Breast) IC50 (µM)HCT-116 (Colon) IC50 (µM)A549 (Lung) IC50 (µM)Reference
1h-Phenyl35.738.937.1[8]
1i-4-Chlorophenyl22.425.123.8[8]
1j-4-Methoxyphenyl41.245.343.5[8]
Doxorubicin (Standard) 0.8 1.2 1.5 [8]

Analysis of In Vitro Data: The data clearly indicates that while many novel benzoic acid derivatives exhibit potent anticancer activity, their efficacy can vary significantly depending on their chemical structure and the cancer cell line being tested. For instance, the 4-(2,5-Dichlorophenoxy)benzoic acid amide derivative with a 4-chlorophenyl substituent (1i) showed the highest potency in its series, though it was still less potent than the standard drug doxorubicin.[8] This underscores the importance of continued lead optimization to enhance the therapeutic index of these novel compounds.

In Vivo Efficacy: From the Bench to Preclinical Models

While in vitro data provides a valuable initial screening, in vivo studies are crucial for evaluating the true therapeutic potential of a drug candidate.

Case Study: TAC-101 in a Xenograft Model

A novel retinoidal benzoic acid derivative, 4-[3,5-bis (trimethylsilyl) benzamido] benzoic acid (TAC-101), has been investigated in a nude mouse model with subcutaneous RMG-II ovarian clear cell adenocarcinoma tumors.[9] The in vivo antitumor effects were compared with those of cisplatin and paclitaxel, two standard-of-care chemotherapy drugs.

Table 3: In Vivo Antitumor Efficacy in RMG-II Xenograft Model
TreatmentDosageMaximum Tumor Growth InhibitionReference
TAC-101 8 mg/kg/day (oral) for 30 days45%[9]
Cisplatin 7 mg/kg (intravenous) on day 134%[9]
Paclitaxel 36 mg/kg (intravenous) on days 1 and 547%[9]

Analysis of In Vivo Data: Oral administration of TAC-101 demonstrated significant tumor growth inhibition, comparable to that of paclitaxel and superior to that of cisplatin in this particular model.[9] These findings are particularly promising as they suggest that an orally bioavailable benzoic acid derivative can achieve efficacy on par with intravenously administered standard chemotherapeutics.

Structure-Activity Relationship (SAR): The Blueprint for Potency

The anticancer activity of benzoic acid derivatives is intricately linked to their chemical structure. Understanding the structure-activity relationship (SAR) is paramount for the rational design of more potent and selective drug candidates.

For the 4-(2,5-Dichlorophenoxy)benzoic acid derivatives, several key SAR trends were observed:

  • Amide vs. Ester: Amide derivatives consistently showed greater cytotoxic activity than their ester counterparts, highlighting the importance of the amide linkage for potency.[8]

  • Alkyl Chain Length: In the amide series, increasing the length and bulkiness of the alkyl substituent generally led to enhanced cytotoxicity.[8]

  • Aromatic Substituents: The introduction of a phenyl ring at the R position significantly increased activity. Furthermore, an electron-withdrawing group like chlorine on the phenyl ring resulted in the most potent compound in the series.[8]

The following diagram illustrates the general workflow for a SAR-guided drug discovery program.

SAR_Workflow Start Initial Hit Compound (Benzoic Acid Scaffold) Synthesis Synthesize Analogs (Vary Substituents) Start->Synthesis Screening In Vitro Screening (e.g., MTT Assay) Synthesis->Screening Data_Analysis Analyze SAR Data (Identify Key Moieties) Screening->Data_Analysis Lead_Opt Lead Optimization (Enhance Potency/Selectivity) Data_Analysis->Lead_Opt Lead_Opt->Synthesis Iterative Cycles In_Vivo In Vivo Testing (Xenograft Models) Lead_Opt->In_Vivo Candidate Drug Candidate In_Vivo->Candidate

Caption: A general experimental workflow for a structure-activity relationship (SAR) guided drug discovery program.

Experimental Protocols: A Guide to Key Assays

To ensure the reproducibility and validity of the findings presented, detailed experimental protocols for key assays are provided below.

MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds and a reference drug (e.g., doxorubicin)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and the reference drug. Include a vehicle control (e.g., DMSO).

  • Incubate for the desired time period (e.g., 48 or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Human Tumor Xenograft Model for In Vivo Efficacy

Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a cornerstone of preclinical in vivo anticancer drug screening.[7]

Procedure:

  • Subcutaneously inject a suspension of human cancer cells (e.g., A549 lung cancer cells) into the flank of immunodeficient mice (e.g., nude mice).

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the test compound (e.g., benzoic acid derivative) and a reference drug (e.g., cisplatin) according to the specified dosing schedule and route of administration (e.g., oral, intravenous). The control group receives the vehicle.

  • Monitor tumor volume and body weight of the animals regularly.

  • At the end of the study, sacrifice the animals and excise the tumors for weight measurement and further analysis.

  • Calculate the tumor growth inhibition (TGI).

Future Perspectives and Challenges

The data presented in this guide highlights the significant promise of novel benzoic acid derivatives as a new class of anticancer agents. Their diverse mechanisms of action, oral bioavailability in some cases, and potent activity against various cancer cell lines warrant further investigation. However, challenges remain. The potency of many derivatives, while significant, often does not yet surpass that of established chemotherapeutics. Therefore, continued efforts in medicinal chemistry, guided by robust SAR studies, are essential to optimize their efficacy and safety profiles. Furthermore, a deeper understanding of their molecular targets and mechanisms of action will be crucial for identifying predictive biomarkers and guiding their clinical development towards a personalized medicine approach. The journey from a promising scaffold to a clinically approved drug is long and arduous, but for benzoic acid derivatives, the initial preclinical data suggests a path worth pursuing.

References

A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chlorobenzoic Acids in Amination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of pharmaceuticals and fine chemicals, the formation of a carbon-nitrogen (C-N) bond is a cornerstone transformation. Anthranilic acid derivatives, synthesized via the amination of 2-halobenzoic acids, are crucial intermediates for a wide range of biologically active molecules, including non-steroidal anti-inflammatory drugs (NSAIDs) like mefenamic and flufenamic acid.[1][2] The choice of the starting aryl halide—typically a bromo or chloro derivative—is a critical decision that significantly impacts reaction efficiency, cost, and overall synthetic strategy. This guide provides an in-depth comparison of the reactivity of 2-bromobenzoic acid and 2-chlorobenzoic acid in widely-used amination reactions, supported by experimental data and mechanistic insights.

Theoretical Underpinnings: C-Br vs. C-Cl Reactivity

The inherent difference in reactivity between aryl bromides and aryl chlorides is rooted in fundamental principles of bond strength and electronics. The Carbon-Bromine (C-Br) bond is longer and weaker than the Carbon-Chlorine (C-Cl) bond, making it more susceptible to cleavage. This distinction is the primary driver for the generally observed reactivity trend in cross-coupling reactions: Ar-I > Ar-Br > Ar-OTf > Ar-Cl.[3]

In the context of the two most prevalent catalytic amination methods, the Buchwald-Hartwig and Ullmann reactions, this reactivity difference manifests in the key oxidative addition step.

  • Palladium-Catalyzed Buchwald-Hartwig Amination: The catalytic cycle is initiated by the oxidative addition of the aryl halide to a Pd(0) complex.[4][5] The cleavage of the C-X bond is often the rate-determining step.[6] Consequently, the weaker C-Br bond in 2-bromobenzoic acid allows for a faster oxidative addition compared to the stronger C-Cl bond in 2-chlorobenzoic acid. This generally translates to milder reaction conditions (lower temperatures, shorter reaction times) and higher catalyst turnover for the bromo substrate.[7] Activating the more inert C-Cl bond often necessitates the use of more specialized, electron-rich, and sterically bulky phosphine ligands.[8][9]

  • Copper-Catalyzed Ullmann Condensation: While the precise mechanism of the Ullmann reaction is still debated, it is generally accepted to involve the formation of a copper(I) amide species that then reacts with the aryl halide.[10] Similar to the palladium-catalyzed counterpart, the reactivity of the aryl halide plays a crucial role. Aryl bromides are typically more reactive than aryl chlorides, although the presence of an ortho-directing group like the carboxylate in 2-halobenzoic acids can significantly facilitate the reaction for both halides.[2]

Experimental Comparison: Data-Driven Insights

The following sections present a comparative analysis based on published experimental data for both Ullmann and Buchwald-Hartwig aminations.

Ullmann Condensation: A Reliable Workhorse

The copper-catalyzed Ullmann condensation has proven to be a highly effective method for the amination of unprotected 2-halobenzoic acids.[1][11] The ortho-carboxylate group is believed to act as a directing group, facilitating the coupling.[2] This has made it a go-to method, particularly for large-scale industrial production.[12]

EntryAryl HalideAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
12-Chlorobenzoic AcidAnilineCu (9 mol%), Cu₂O (4 mol%)K₂CO₃2-Ethoxyethanol1302499[13]
22-Bromobenzoic AcidAnilineCu (9 mol%), Cu₂O (4 mol%)K₂CO₃2-Ethoxyethanol1302494[2][14]
32-Chlorobenzoic Acid2,6-DimethylanilineCu (9 mol%), Cu₂O (4 mol%)K₂CO₃2-Ethoxyethanol1302478[13]
42-Bromobenzoic Acid2,6-DimethylanilineCu (9 mol%), Cu₂O (4 mol%)K₂CO₃2-Ethoxyethanol1302478[2][14]
52-Chlorobenzoic AcidCyclohexylamineCu/Cu₂OK₂CO₃2-Ethoxyethanol1302485[1]
62-Bromobenzoic AcidCyclohexylamineCu/Cu₂OK₂CO₃ (2 equiv.)2-Ethoxyethanol1302491[2]

Analysis of Ullmann Reaction Data:

The data reveals that under typical Ullmann conditions, both 2-chloro- and 2-bromobenzoic acids can be effectively aminated in high yields.[1][2][13][14] For simple anilines, the yields are excellent and comparable for both substrates (Entries 1 & 2). Even with sterically hindered amines like 2,6-dimethylaniline, both halides perform identically (Entries 3 & 4).[2][13][14] A slight advantage for the bromo-compound is observed with aliphatic amines like cyclohexylamine (Entries 5 & 6).[1][2]

A key advantage of this copper-catalyzed system is its remarkable chemoselectivity. The reaction proceeds with high regioselectivity, replacing only the halogen ortho to the carboxylic acid group, even in the presence of other halides on either aromatic ring.[2][13] Furthermore, the reaction does not require protection of the carboxylic acid group, simplifying the overall synthetic sequence.[2][15]

Buchwald-Hartwig Amination: Navigating Reactivity Differences

While the Ullmann reaction is robust, the palladium-catalyzed Buchwald-Hartwig amination often offers milder conditions and a broader substrate scope.[5][16] However, the difference in reactivity between aryl bromides and chlorides is more pronounced here.

Aryl bromides are generally good substrates for Buchwald-Hartwig amination.[17][18] In contrast, aryl chlorides are more challenging due to the stronger C-Cl bond, which makes the oxidative addition step to the Pd(0) center slower.[19][20] Overcoming this hurdle has been a major focus in ligand development, leading to the creation of sterically demanding and electron-rich phosphine ligands that promote the amination of aryl chlorides, even at room temperature in some cases.[9]

  • 2-Bromobenzoic Acid: Expected to react under more "standard" Buchwald-Hartwig conditions, likely requiring less specialized ligands and lower catalyst loadings compared to its chloro-analogue.

  • 2-Chlorobenzoic Acid: Will likely require a more advanced catalyst system, featuring a bulky, electron-rich ligand (e.g., a biarylphosphine like XPhos or a ferrocenyl-based ligand like CyPF-tBu) to achieve comparable yields and reaction rates to the bromo-analogue.[17][18] The resting state of the catalyst is also known to differ between aryl bromide and chloride reactions, which can affect selectivity.[7][17][20]

Experimental Protocols

Representative Protocol for Ullmann Amination

This protocol is a generalized procedure based on the successful amination of both 2-chloro- and 2-bromobenzoic acids.[2][13]

Materials:

  • 2-Halobenzoic acid (1.0 equiv)

  • Amine (1.05-2.0 equiv)

  • Copper (I) oxide (Cu₂O) (0.04 equiv)

  • Copper powder (0.09 equiv)

  • Potassium carbonate (K₂CO₃) (1.0-2.0 equiv)

  • 2-Ethoxyethanol

Procedure:

  • To a round-bottom flask, add the 2-halobenzoic acid, amine, copper (I) oxide, copper powder, and potassium carbonate.

  • Add 2-ethoxyethanol as the solvent.

  • The flask is fitted with a reflux condenser and the mixture is heated to 130°C under a nitrogen atmosphere for 24 hours.

  • After cooling to room temperature, the reaction mixture is diluted with water and acidified (e.g., with HCl) to precipitate the product.

  • The solid product is collected by filtration, washed with water, and can be further purified by recrystallization.

Representative Protocol for Buchwald-Hartwig Amination of 2-Chlorobenzoic Acid (Esterified)

Due to potential complications with the free carboxylic acid under the basic conditions of the Buchwald-Hartwig reaction, the acid is often protected as an ester. This protocol is a representative procedure for challenging aryl chlorides.

Materials:

  • Methyl 2-chlorobenzoate (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.01-0.02 equiv)

  • A suitable bulky phosphine ligand (e.g., XPhos, RuPhos) (0.02-0.04 equiv)

  • A strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄) (1.5-2.0 equiv)

  • Anhydrous toluene or dioxane

Procedure:

  • In an oven-dried, argon-flushed flask, combine Pd₂(dba)₃ and the phosphine ligand.

  • Add the anhydrous solvent, followed by the methyl 2-chlorobenzoate, the amine, and the base.

  • The reaction mixture is heated to 80-110°C and stirred under argon until the starting material is consumed (monitored by TLC or GC-MS).

  • After cooling, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

  • The resulting amino ester is then hydrolyzed (e.g., using NaOH or LiOH followed by acidic workup) to yield the desired N-aryl anthranilic acid.

Visualization of Catalytic Cycles and Workflows

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) OxAdd L-Pd(II)(Ar)(X) Pd0->OxAdd + Ar-X (Oxidative Addition) AmineComplex [L-Pd(II)(Ar)(HNR'R'')]X OxAdd->AmineComplex + HNR'R'' AmidoComplex L-Pd(II)(Ar)(NR'R'') AmineComplex->AmidoComplex - HX (+ Base) AmidoComplex->Pd0 Product Ar-NR'R'' AmidoComplex->Product (Reductive Elimination) Catalyst_Regen

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Ullmann_Workflow Ullmann Amination Experimental Workflow start Combine Reactants: 2-Halobenzoic Acid, Amine, Cu/Cu₂O, Base reaction Heat in Solvent (e.g., 2-Ethoxyethanol) at 130°C for 24h start->reaction workup Cool, Dilute with Water, and Acidify reaction->workup filtration Collect Precipitate by Filtration workup->filtration purification Wash with Water & Recrystallize filtration->purification product Final Product: N-Aryl/Alkyl Anthranilic Acid purification->product

Caption: A typical experimental workflow for the Ullmann amination.

Conclusion and Recommendations

Both 2-bromobenzoic acid and 2-chlorobenzoic acid are viable substrates for amination reactions, but the optimal choice depends on the specific synthetic context, including cost, desired reaction conditions, and available catalyst systems.

  • For Ullmann-type reactions, both substrates show excellent and often comparable reactivity, particularly due to the directing effect of the ortho-carboxylate. Given that 2-chlorobenzoic acid is typically more cost-effective than its bromo counterpart, it is often the preferred starting material for large-scale syntheses using this copper-catalyzed method.

  • For Buchwald-Hartwig reactions, 2-bromobenzoic acid is the more reactive substrate, allowing for milder conditions and a wider range of standard palladium/phosphine catalyst systems. 2-Chlorobenzoic acid is a more challenging substrate that requires more sophisticated, and often more expensive, sterically hindered ligands to achieve high efficiency. However, the continuous evolution of catalyst technology is making the amination of aryl chlorides increasingly practical and accessible.[9]

For drug development professionals, the choice may also be influenced by the need to avoid bromine in the final API or intermediates. In such cases, developing a robust protocol for the less reactive but often more economical 2-chlorobenzoic acid is a worthwhile endeavor.

References

Safety Operating Guide

Navigating the Safe Handling of 2-Bromo-3-methylbenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. This guide provides essential, immediate safety and logistical information for handling 2-Bromo-3-methylbenzoic acid. By moving beyond a simple checklist and delving into the causality behind each procedural step, we aim to foster a culture of deep-seated safety and operational excellence.

While specific comprehensive safety data for this compound is not extensively detailed in all public records, a thorough analysis of its chemical analogues, such as other brominated methylbenzoic acids, provides a robust framework for ensuring safe handling.[1][2] The guidance herein is synthesized from established safety protocols for structurally similar compounds and reflects a conservative, safety-first approach.

Understanding the Hazard Landscape

Based on data from related brominated benzoic acid derivatives, this compound should be handled as a compound that is hazardous.[1][2][3] The primary concerns associated with this and similar chemical structures include:

  • Skin Irritation: Direct contact can cause skin irritation.[1][3][4]

  • Serious Eye Irritation: The compound poses a significant risk of serious eye irritation.[1][3][4]

  • Respiratory Irritation: Inhalation of dust or fumes may lead to respiratory tract irritation.[1][2][4]

Given these potential hazards, a stringent adherence to personal protective equipment (PPE) protocols is not merely a recommendation but a critical component of safe laboratory practice.

Core Directive: Personal Protective Equipment (PPE)

The selection and proper use of PPE are your primary defense against accidental exposure. The following table summarizes the essential PPE for handling this compound, based on guidelines for similar compounds.

Body PartRequired PPERationale and Specifications
Eyes/Face Chemical safety goggles with side-shields or a face shield.[4][5]Standard safety glasses are insufficient. Tightly fitting goggles conforming to EN 166 (EU) or NIOSH (US) standards are necessary to protect against splashes and fine dust.[4][5]
Hands Chemical-resistant gloves (e.g., Nitrile).Inspect gloves for any signs of degradation or perforation before each use.[4] After handling, wash hands thoroughly.[6][7]
Body Laboratory coat.A lab coat prevents direct contact of the chemical with your skin and personal clothing.[8]
Respiratory Type N95 (US) or equivalent respirator.[9]To be used in situations where dust may be generated and ventilation is inadequate.[2] All respiratory protection should be used in accordance with a comprehensive respiratory protection program.

Procedural Guidance: From Handling to Disposal

A systematic workflow is crucial to minimize risk. The following diagram and procedural steps outline a self-validating system for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area (Fume Hood) gather_ppe Gather All Necessary PPE prep_area->gather_ppe 1. don_ppe Don PPE Correctly gather_ppe->don_ppe 2. weigh Weigh Compound in Ventilated Area don_ppe->weigh 3. handle Perform Experimental Work weigh->handle 4. decontaminate Decontaminate Work Surfaces handle->decontaminate 5. dispose_waste Dispose of Waste in Labeled Container decontaminate->dispose_waste 6. doff_ppe Doff PPE in Correct Order dispose_waste->doff_ppe 7. wash Wash Hands Thoroughly doff_ppe->wash 8.

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Handling Protocol
  • Preparation:

    • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhaling dust.[6][7][8]

    • Ensure that an eyewash station and safety shower are readily accessible.

    • Before handling, put on all required PPE as outlined in the table above.

  • Handling:

    • When weighing or transferring the solid material, take care to avoid generating dust.[4][6][7]

    • Keep the container tightly closed when not in use.[6]

    • Avoid contact with skin, eyes, and clothing.[6][7]

  • In Case of a Spill:

    • For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[1][4]

    • Do not wash spills into the sewer system.[7][10]

    • Ventilate the area of the spill.

  • Disposal:

    • Dispose of this compound and any contaminated materials as hazardous waste.[6][8]

    • All waste must be handled in accordance with local, state, and federal regulations.[11]

    • Use a licensed disposal company for surplus and non-recyclable solutions.[4]

First Aid Measures

In the event of exposure, immediate action is critical.

  • After Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][5]

  • After Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water. If skin irritation persists, seek medical attention.[1][5][7]

  • After Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][7]

  • After Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5][7]

By integrating these safety protocols into your daily laboratory operations, you contribute to a safer research environment for yourself and your colleagues. This proactive approach to chemical handling is the bedrock of reliable and reproducible scientific discovery.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.